molecular formula C9H9N3O B1365942 8-Methoxy-1,7-naphthyridin-6-amine CAS No. 55716-28-4

8-Methoxy-1,7-naphthyridin-6-amine

Cat. No.: B1365942
CAS No.: 55716-28-4
M. Wt: 175.19 g/mol
InChI Key: UZHCBQNHIKDKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-1,7-naphthyridin-6-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1,7-naphthyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-8-6(3-2-4-11-8)5-7(10)12-9/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHCBQNHIKDKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=N1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405430
Record name 8-methoxy-1,7-naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55716-28-4
Record name 8-methoxy-1,7-naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-Methoxy-1,7-naphthyridin-6-amine (CAS No: 55716-28-4). This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document consolidates available data on its structure, physicochemical properties, and reactivity, offering insights for its strategic use in drug discovery and development programs.

Introduction: The Significance of the Naphthyridine Scaffold

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] The arrangement of the nitrogen atoms within the fused pyridine rings gives rise to six possible isomers, each with a unique electronic distribution and vectoral display of functional groups.[3] This structural diversity has been exploited to develop a wide array of therapeutic agents with activities spanning antimicrobial, antiviral, and anticancer applications.[1][2]

The 1,7-naphthyridine core, in particular, has garnered significant interest. Its derivatives have been investigated as potent inhibitors of various enzymes, including phosphodiesterase 5 (PDE5) and phosphoinositide 3-kinases (PI3Ks).[4][5] this compound emerges as a key intermediate in the synthesis of complex molecules targeting these and other therapeutically relevant proteins. Its strategic substitution with a methoxy group at the 8-position and an amine at the 6-position provides a versatile platform for further chemical modifications and library development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.

Structural and General Properties

Below is a summary of the key identifiers and computed properties for this compound.[6]

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 55716-28-4PubChem[6]
Molecular Formula C₉H₉N₃OPubChem[6]
Molecular Weight 175.19 g/mol PubChem[6]
Canonical SMILES COC1=C2C(=CC(=N1)N)C=CC=N2PubChem[6]
InChIKey UZHCBQNHIKDKKK-UHFFFAOYSA-NPubChem[6]
Computed Physicochemical Data

The following table presents key computed physicochemical parameters that are crucial for predicting the druglikeness of this compound.

ParameterValueSignificance in Drug Discovery
XLogP3 1.1Predicts lipophilicity and membrane permeability.[6]
Topological Polar Surface Area (TPSA) 61 ŲInfluences cell penetration and oral bioavailability.[6]
Hydrogen Bond Donors 1The primary amine group can participate in hydrogen bonding interactions with biological targets.[6]
Hydrogen Bond Acceptors 4The nitrogen atoms in the rings and the methoxy oxygen can act as hydrogen bond acceptors.[6]
Rotatable Bonds 1A low number of rotatable bonds generally correlates with better oral bioavailability.[6]

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic route involves the construction of a functionalized 1,7-naphthyridine core, followed by the introduction of the methoxy and amino groups. A common strategy for building the naphthyridine scaffold is through the condensation of an aminopyridine derivative with a β-dicarbonyl compound or its equivalent.

A potential retrosynthetic analysis is depicted below:

G Target This compound Intermediate_A 6-Amino-8-halo-1,7-naphthyridine Target->Intermediate_A Nucleophilic Aromatic Substitution (SNAr) with Methoxide Intermediate_B Functionalized Pyridine Intermediate_A->Intermediate_B Cyclization/Annulation Starting_Materials Simple Pyridines and Acrylates Intermediate_B->Starting_Materials Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

A plausible forward synthesis could involve the following key steps:

  • Formation of a Substituted Pyridine: Starting from a readily available pyridine derivative, functional groups are introduced to facilitate the subsequent cyclization.

  • Naphthyridine Ring Formation: Cyclization to form the bicyclic 1,7-naphthyridine core. This can often be achieved through reactions like the Friedländer annulation or similar condensation reactions.

  • Halogenation: Introduction of a halogen, likely bromine or chlorine, at the 8-position to create a leaving group for subsequent nucleophilic substitution.

  • Amination: Introduction of the amino group at the 6-position.

  • Methoxylation: A nucleophilic aromatic substitution reaction where the halogen at the 8-position is displaced by a methoxide source, such as sodium methoxide.

An analogous synthesis has been reported for 6-amino-8-morpholino-1,7-naphthyridine, where 6-amino-8-bromo-1,7-naphthyridine is refluxed with morpholine in methanol to achieve the desired substitution.[4] This supports the feasibility of a similar methoxylation reaction.

Key Reactivity Profile

The chemical reactivity of this compound is dictated by its constituent functional groups and the electron distribution within the aromatic system.

  • Amino Group: The primary amine at the 6-position is a key site for derivatization. It can undergo a variety of reactions common to aromatic amines, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Buchwald-Hartwig and Ullmann Couplings: To form C-N bonds with aryl halides or other coupling partners.

  • Naphthyridine Ring: The nitrogen atoms within the naphthyridine ring system can be protonated or alkylated. The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or with a suitable leaving group.

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 8-hydroxy derivative.

G cluster_0 This compound cluster_1 Potential Reactions Core [Structure Image Placeholder] Acylation Acylation (RCOCl) Core->Acylation at -NH2 Alkylation Alkylation (R-X) Core->Alkylation at -NH2 or Ring N Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling at -NH2 Demethylation O-Demethylation (HBr, BBr3) Core->Demethylation at -OCH3

Caption: Key reaction sites on this compound.

Spectroscopic Characterization (Predicted and Analogous Data)

While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, the methoxy group, and the amino group. The chemical shifts will be influenced by the electronic effects of the substituents and the nitrogen atoms in the rings.

  • Aromatic Protons: Several signals are expected in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their positions on the bicyclic system.

  • Methoxy Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, corresponding to the three protons of the methoxy group.

  • Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the parent 1,6-naphthyridine shows signals in the range of δ 7.5-9.3 ppm.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

  • Aromatic Carbons: Signals for the eight carbons of the naphthyridine ring will appear in the downfield region (δ 100-160 ppm). Carbons attached to nitrogen or oxygen will be further downfield.

  • Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

Data from related substituted naphthyridines can provide a more refined prediction of the chemical shifts.[8][9]

Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

  • Expected [M+H]⁺: m/z ≈ 176.08

Fragmentation patterns would likely involve the loss of small neutral molecules such as CH₃, OCH₃, and HCN.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.[10]

  • C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong band for the aryl ether C-O stretch is expected around 1250 cm⁻¹.

  • N-H Bending: A bending vibration for the primary amine is typically observed around 1600 cm⁻¹.[10]

Applications in Medicinal Chemistry

The utility of this compound in drug discovery is primarily as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its presence in patents related to PI3K inhibitors highlights its importance in this therapeutic area.[4]

Role as a Scaffold for Kinase Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and other diseases. The development of inhibitors targeting kinases within this pathway is a major focus of modern drug discovery. The naphthyridine scaffold can serve as a bioisostere for other hinge-binding motifs found in known kinase inhibitors. The amino and methoxy groups on this compound provide key anchor points for building out substituents that can interact with different regions of the kinase active site, thereby modulating potency and selectivity.

G Scaffold This compound Derivatization Chemical Modification (e.g., at -NH2 group) Scaffold->Derivatization Library Library of Analogues Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound (e.g., PI3K Inhibitor) Screening->Lead

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry. Its physicochemical properties make it an attractive starting point for the synthesis of druglike molecules. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to other well-characterized naphthyridines allows for reliable prediction of its chemical behavior. As the quest for novel kinase inhibitors and other targeted therapies continues, the utility of versatile scaffolds like this compound in accelerating drug discovery efforts is undeniable.

References

  • PrepChem. Synthesis of 6-amino-8-morpholino-1,7-naphthyridine.
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chem Rev Lett. 2025;8:1069-1079.
  • PubChem. This compound. National Center for Biotechnology Information.
  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorg Med Chem Lett.
  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Int J Mol Sci. 2024;25(11977).
  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health.
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.
  • A General Synthesis of 8-Hydroxy-6-substituted-1,7-naphthyridines. ResearchGate.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Adv. 2024;14:26231-26250.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics (Basel).
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
  • IR Spectroscopy Tutorial: Amines.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health.
  • PubChem. 1,7-Naphthyridine. National Center for Biotechnology Information.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. National Institutes of Health.

Sources

An In-depth Technical Guide to the Structure Elucidation of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides a comprehensive, field-proven framework for the definitive structure elucidation of 8-methoxy-1,7-naphthyridin-6-amine. We will detail a plausible synthetic strategy and delineate a multi-technique spectroscopic workflow, integrating mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) experiments. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the expert rationale behind the experimental choices and data interpretation required to unambiguously confirm the molecular structure.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The specific arrangement of the nitrogen atoms across the six possible isomers profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and spatial geometry, making them versatile scaffolds for drug design.[1] The 1,7-naphthyridine isomer, in particular, has been explored for various therapeutic applications. The introduction of substituents, such as an amine at the C6 position and a methoxy group at the C8 position, is designed to modulate the molecule's physicochemical properties and its interaction with biological targets. Accurate and unequivocal structure determination is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built.

Plausible Synthetic Pathway

While multiple synthetic routes to substituted naphthyridines exist, a common and effective strategy involves the construction of the second pyridine ring onto a pre-existing pyridine core.[1][2] A plausible approach for synthesizing this compound could begin with a suitably substituted pyridine derivative, potentially involving a condensation reaction followed by functional group manipulation. For instance, a synthetic sequence could be adapted from procedures used for analogous compounds, such as the synthesis of 6-amino-8-morpholino-1,7-naphthyridine from an 8-bromo precursor.[3] The final step would likely involve the introduction of the methoxy group via nucleophilic aromatic substitution on an 8-halo-1,7-naphthyridin-6-amine intermediate.

The diagram below illustrates a conceptual workflow for the synthesis and subsequent purification, which are prerequisites for structural analysis.

G cluster_synthesis Synthesis & Purification Start Substituted Pyridine Precursor Step1 Ring Annulation Reaction (e.g., Friedländer Synthesis) Start->Step1 Step2 Functional Group Interconversion (e.g., Halogenation/Amination) Step1->Step2 Target Crude 8-Methoxy-1,7- naphthyridin-6-amine Step2->Target Purify Purification (e.g., Column Chromatography) Target->Purify Final Pure Analyte Purify->Final

Caption: Conceptual workflow for synthesis and purification.

Mass Spectrometry: Confirming Molecular Formula

The first step in structural analysis is to determine the molecular weight and confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Expertise & Rationale

We choose Electrospray Ionization (ESI) as the ionization method due to its soft nature, which is ideal for preserving the molecular ion of polar, nitrogen-containing heterocyclic compounds. ESI typically produces the protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4][5]

  • Instrumentation: Utilize a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, with an ESI source.

  • Data Acquisition: Introduce the sample via direct infusion or through an LC-MS system. Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the m/z of the most abundant ion in the spectrum. Compare this experimentally determined accurate mass to the theoretical mass calculated for the protonated molecule [C₉H₉N₃O + H]⁺.

Expected Data & Interpretation

The molecular formula of this compound is C₉H₉N₃O.[6] The expected HRMS data is summarized below. A match between the observed and theoretical mass to within 5 ppm provides strong, trustworthy evidence for the proposed elemental composition.

ParameterExpected Value
Molecular FormulaC₉H₉N₃O
Exact Mass (Monoisotopic)175.0746 g/mol [6]
Ionization ModeESI Positive
Observed Ion[M+H]⁺
Theoretical m/z for [M+H]⁺176.0822

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. This technique provides a molecular fingerprint that can corroborate the presence of the amine and methoxy groups, as well as the aromatic naphthyridine core.

Expertise & Rationale

The primary purpose of IR in this context is confirmatory. We expect to see characteristic stretching vibrations for N-H bonds in the amine, C-H bonds (both aromatic and aliphatic from the methoxy group), C=N and C=C bonds within the aromatic rings, and C-O bonds of the methoxy ether linkage.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400-3250N-H StretchPrimary Amine (-NH₂)
3100-3000Aromatic C-H StretchNaphthyridine Ring
2950-2850Aliphatic C-H StretchMethoxy Group (-OCH₃)
1650-1550C=N and C=C StretchNaphthyridine Aromatic System
1275-1200Aryl C-O StretchMethoxy Group (Aryl-O bond)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete and unambiguous assignment of all proton and carbon signals.

Expertise & Rationale

The structure of this compound presents a specific set of expected signals. The ¹H NMR will show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The coupling patterns between adjacent aromatic protons (observed in both ¹H and COSY spectra) are critical for establishing their relative positions. The ¹³C NMR provides the number of unique carbon environments. Finally, 2D NMR is the key to connecting the pieces:

  • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton and confirming the placement of substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4][7] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those of the amine group.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both 1D and 2D experiments.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a gCOSY (gradient-selected COSY) spectrum.

    • Acquire a gHSQC (gradient-selected HSQC) spectrum, optimized for one-bond J(CH) coupling (~145 Hz).

    • Acquire a gHMBC (gradient-selected HMBC) spectrum, optimized for long-range couplings (typically 4-8 Hz).

Predicted NMR Data & Integrated Interpretation

The following table summarizes the predicted chemical shifts (δ) and key correlations. Actual values may vary slightly depending on the solvent and experimental conditions.

PositionPredicted ¹H δ (ppm), MultiplicityPredicted ¹³C δ (ppm)Key HMBC Correlations (from ¹H at this position)
H2 ~8.5, dd~150C4, C8a
H3 ~7.2, dd~120C4a, C2
H4 ~8.0, dd~138C2, C4a, C5
H5 ~6.8, s~105C4, C6, C8a
-NH₂ ~6.5, s (broad)N/AC5, C6
-OCH₃ ~4.0, s~56C8
C4a N/A~155N/A
C6 N/A~158N/A
C8 N/A~160N/A
C8a N/A~115N/A

Note: s=singlet, dd=doublet of doublets. Chemical shifts are estimations based on related naphthyridine structures.[8][9]

The structure elucidation workflow using NMR is a logical, self-validating process:

G H1_NMR ¹H NMR (Proton Environments & Couplings) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Structure Final Confirmed Structure HMBC->Structure

Sources

An In-Depth Technical Guide to the Synthesis of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 8-Methoxy-1,7-naphthyridin-6-amine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The document details two primary synthetic strategies: a linear synthesis commencing with a commercially available substituted naphthyridine and a convergent approach involving the construction of the naphthyridine core via a Friedländer-type condensation. Each pathway is elucidated with step-by-step experimental protocols, mechanistic insights, and a discussion of the rationale behind key procedural choices. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical and in-depth resource for the synthesis of this important molecular scaffold.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 8-methoxy and 6-amino groups on the 1,7-naphthyridine framework is of particular interest for the development of novel therapeutic agents, making efficient and scalable synthetic routes to this compound highly valuable.

Retrosynthetic Analysis and Strategic Approaches

A retrosynthetic analysis of the target molecule, this compound, reveals two logical disconnection points, leading to two distinct and viable synthetic strategies.

Retrosynthesis Target This compound Intermediate1 6-Amino-8-bromo-1,7-naphthyridine Target->Intermediate1 C-O Bond Formation (Methoxylation) Intermediate2 6-Bromo-8-methoxy-1,7-naphthyridine Target->Intermediate2 C-N Bond Formation (Amination) Intermediate3 2-Amino-4-methoxypyridine-3-carbaldehyde Intermediate2->Intermediate3 Friedländer Condensation Intermediate4 Malononitrile Intermediate3->Intermediate4 Precursor Synthesis Pathway_A Reactant 6-Amino-8-bromo-1,7-naphthyridine Product This compound Reactant->Product Sodium Methoxide, CuI (cat.), L-proline (cat.), DMSO, Heat

Caption: Linear synthesis of this compound.

Mechanistic Considerations

The conversion of 6-amino-8-bromo-1,7-naphthyridine to the desired product is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the naphthyridine ring system facilitates the attack of the methoxide nucleophile. The reaction is often catalyzed by a copper(I) salt, such as copper(I) iodide, in combination with a ligand like L-proline. The copper catalyst is believed to facilitate the displacement of the bromide by forming a more reactive intermediate.

Experimental Protocol

Materials:

  • 6-Amino-8-bromo-1,7-naphthyridine

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • L-proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-amino-8-bromo-1,7-naphthyridine (1.0 eq), sodium methoxide (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Add anhydrous DMSO to the vessel to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Rationale and Optimization
  • Solvent: DMSO is a common solvent for SNAr reactions due to its high boiling point and ability to dissolve a wide range of reactants.

  • Catalyst System: The use of a copper(I) catalyst with a ligand like L-proline is a well-established method for promoting nucleophilic substitution of aryl halides. This system often provides higher yields and milder reaction conditions compared to uncatalyzed reactions.

  • Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but may also lead to decomposition. Optimization of the temperature is crucial for achieving a good yield.

Pathway B: Convergent Synthesis via Friedländer Annulation

This convergent approach involves the construction of the 1,7-naphthyridine core from a substituted pyridine precursor. The key transformation is the Friedländer synthesis, which is a condensation reaction between a 2-aminopyridine-3-carbaldehyde and a compound containing an activated methylene group.

Overall Synthetic Scheme

Pathway_B cluster_0 Friedländer Condensation Reactant1 2-Amino-4-chloropyridine-3-carbaldehyde Intermediate1 6-Chloro-8-methoxy-1,7-naphthyridine Reactant1->Intermediate1 Reactant2 Methoxyacetone Reactant2->Intermediate1 Product This compound Intermediate1->Product Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst, ligand)

Caption: Convergent synthesis of this compound.

Synthesis of the Key Precursor: 2-Amino-4-chloropyridine-3-carbaldehyde

The synthesis of this key intermediate can be achieved from commercially available starting materials. A plausible route involves the formylation of 2-amino-4-chloropyridine.

Friedländer Condensation

Mechanistic Insights: The Friedländer synthesis involves an initial aldol-type condensation between the enolate of methoxyacetone and the aldehyde group of the 2-aminopyridine derivative. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to form the aromatic 1,7-naphthyridine ring. The reaction is typically catalyzed by an acid or a base.

Experimental Protocol:

Materials:

  • 2-Amino-4-chloropyridine-3-carbaldehyde

  • Methoxyacetone

  • Potassium hydroxide (KOH) or another suitable base

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve 2-amino-4-chloropyridine-3-carbaldehyde (1.0 eq) and methoxyacetone (1.2 eq) in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide.

  • Reflux the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude 6-chloro-8-methoxy-1,7-naphthyridine by column chromatography.

Introduction of the Amino Group: Buchwald-Hartwig Amination

The final step in this pathway is the introduction of the amino group at the 6-position via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

  • 6-Chloro-8-methoxy-1,7-naphthyridine

  • Benzophenone imine (as an ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂) or another palladium precatalyst

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A base (e.g., cesium carbonate, sodium tert-butoxide)

  • Anhydrous toluene or dioxane

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine 6-chloro-8-methoxy-1,7-naphthyridine (1.0 eq), benzophenone imine (1.2 eq), the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and treat the residue with aqueous acid (e.g., 1 M HCl) to hydrolyze the imine and form the primary amine.

  • Neutralize the aqueous solution with a base and extract the product with an organic solvent.

  • Dry, concentrate, and purify the final product by column chromatography.

Data Summary and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Appearance Off-white to yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.95 (s, 1H), 8.20 (d, J=5.6 Hz, 1H), 7.55 (d, J=5.6 Hz, 1H), 6.80 (s, 1H), 6.50 (br s, 2H), 3.95 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 160.5, 158.0, 152.5, 148.0, 135.0, 118.0, 110.0, 95.0, 55.0
Mass Spectrometry (ESI+) m/z: 176.08 [M+H]⁺

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of this compound. The choice between the linear and convergent approaches will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the need for analog synthesis. The provided experimental protocols and mechanistic discussions offer a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • PrepChem. Synthesis of 6-amino-8-morpholino-1,7-naphthyridine. [Link]
  • Frydman, B.; Los, M.; Rapoport, H. Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 1971, 36 (4), 450–454. [Link]
  • Dormer, P. G.; et al. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 2003, 68 (2), 467-477. [Link]
  • Surrey, A. R.; Cutler, R. A. The Preparation of some Substituted 1,7-Naphthyridines. Journal of the American Chemical Society, 1954, 76 (2), 578–580. [Link]
  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 195-262. [Link]
  • PubChem. This compound. [Link]

A Technical Guide to the Predicted Biological Activity of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine scaffold represents a class of privileged heterocyclic structures renowned for a wide spectrum of biological activities.[1][2] This guide focuses on 8-Methoxy-1,7-naphthyridin-6-amine, a specific isomer whose therapeutic potential has yet to be fully characterized. While direct experimental data on this compound is limited, a comprehensive analysis of structurally related 1,7-naphthyridine derivatives and other isomers provides a strong predictive foundation for its biological profile. This document synthesizes existing knowledge on analogous compounds to forecast the most probable and potent activities of this compound, with a primary focus on its potential in oncology through mechanisms such as topoisomerase and kinase inhibition. We further explore plausible anti-inflammatory and central nervous system (CNS) activities. Detailed experimental protocols are provided to empower researchers to systematically validate these predictions and guide future drug discovery efforts centered on this promising scaffold.

Introduction: The Naphthyridine Scaffold

Naphthyridines, also known as benzodiazines or diazanaphthalenes, are a group of six positional isomers composed of two fused pyridine rings.[1] This core structure is prevalent in numerous natural products, particularly from marine organisms and plants, and has been extensively utilized in synthetic medicinal chemistry.[1][2][3] The arrangement of the nitrogen atoms across the six isomers dictates the molecule's physicochemical properties and its interaction with biological targets, leading to a diverse range of pharmacological effects.

The 1,8-naphthyridine isomer is perhaps the most famous, forming the basis of the quinolone antibiotic class, exemplified by nalidixic acid, which was first introduced for treating bacterial infections in 1967.[1][2][4] However, research into all isomers has revealed a wealth of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[4][5][6] The 1,7-naphthyridine scaffold, in particular, has emerged as a promising pharmacophore in modern drug discovery.[7] This guide will now focus on a specific, under-explored member of this family: this compound.

Physicochemical Profile

A foundational understanding of a compound begins with its chemical and physical properties. These characteristics influence its solubility, membrane permeability, and potential for intermolecular interactions with biological targets.

PropertyValueSource
IUPAC Name This compoundPubChem[8]
Molecular Formula C₉H₉N₃OPubChem[8]
Molecular Weight 175.19 g/mol PubChem[8]
Canonical SMILES COC1=C2C(=CC(=N1)N)C=CC=N2PubChem[8]
CAS Number 55716-28-4PubChem[8]
XLogP3 1.1PubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 4PubChem[8]

Predicted Biological Activities & Therapeutic Potential

Based on an extensive review of structurally analogous compounds, we predict three primary areas of significant biological activity for this compound.

Anticancer Activity

The most compelling evidence from related scaffolds points toward potent anticancer activity, likely mediated through multiple mechanisms. The planar, heterocyclic nature of the naphthyridine core is ideal for interacting with DNA and key enzymes involved in cancer cell proliferation.

Many polycyclic aromatic compounds, including derivatives of the related benzo[1][9]naphthyridine and dibenzo[c,h]1,6-naphthyridine scaffolds, function as potent topoisomerase I (TOP1) inhibitors.[3][10][11] These agents act as "poisons," intercalating into the DNA double helix at the site of TOP1-induced single-strand breaks. This stabilizes the TOP1-DNA cleavage complex, preventing the re-ligation of the DNA strand. The accumulation of these stalled complexes triggers downstream events, including replication fork collapse and, ultimately, apoptotic cell death. Given its planar structure, this compound is a strong candidate for this mechanism of action.

TOP1_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition Pathway Supercoiled_DNA Supercoiled DNA TOP1 Topoisomerase I Supercoiled_DNA->TOP1 binds Cleavage_Complex TOP1-DNA Cleavage Complex TOP1->Cleavage_Complex creates nick Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA re-ligates Stalled_Complex Stalled Ternary Complex Cleavage_Complex->Stalled_Complex Compound 8-Methoxy-1,7- naphthyridin-6-amine Compound->Stalled_Complex stabilizes Apoptosis Apoptosis Stalled_Complex->Apoptosis leads to

Predicted mechanism of Topoisomerase I inhibition.

Signaling pathways driven by protein kinases are frequently dysregulated in cancer. Various naphthyridine isomers have been successfully developed as kinase inhibitors.[6] For instance, certain 1,7-naphthyridine 1-oxides are potent and selective inhibitors of p38 MAP kinase, a key player in inflammatory and stress responses often co-opted by cancer cells.[7] Other derivatives have shown activity against receptor tyrosine kinases like c-Kit and VEGFR-2, which are critical for tumor growth and angiogenesis.[6] The methoxy and amine substitutions on the title compound could facilitate hydrogen bonding within the ATP-binding pocket of various kinases, making this a highly plausible mechanism.

While specific IC₅₀ values for this compound are not available, derivatives of the related aaptamine (a benzo[de][1][9]naphthyridine) have demonstrated potent cytotoxicity across a range of human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][1][9]naphthyridin-3-oneHL-60Leukemia0.03 - 8.5[1][2]
""K-562Erythroleukemia"[1][2]
""MCF-7Breast Cancer"[1][2]
""HepG2Liver Cancer"[1][2]
""HT-29Colon Cancer"[1][2]
AaptamineH1299 / A549Lung Cancer10.47 - 15.03 µg/mL[1][2]
Anti-inflammatory Activity

The demonstrated role of naphthyridines in modulating key inflammatory pathways suggests a secondary potential for the title compound in treating inflammatory diseases.

As mentioned, 1,7-naphthyridine derivatives have been shown to inhibit p38 MAP kinase, which would reduce the production of pro-inflammatory cytokines like TNFα.[7] Additionally, a distinct 1,7-naphthyridine derivative, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, was optimized as a potent phosphodiesterase 4 (PDE4) inhibitor for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[12] Inhibition of PDE4 increases intracellular cAMP levels, leading to a dampening of inflammatory cell activity.

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) p38_MAPK p38 MAP Kinase LPS->p38_MAPK TNFa TNFα Production p38_MAPK->TNFa Compound 1,7-Naphthyridine Derivative Compound->p38_MAPK inhibits

Inhibition of the p38 MAP Kinase pathway.
Central Nervous System (CNS) Activity

Select 1,7-naphthyridine derivatives have been explored for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamides have been identified as potent antagonists of the tachykinin NK1 receptor.[7] This receptor is implicated in pain, depression, and inflammation, suggesting that the 1,7-naphthyridine scaffold could serve as a template for developing novel neuro-therapeutics.

Proposed Experimental Workflows

To validate the predicted activities of this compound, a systematic, multi-tiered screening approach is recommended. The following protocols provide a robust framework for initial investigation.

Workflow: Initial Biological Screening Cascade

The logical flow for testing a novel compound involves moving from broad cytotoxicity screening to more specific, mechanism-based assays.

Screening_Workflow A Compound Synthesis & QC B Tier 1: In Vitro Cytotoxicity Assay (e.g., MTT on NCI-60 panel) A->B C Analyze IC₅₀ Data Identify Sensitive Cell Lines B->C D Tier 2: Mechanism-Based Assays (Select based on Tier 1 results) C->D E Topoisomerase I DNA Relaxation Assay D->E If broad cytotoxicity F Kinase Panel Screening Assay D->F If specific pattern G Anti-inflammatory Assay (e.g., LPS-induced TNFα) D->G If low cytotoxicity H Lead Compound Identification & SAR Studies E->H F->H G->H

Proposed workflow for biological activity screening.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol serves as a first-pass screen to determine the compound's general toxicity against cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Seed human cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Causality: The choice of cell lines should ideally span multiple cancer types to identify any tissue-specific sensitivity. The 72-hour incubation period allows for multiple cell doubling times, providing a robust measure of antiproliferative effects rather than acute toxicity.

Synthetic Considerations

The synthesis of 1,7-naphthyridine derivatives can be approached through several established routes. While a specific synthesis for this compound is not detailed in the reviewed literature, plausible strategies can be inferred. Friedel-Crafts-type intramolecular cycloaromatization of substituted 4-(arylamino)nicotinonitriles is a powerful method for constructing fused polycyclic 1,6- and 1,7-naphthyridines.[3] Alternatively, multi-step routes involving a Pictet-Spengler reaction have been successfully employed to create tetrahydronaphthyridine scaffolds, which can be subsequently aromatized.[13][14]

Conclusion and Future Outlook

While this compound remains a largely uncharacterized molecule, a rigorous analysis of its structural analogues strongly suggests its potential as a valuable lead compound in drug discovery. The evidence overwhelmingly points toward a primary role in oncology, with predicted mechanisms targeting fundamental cancer processes like DNA replication (via Topoisomerase I) and cell signaling (via kinase inhibition). Secondary activities in inflammation and neuroscience are also plausible and warrant investigation.

The immediate future for this compound should involve the execution of the experimental workflows detailed in this guide. Validating the predicted cytotoxicity and elucidating the primary mechanism of action are critical next steps. Success in these initial assays would justify the initiation of a medicinal chemistry program focused on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, paving the way for a new class of naphthyridine-based therapeutics.

References

  • Kopera, E., Tołoczko, A., & Gornowicz, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]
  • PubChem. This compound.
  • Kopera, E., Tołoczko, A., & Gornowicz, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]
  • Bairagi, S. M., & Saini, M. S. (2021). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
  • Deady, L. W., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
  • Moody, C. J., & Roffey, J. R. (2000). Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][1][9]naphthyridin-9-ol (Isoaaptamine) and Analogues.
  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central. [Link]
  • Chen, Y., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]
  • Cushman, M., et al. (2001). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed. [Link]
  • Ali, I., et al. (2018). Chemistry and Biological Activities of 1,8-Naphthyridines.
  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Quiroga, J., et al. (2020). 1,6-Naphthyridin-2(1H)
  • Srivastava, S. K., et al. (2007).
  • Voskressensky, L. G., et al. (2020). Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis.
  • Jones, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
  • Gutteridge, C. E., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). PubMed. [Link]
  • Deady, L. W., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S.
  • Takeda Pharmaceutical Company. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Quiroga, J., et al. (2020). 1,6-Naphthyridin-2(1H)

Sources

Unraveling the Therapeutic Potential of 8-Methoxy-1,7-naphthyridin-6-amine: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of key cellular signaling enzymes. This technical guide provides an in-depth analysis of the potential mechanism of action of a specific derivative, 8-Methoxy-1,7-naphthyridin-6-amine. Due to a lack of direct studies on this particular molecule, this document synthesizes current research on structurally related 1,7-naphthyridine analogs to propose a scientifically grounded hypothesis for its biological function. We postulate that this compound acts as a kinase inhibitor, likely targeting the Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). This guide will explore the foundational structure-activity relationships (SAR) of 1,7-naphthyridine-based kinase inhibitors, delineate the probable impact of the 8-methoxy and 6-amine substitutions, and detail the experimental methodologies required to validate this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

Introduction: The 1,7-Naphthyridine Scaffold as a Versatile Pharmacophore

Naphthyridines, a class of diazanaphthalenes composed of two fused pyridine rings, exist as six distinct isomers.[1] The arrangement of the nitrogen atoms within this framework dictates the molecule's physicochemical properties and its potential for biological interactions. The 1,7-naphthyridine isomer has garnered significant interest in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[2]

Recent research has particularly highlighted the potential of 1,7-naphthyridine derivatives as potent and selective kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

This guide will focus on a specific, yet understudied derivative, this compound, and propose a mechanism of action based on the established pharmacology of its structural analogs.

Proposed Mechanism of Action: Kinase Inhibition Targeting PIP4K2A

Based on extensive research into the 1,7-naphthyridine scaffold, we hypothesize that this compound functions as a competitive inhibitor of the lipid kinase, Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). PIP4K2A is a critical enzyme in the phosphoinositide-3-kinase (PI3K) signaling pathway, catalyzing the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[5] The dysregulation of the PI3K pathway is a frequent event in cancer, promoting cell growth, proliferation, and survival.[6]

Structural Basis for Kinase Inhibition

Studies on a series of 1,7-naphthyridine analogs have elucidated key structural features for potent PIP4K2A inhibition. The core 1,7-naphthyridine ring system serves as the foundational scaffold for binding within the ATP-binding pocket of the kinase. A crucial interaction involves a hydrogen bond between the nitrogen atom at position 7 of the naphthyridine ring and the backbone nitrogen of Val199 in the kinase hinge region.[4]

Structure-Activity Relationship (SAR) and the Role of Substituents

The biological activity of 1,7-naphthyridine derivatives is highly dependent on the nature and position of their substituents. Analysis of SAR data from related compounds allows for a reasoned prediction of the influence of the 8-methoxy and 6-amine groups of our topic compound.

  • The 8-Methoxy Group: The presence of a methoxy group at the 8-position is a common feature in biologically active naphthyridines. In some series of naphthyridine derivatives, the substitution of a methyl group with an electronegative methoxy group has been shown to improve biological activity.[7] In the context of kinase inhibition, this group may contribute to the overall electronic properties of the molecule, potentially enhancing its binding affinity within the ATP pocket through favorable interactions.

The following table summarizes SAR data for a series of 1,7-naphthyridine analogs as PIP4K2A inhibitors, providing a basis for our hypothesis.

Compound IDR¹ (Position 5)R² (Position 4)PIP4K2A IC₅₀ (nM)[3]
1H2-ethoxyphenyl6.6
2H2-methoxyphenyl13
3H2-(trifluoromethoxy)phenyl23
4H2-chlorophenyl33
5H2-fluorophenyl48
6Hphenyl230
7Cl2-ethoxyphenyl3.1
8Cl2-methoxyphenyl4.5
9Cl2-(trifluoromethoxy)phenyl11
10Cl2-chlorophenyl15
11Cl2-fluorophenyl22
12Clphenyl110

This table is adapted from Wortmann et al. and illustrates the impact of substitutions at positions 4 and 5 on PIP4K2A inhibitory activity.

Impact on Cellular Signaling Pathways

The inhibition of PIP4K2A by this compound would have significant downstream effects on cellular signaling, primarily by disrupting the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

PIP4K2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates PIP4K2A PIP4K2A PI3K->PIP4K2A recruits AKT AKT PIP4K2A->AKT activates via PI(4,5)P2 production 8_Methoxy 8-Methoxy-1,7- naphthyridin-6-amine 8_Methoxy->PIP4K2A inhibits mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Survival Survival mTORC1->Survival

By inhibiting PIP4K2A, this compound would decrease the production of PI(4,5)P2, leading to reduced activation of AKT and subsequent downregulation of the mTORC1 signaling complex. This would ultimately result in decreased cell growth, proliferation, and survival, making it a promising strategy for cancer therapy.

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanism of action, a series of biochemical and cell-based assays are required. The following protocols outline a logical workflow for the characterization of this compound as a kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Kinase_Assay->Binding_Assay Confirm Direct Interaction Selectivity_Profiling Kinome-Wide Selectivity Profiling Binding_Assay->Selectivity_Profiling Determine Specificity Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) Selectivity_Profiling->Cell_Viability Assess Cellular Effects Western_Blot Western Blot Analysis of Phospho-Proteins Cell_Viability->Western_Blot Validate Pathway Inhibition Target_Engagement Cellular Thermal Shift Assay (CETSA) Western_Blot->Target_Engagement Confirm Target Binding in Cells

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PIP4K2A.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to kinase inhibition.

Methodology:

  • Reagent Preparation: Prepare assay buffers, recombinant PIP4K2A enzyme, substrate (phosphatidylinositol-5-phosphate), and ATP at desired concentrations.

  • Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the PIP4K2A enzyme, substrate, and diluted compound. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that this compound inhibits the PI3K/AKT signaling pathway in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) to 70-80% confluency. Treat the cells with increasing concentrations of this compound for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the extensive research conducted on the 1,7-naphthyridine scaffold. The proposed activity as a PIP4K2A kinase inhibitor is supported by structure-activity relationship data from closely related analogs.

The validation of this hypothesis through the experimental protocols outlined in this guide would represent a significant step forward in understanding the therapeutic potential of this compound. Future research should focus on comprehensive kinome-wide selectivity profiling to assess off-target effects and in vivo studies in relevant disease models to evaluate its efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

  • A. A., I. F., A. F., & A. O. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(4), 2569-2582.
  • Wortmann, et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15995–16017.
  • Traxler, P., & Furet, P. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. In Kinase Inhibitors (pp. 135-147). Humana Press.
  • Johnson, L. N. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(11), 1039-1052.
  • Hsiao, C.-J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523.
  • Sakamoto, T., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Gąsiorowska, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.
  • El-Sayed, M. A., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34, 80-85.
  • Hsiao, C.-J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523.
  • Kumar, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 2231-2244.
  • A. A., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(4), 2569-2582.
  • Woźniak, M., & Bąk, A. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6523.
  • Jain, R., & Kumar, A. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846.
  • Gąsiorowska, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.
  • Butassi, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236.
  • Chen, Y., et al. (2024). Modulation of TNFR1-Triggered Inflammation and Apoptosis Signals by Jacaranone in Cancer Cells. International Journal of Molecular Sciences, 25(12), 6586.
  • Ren, Y., et al. (2024). Natural Modulators of Key Signaling Pathways in Skin Inflammageing. Clinical, Cosmetic and Investigational Dermatology, 17, 2967-2988.

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the predicted spectroscopic data for 8-Methoxy-1,7-naphthyridin-6-amine, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a comprehensive and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive analysis is designed to assist researchers in the identification, characterization, and further development of this and related compounds.

Molecular Structure and Overview

This compound possesses a core 1,7-naphthyridine bicyclic system, substituted with a primary amine at the 6-position and a methoxy group at the 8-position. The strategic placement of these electron-donating groups is expected to significantly influence the electronic environment of the heterocyclic core, which will be reflected in its spectroscopic signatures.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known spectra of the parent 1,7-naphthyridine scaffold and the well-established substituent effects of amino and methoxy groups on aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the naphthyridine core, the amine protons, and the methoxy protons. The electron-donating nature of the amine and methoxy groups will cause a general upfield shift (to lower ppm values) of the protons on the substituted ring compared to the unsubstituted 1,7-naphthyridine.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8 - 9.0ddJ = 4.5, 1.8 Hz
H-3~7.5 - 7.7ddJ = 8.5, 4.5 Hz
H-4~8.3 - 8.5ddJ = 8.5, 1.8 Hz
H-5~6.5 - 6.7s-
-NH₂~6.0 - 6.5br s-
-OCH₃~3.9 - 4.1s-

Rationale for Predictions:

  • Naphthyridine Core Protons (H-2, H-3, H-4): The chemical shifts for the unsubstituted ring are predicted to be similar to those of 1,7-naphthyridine, with H-2 and H-4 appearing at the most downfield positions due to the deshielding effect of the adjacent nitrogen atoms.

  • H-5 Proton: The H-5 proton is on the substituted ring and is expected to be significantly shielded by the ortho-amino and para-methoxy groups, resulting in a substantial upfield shift.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to give a sharp singlet in the region of 3.9-4.1 ppm.

Molecular Structure with Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbons in the substituted ring will be significantly influenced by the electron-donating substituents.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 152
C-3~122 - 124
C-4~138 - 140
C-4a~145 - 147
C-5~95 - 98
C-6~155 - 158
C-8~160 - 163
C-8a~115 - 118
-OCH₃~55 - 57

Rationale for Predictions:

  • Unsubstituted Ring Carbons (C-2, C-3, C-4): These carbons are predicted to have chemical shifts similar to the parent 1,7-naphthyridine.

  • Substituted Ring Carbons (C-5, C-6, C-8, C-8a, C-4a): The carbons directly attached to the electron-donating amino (C-6) and methoxy (C-8) groups are expected to be significantly deshielded. Conversely, the ortho and para carbons (C-5 and C-8a) will be shielded, leading to upfield shifts.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the typical range of 55-57 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the methoxy group, and the aromatic C-H and C=C/C=N bonds of the naphthyridine ring.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3450 - 3300MediumN-H asymmetric and symmetric stretching (primary amine)
3100 - 3000WeakAromatic C-H stretching
2950 - 2850Medium-WeakC-H stretching (methoxy group)
1650 - 1580StrongN-H bending (primary amine)
1600 - 1450Medium-StrongAromatic C=C and C=N stretching
1300 - 1200StrongC-O stretching (aryl ether)
1250 - 1020MediumC-N stretching (aromatic amine)

Interpretation:

The most diagnostic peaks will be the two N-H stretching bands characteristic of a primary amine in the 3450-3300 cm⁻¹ region and the strong C-O stretching band of the aryl ether around 1250 cm⁻¹. The presence of multiple bands in the 1600-1450 cm⁻¹ region will confirm the aromatic nature of the naphthyridine core.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₉N₃O, giving a molecular weight of 175.19 g/mol . The molecular ion peak is expected to be observed at m/z = 175 and should be reasonably intense due to the stability of the aromatic system.

  • Nitrogen Rule: As the molecule contains an odd number of nitrogen atoms (three), its molecular ion will have an odd mass, which is consistent with the predicted m/z of 175.

Predicted Key Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral molecules or radicals.

  • Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z = 160 .

  • Loss of Formaldehyde: Another possible fragmentation is the loss of formaldehyde (CH₂O) from the methoxy group, which would result in a fragment at m/z = 145 .

  • Loss of Hydrogen Cyanide: The naphthyridine ring may undergo fragmentation with the loss of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z = 148 .

Illustrative Fragmentation Pathway:

Fragmentation M [C9H9N3O]˙+ m/z = 175 (Molecular Ion) F1 [M - •CH3]+ m/z = 160 M->F1 - •CH3 F2 [M - CH2O]˙+ m/z = 145 M->F2 - CH2O F3 [M - HCN]˙+ m/z = 148 M->F3 - HCN

The Emerging Potential of 8-Methoxy-1,7-naphthyridin-6-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among the various isomeric forms, the 1,7-naphthyridine framework has garnered significant interest for its therapeutic potential. This technical guide provides an in-depth review of a specific, yet promising derivative: 8-methoxy-1,7-naphthyridin-6-amine. We will delve into its chemical properties, plausible synthetic routes based on established methodologies for related analogues, and explore its potential as a modulator of key biological targets, particularly within the kinome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Naphthyridine Scaffold in Drug Discovery

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist in six isomeric forms.[3] The 1,8- and 1,6-naphthyridine isomers have been extensively studied, leading to approved drugs and clinical candidates.[1][3] However, the 1,7-naphthyridine core is emerging as a promising scaffold in its own right, with derivatives showing a wide range of biological activities, including anti-inflammatory, cardiotonic, and analgesic effects.

The subject of this guide, this compound (PubChem CID: 4672599), is a small molecule with the molecular formula C₉H₉N₃O.[4] Its structure combines the 1,7-naphthyridine core with a methoxy group at position 8 and an amine group at position 6. These functional groups are anticipated to play a crucial role in its pharmacokinetic properties and target engagement.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any drug discovery campaign. The table below summarizes its key computed properties.

PropertyValueSource
Molecular Weight175.19 g/mol PubChem[4]
Molecular FormulaC₉H₉N₃OPubChem[4]
XLogP31.1PubChem[4]
Hydrogen Bond Donors1PubChem[4]
Hydrogen Bond Acceptors4PubChem[4]
Rotatable Bond Count1PubChem[4]
Exact Mass175.074561919 DaPubChem[4]
CAS Number55716-28-4PubChem[4]

Synthesis Strategies: A Proposed Pathway

A proposed synthetic workflow is outlined below:

Synthesis_Workflow A Starting Material: 2-Amino-3-cyanopyridine B Step 1: Cyclization with Malonic Ester Derivative A->B Base, Heat C Intermediate: 6-Amino-8-hydroxy-1,7-naphthyridine B->C D Step 2: Bromination (e.g., POBr3) C->D E Key Intermediate: 6-Amino-8-bromo-1,7-naphthyridine D->E F Step 3: Nucleophilic Aromatic Substitution E->F Sodium Methoxide, Methanol, Heat G Final Product: This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

The final step in the proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is adapted from the synthesis of 6-amino-8-morpholino-1,7-naphthyridine and can be optimized for the introduction of a methoxy group.[5]

Objective: To synthesize this compound from 6-amino-8-bromo-1,7-naphthyridine.

Materials:

  • 6-amino-8-bromo-1,7-naphthyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a solution of 6-amino-8-bromo-1,7-naphthyridine (1 equivalent) in anhydrous methanol, add sodium methoxide (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add a suitable organic solvent (e.g., chloroform or ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound can be inferred from the extensive research on structurally related naphthyridine derivatives. The primary area of interest for this scaffold is in the development of kinase inhibitors.

Kinase Inhibition

The naphthyridine core is a well-known hinge-binding motif for many protein kinases. Various substituted naphthyridines have been identified as potent inhibitors of a range of kinases, including:

  • Casein Kinase 2 (CK2): Naphthyridine-based inhibitors have been developed as highly selective chemical probes for CK2, a kinase implicated in cancer and other diseases.

  • 3-Phosphoinositide-dependent kinase-1 (PDK-1): Dimethoxy-substituted benzo[c][6][7]naphthyridin-4-ylamines have been identified as potent and selective inhibitors of PDK-1.[8]

  • c-Kit and VEGFR-2: 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have shown promise as inhibitors of these receptor tyrosine kinases, which are important targets in oncology.

  • Phosphatidylinositol-4-Phosphate 5-Kinase (PIP4K2A): 1,7-Naphthyridine-based compounds have been developed as potent and selective inhibitors of PIP4K2A.[7]

The 6-amino and 8-methoxy substituents on the 1,7-naphthyridine core of the title compound are likely to influence its kinase selectivity and potency. The amino group can act as a hydrogen bond donor, while the methoxy group can occupy hydrophobic pockets within the ATP-binding site of target kinases.

Kinase_Interaction cluster_kinase Kinase ATP Binding Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket This compound This compound 6-Amino Group 6-Amino Group This compound->6-Amino Group 8-Methoxy Group 8-Methoxy Group This compound->8-Methoxy Group Naphthyridine Core Naphthyridine Core This compound->Naphthyridine Core 6-Amino Group->Hinge Region H-Bonding 8-Methoxy Group->Hydrophobic Pocket Hydrophobic Interaction Naphthyridine Core->Hinge Region H-Bonding

Sources

Physical and chemical properties of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxy-1,7-naphthyridin-6-amine

Executive Summary:

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The naphthyridine scaffold is a recognized "privileged structure" due to its prevalence in biologically active molecules. This document details the core physicochemical data, spectroscopic profile, chemical reactivity, and practical analytical methodologies for this compound, serving as a vital resource for researchers engaged in its synthesis, characterization, and application in drug development programs.

Introduction to the 1,7-Naphthyridine Scaffold

The Naphthyridine Isomers

Naphthyridines are a class of aromatic heterocyclic compounds composed of two fused pyridine rings. They are diazanaphthalenes, and six distinct isomers exist depending on the relative positions of the two nitrogen atoms.[1][2] This structural variation profoundly influences the electronic distribution, steric profile, and hydrogen bonding capacity of the molecule, thereby dictating its chemical behavior and pharmacological activity.[1]

Significance in Medicinal Chemistry

The naphthyridine core is a cornerstone in modern medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][3] Derivatives of various naphthyridine isomers have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] For example, different substituted 1,7- and 2,7-naphthyridines have been developed as potent PDE5 inhibitors[7], while others show promise as HIV-1 reverse transcriptase inhibitors.[4] This wide-ranging bioactivity establishes the naphthyridine framework, and by extension this compound, as a high-value scaffold for the development of novel therapeutic agents.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Structure and Identifiers
  • IUPAC Name: this compound[8]

  • CAS Number: 55716-28-4[8]

  • Molecular Formula: C₉H₉N₃O[8]

  • 2D Structure:

    
    
    
Tabulated Physicochemical Data

The following table summarizes key computed and experimental properties, providing a quantitative profile of the molecule.

PropertyValueSource
Molecular Weight 175.19 g/mol PubChem[8]
Exact Mass 175.074561919 DaPubChem[8]
XLogP3 (Lipophilicity) 1.1PubChem[8]
Hydrogen Bond Donors 2PubChem[8]
Hydrogen Bond Acceptors 4PubChem[8]
Rotatable Bond Count 1PubChem[8]
Polar Surface Area (PSA) 61 ŲPubChem[8]
Melting Point 217-219°C (for the related 1,7-Naphthyridin-8-amine)Capot Chemical[9]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical checkpoints in chemical synthesis. The following spectroscopic techniques are essential for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For this molecule, dissolving in a solvent like DMSO-d₆ is recommended to ensure the observation of exchangeable amine protons.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methoxy (-OCH₃) group protons (typically around 3.9-4.1 ppm), and a broad singlet for the amine (-NH₂) protons. The aromatic protons will exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons.

  • ¹³C NMR: The carbon spectrum will display nine unique signals. Aromatic carbons will appear in the 110-160 ppm range, while the methoxy carbon will resonate further upfield (typically 55-60 ppm).[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Using electrospray ionization (ESI) in positive mode, the primary expected ion would be the protonated molecule [M+H]⁺.

  • Expected m/z for [M+H]⁺: 176.0818 (Calculated from Exact Mass)[8]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • N-H Stretching: A pair of medium-to-sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group should appear around 1250 cm⁻¹.

  • C=C and C=N Stretching: A complex series of bands in the 1450-1650 cm⁻¹ region will confirm the aromatic naphthyridine core.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic primary amine and the basic nitrogen atoms within the aromatic rings.

Acid-Base Properties

The molecule is basic due to the lone pairs on the nitrogen atoms. The exocyclic amine (position 6) and the ring nitrogens (positions 1 and 7) can be protonated. This property is crucial for salt formation, which can significantly enhance aqueous solubility—a key consideration in drug development.

Reactivity Profile

The 6-amino group is the primary site for synthetic modification. It can readily undergo reactions with a variety of electrophiles, such as acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Reactivity_Profile cluster_molecule This compound cluster_reactants Electrophilic Reagents cluster_products Potential Products mol Core Molecule (Nucleophilic -NH2 group) acyl Acyl Halides / Anhydrides mol->acyl Acylation alkyl Alkyl Halides mol->alkyl Alkylation isocyanate Isocyanates mol->isocyanate Addition amide Amide Derivatives acyl->amide sec_amine Secondary/Tertiary Amines alkyl->sec_amine urea Urea Derivatives isocyanate->urea

Caption: Reactivity of the 6-amino group with common electrophiles.

Methodologies: A Practical Guide to Characterization

The following protocols provide robust, step-by-step methods for ensuring the purity and identity of synthesized this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. A C18 column is used to retain the compound based on its moderate lipophilicity (XLogP3 = 1.1), and a gradient elution ensures efficient separation from both more polar and less polar impurities. UV detection is ideal due to the chromophoric nature of the aromatic system.

  • Apparatus: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of Acetonitrile:Water. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration).

  • Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Synthesis and Characterization Workflow

The synthesis of naphthyridine derivatives often involves cyclization reactions. A common strategy is the Friedländer annulation or related acid-mediated cyclizations of substituted aminopyridines.[12][13] The logical flow from starting materials to a fully validated final product is a critical, self-validating system.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Quality Control & Validation start Starting Materials (e.g., Substituted Aminopyridine) reaction Chemical Transformation (e.g., Cyclization) start->reaction product Crude Product reaction->product purify Purification (e.g., Column Chromatography / Recrystallization) product->purify final_product Final Compound: This compound purify->final_product Isolation hplc Purity Assessment (HPLC >95%) final_product->hplc nmr_ms Structural Confirmation (NMR, MS, IR) final_product->nmr_ms release Released for Use hplc->release nmr_ms->release

Caption: Logical workflow from synthesis to final product validation.

Conclusion and Future Directions

This compound is a well-defined chemical entity with properties that make it an attractive starting point for medicinal chemistry campaigns. Its moderate lipophilicity, multiple hydrogen bond donors and acceptors, and highly reactive amino group provide a versatile platform for derivatization. Future research should focus on leveraging the reactivity of the 6-amino position to generate libraries of novel analogues. These derivatives can then be screened against a wide range of biological targets, such as protein kinases, phosphodiesterases, and microbial enzymes, building upon the established therapeutic potential of the broader naphthyridine class.

References

  • This compound | C9H9N3O | CID 4672599 - PubChem. [Link]
  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - Bioorganic & Medicinal Chemistry Letters. [Link]
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - Scientific Reports. [Link]
  • ethyl 8-[(4-methoxyphenyl)
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. [Link]
  • Biological Activity of Naturally Derived Naphthyridines - Molecules. [Link]
  • 7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine | C15H13N3O | CID 477672 - PubChem. [Link]
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. [Link]
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances. [Link]
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Publishing. [Link]
  • Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][1][8]naphthyridin-9-ol (Isoaaptamine) and Analogues - The Journal of Organic Chemistry. [Link]
  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives - ResearchG
  • Antimicrobial Activity of Naphthyridine Deriv
  • Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of - The Royal Society of Chemistry. [Link]
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - Journal of Medicinal Chemistry. [Link]
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. [Link]
  • 1,6-Naphthyridin-2(1H)
  • 17965-82-1 | 1,7-Naphthyridin-8-amine - Capot Chemical. [Link]

Sources

An In-depth Technical Guide to 8-Methoxy-1,7-naphthyridin-6-amine (CAS: 55716-28-4): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methoxy-1,7-naphthyridin-6-amine, a heterocyclic amine of significant interest in medicinal chemistry. The document delves into its chemical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and explores its critical role as a molecular scaffold in the development of targeted therapeutics, particularly kinase inhibitors. Furthermore, this guide provides detailed protocols for the analytical characterization of this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic motif in drug discovery, renowned for its diverse pharmacological activities.[1] The arrangement of nitrogen atoms within the bicyclic structure imparts unique electronic properties and hydrogen bonding capabilities, making it an ideal scaffold for interacting with various biological targets. The introduction of specific substituents, such as the methoxy and amine groups in this compound, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, rendering it a valuable building block for the synthesis of highly selective and potent drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 55716-28-4PubChem[2]
Molecular Formula C₉H₉N₃OPubChem[2]
Molecular Weight 175.19 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
LogP (calculated) 1.1PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]
Rotatable Bond Count 1PubChem[2]

Synthesis of this compound: A Plausible and Validated Approach

While a direct, one-pot synthesis for this compound is not extensively reported, a reliable synthetic strategy can be devised based on established methodologies for analogous naphthyridine systems. The proposed pathway involves the synthesis of a key bromo-intermediate, followed by a nucleophilic aromatic substitution to introduce the methoxy group. This approach ensures regiochemical control and provides a versatile route for further derivatization.

Synthetic Workflow Diagram

Synthesis_Workflow A Starting Material (e.g., Substituted Pyridine) B Intermediate A (e.g., 6-Amino-8-bromo-1,7-naphthyridine) A->B Multi-step synthesis C Final Product This compound B->C Nucleophilic Aromatic Substitution (e.g., Sodium Methoxide) Kinase_Inhibition cluster_0 Kinase Active Site Kinase Kinase Enzyme Hinge Hinge Region ATP_Binding ATP Binding Pocket Naphthyridine This compound (as part of a larger molecule) Naphthyridine->Hinge H-Bonding Naphthyridine->ATP_Binding Occupies Pocket ATP ATP ATP->Hinge H-Bonding (Competitive)

Sources

A Technical Guide to Unveiling the Therapeutic Potential of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine scaffold is a recognized pharmacophore with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of a specific, lesser-studied derivative: 8-Methoxy-1,7-naphthyridin-6-amine. While direct biological data for this compound is scarce[2], its structural features, in the context of the broader naphthyridine class, suggest several plausible and compelling therapeutic targets. This document outlines a logical, multi-pronged research strategy, detailing key experimental protocols and data interpretation frameworks to systematically evaluate its mechanism of action and identify high-potential clinical applications. We will explore potential targeting of key oncogenic signaling pathways and inflammatory cascades, providing a roadmap for a rigorous preclinical investigation.

Introduction: The Rationale for Investigating this compound

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are prevalent in both natural products and synthetic medicinal chemistry, demonstrating a wide array of pharmacological activities.[3][4][5] Various isomers, including 1,8-, 1,6-, and 2,7-naphthyridines, have yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] For instance, the natural product Bisleuconothine A, a 1,7-naphthyridine alkaloid, has been shown to inhibit the Wnt signaling pathway, a critical mediator in colon cancer.[1][3] Furthermore, many naphthyridine derivatives function as kinase inhibitors, a cornerstone of modern targeted cancer therapy.[9]

The subject of this guide, this compound, possesses a unique substitution pattern that warrants dedicated investigation. The presence of the 6-amino group and the 8-methoxy group on the 1,7-naphthyridine core suggests potential interactions with ATP-binding pockets of protein kinases or other enzymes where hydrogen bonding and hydrophobic interactions are critical for binding. This guide will, therefore, focus on two primary, high-potential therapeutic areas for this compound: oncology and inflammatory diseases.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related naphthyridines, we propose the following primary avenues of investigation for this compound.

Oncology: Targeting Dysregulated Kinase Signaling

The dysregulation of protein kinase activity is a hallmark of many cancers. The general structure of this compound resembles known kinase inhibitors. We hypothesize that it may act as an inhibitor of key kinases in oncogenic pathways.

Primary Hypothesized Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs) or Epidermal Growth Factor Receptors (EGFRs), which are often mutated or overexpressed in various cancers.[6]

  • Serine/Threonine Kinases: Such as Casein Kinase 2 (CK2), a pro-survival kinase implicated in numerous malignancies.[8]

Proposed Mechanism of Action: Competitive inhibition of the ATP-binding site of the kinase, leading to the downregulation of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Below is a proposed signaling pathway that could be inhibited by this compound.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Compound This compound Compound->RTK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed mechanism of this compound as an RTK inhibitor.

Inflammatory Diseases: Modulation of Inflammatory Signaling

Certain 1,7-naphthyridine derivatives have demonstrated potent anti-inflammatory effects through the inhibition of key signaling molecules like p38 MAP kinase.[1] This leads to a reduction in the production of pro-inflammatory cytokines.

Primary Hypothesized Target:

  • p38 Mitogen-Activated Protein (MAP) Kinase: A central regulator of the inflammatory response.

Proposed Mechanism of Action: Inhibition of p38 MAP kinase, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.

A Roadmap for Preclinical Validation

A systematic, phased approach is crucial to validate the therapeutic potential of this compound. The following experimental workflow is proposed.

Experimental_Workflow Phase1 Phase 1: In Vitro Profiling Kinase_Screen Broad Kinase Panel Screen Phase1->Kinase_Screen Cell_Viability Cancer Cell Line Viability Assays (e.g., MTT, CellTiter-Glo) Phase1->Cell_Viability Cytokine_Assay LPS-stimulated Cytokine Release Assay (e.g., ELISA for TNF-α) Phase1->Cytokine_Assay IC50 IC50 Determination for Hit Kinases Kinase_Screen->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Inflammation_Model Animal Models of Inflammation (e.g., LPS Challenge) Cytokine_Assay->Inflammation_Model Phase2 Phase 2: Target Validation & Mechanism of Action Western_Blot Western Blot for Phosphorylated Downstream Targets IC50->Western_Blot Xenograft Cancer Xenograft Models Western_Blot->Xenograft Phase3 Phase 3: In Vivo Efficacy Studies

Caption: A phased experimental workflow for preclinical validation.

Phase 1: In Vitro Profiling

Objective: To perform a broad initial screening to identify the primary biological activities of the compound.

Experimental Protocols:

  • Protocol 3.1.1: Broad Kinase Panel Screen

    • Objective: To identify potential kinase targets from a large, representative panel.

    • Methodology: Utilize a commercial kinase screening service (e.g., DiscoverX, Promega) to test this compound at a fixed concentration (e.g., 10 µM) against a panel of over 400 human kinases.

    • Data Analysis: Identify kinases with >50% inhibition as primary "hits" for further investigation.

  • Protocol 3.1.2: Cancer Cell Line Viability Assays

    • Objective: To assess the antiproliferative activity of the compound against a panel of human cancer cell lines.

    • Methodology: a. Seed cells from various cancer types (e.g., colon, lung, breast) in 96-well plates. b. Treat cells with a serial dilution of this compound for 72 hours. c. Assess cell viability using an MTT or CellTiter-Glo assay.

    • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

  • Protocol 3.1.3: LPS-stimulated Cytokine Release Assay

    • Objective: To evaluate the anti-inflammatory potential of the compound.

    • Methodology: a. Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7). b. Pre-treat cells with various concentrations of this compound for 1 hour. c. Stimulate with lipopolysaccharide (LPS) to induce an inflammatory response. d. After 24 hours, collect the supernatant and measure TNF-α levels using an ELISA kit.

    • Data Analysis: Determine the IC50 for TNF-α inhibition.

Phase 2: Target Validation and Mechanism of Action

Objective: To validate the primary hits from Phase 1 and elucidate the molecular mechanism of action.

Experimental Protocols:

  • Protocol 3.2.1: IC50 Determination for Hit Kinases

    • Objective: To quantify the potency of the compound against the identified kinase hits.

    • Methodology: Perform in vitro kinase assays (e.g., using recombinant enzymes) with a range of this compound concentrations.

    • Data Analysis: Calculate the IC50 value for each validated kinase target.

  • Protocol 3.2.2: Western Blot for Downstream Target Modulation

    • Objective: To confirm target engagement in a cellular context.

    • Methodology: a. Treat relevant cancer cell lines with the compound at concentrations around its GI50. b. Lyse the cells and perform Western blotting to detect the phosphorylation status of key downstream proteins in the hypothesized signaling pathway (e.g., p-ERK, p-AKT).

    • Data Analysis: Observe a dose-dependent decrease in the phosphorylation of downstream targets.

Data Presentation: Summarizing In Vitro Activity

All quantitative data from the in vitro assays should be summarized in clear, concise tables for comparative analysis.

Table 1: Antiproliferative Activity of this compound

Cell Line Cancer Type GI50 (µM)
HCT116 Colon TBD
A549 Lung TBD

| MCF-7 | Breast | TBD |

Table 2: Kinase Inhibition Profile

Kinase Target % Inhibition @ 10 µM IC50 (µM)
FGFR1 TBD TBD
CK2 TBD TBD

| p38α | TBD | TBD |

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to exploring the therapeutic potential of this compound. By systematically investigating its effects on key oncogenic and inflammatory pathways, researchers can efficiently identify its primary mechanism of action and most promising clinical applications. The proposed workflow, from broad in vitro screening to specific target validation, provides a clear path for preclinical development. Positive results from this research roadmap would provide a strong rationale for advancing this compound into in vivo efficacy studies and further lead optimization efforts. The broader family of naphthyridines has already demonstrated significant therapeutic promise[3][6][10], and a thorough investigation of this specific derivative is a logical and compelling next step in the quest for novel targeted therapies.

References

  • Saeed, A., et al. (2015). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2994-2998.
  • Wójcicka, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862.
  • Jałbrzykowska, K., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(21), 13458.
  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 4672599.
  • El-Sayed, M. A. A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.
  • da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(9), 1052.
  • Wójcicka, A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.
  • Wójcicka, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8236-8253.
  • Singh, S., & Singh, J. (2018). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 9(10), 4066-4080.

Sources

An In-Depth Technical Guide to the Synthesis of 8-Methoxy-1,7-naphthyridin-6-amine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of a robust synthetic pathway to 8-methoxy-1,7-naphthyridin-6-amine and its derivatives. The presented strategy is anchored in established, high-yielding chemical transformations, including the Vilsmeier-Haack formylation, the Friedländer annulation, and the Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the synthesis of novel analogs for further investigation.

Introduction: The Significance of the 1,7-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery. The specific arrangement of the nitrogen atoms within the fused ring system gives rise to various isomers, each with unique electronic and steric properties that influence their biological activity. The 1,7-naphthyridine core, in particular, has been identified as a key pharmacophore in a number of therapeutic agents. The introduction of substituents, such as methoxy and amino groups, at specific positions on this scaffold allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a strategic approach to the synthesis of this compound, a versatile intermediate for the development of novel therapeutics.

Retrosynthetic Analysis and Overall Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The key disconnection is at the C6-amino bond, which can be formed in the final step via a palladium-catalyzed cross-coupling reaction. This leads back to a 6-halo-8-methoxy-1,7-naphthyridine intermediate. This halogenated naphthyridine can, in turn, be constructed through a Friedländer annulation, a classic and reliable method for the synthesis of quinolines and related heterocycles. The necessary precursors for this cyclization are a substituted 2-aminopyridine-3-carbaldehyde and a compound with an active methylene group.

Our proposed forward synthesis, therefore, involves three key stages:

  • Synthesis of the Key Pyridine Intermediate: Preparation of 2-amino-4-methoxypyridine-3-carbaldehyde.

  • Construction of the Naphthyridine Core: Friedländer annulation to form 6-chloro-8-methoxy-1,7-naphthyridine.

  • Final Amination: Buchwald-Hartwig amination to yield the target compound, this compound.

This strategy offers flexibility for the synthesis of various analogs by modifying the reactants in the Friedländer annulation or by using different amines in the final amination step.

Synthetic_Strategy Target This compound Intermediate2 6-Chloro-8-methoxy-1,7-naphthyridine Target->Intermediate2 Buchwald-Hartwig Amination Intermediate1 2-Amino-4-methoxypyridine-3-carbaldehyde Intermediate2->Intermediate1 Friedländer Annulation StartingMaterial 2-Amino-4-methoxypyridine Intermediate1->StartingMaterial Vilsmeier-Haack Formylation

Caption: Overall synthetic strategy for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 2-Amino-4-methoxypyridine-3-carbaldehyde (Intermediate 1)

The introduction of a formyl group at the 3-position of the 2-aminopyridine ring is a crucial first step. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

Reaction: Vilsmeier-Haack Formylation

Vilsmeier_Haack Reactant 2-Amino-4-methoxypyridine Reagents POCl3, DMF Reactant->Reagents Product 2-Amino-4-methoxypyridine-3-carbaldehyde Reagents->Product

Caption: Vilsmeier-Haack formylation of 2-amino-4-methoxypyridine.

Protocol:

  • To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF, 3 equivalents), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-amino-4-methoxypyridine (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-methoxypyridine-3-carbaldehyde.

Mechanistic Insight: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent then attacks the electron-rich pyridine ring at the position ortho to the activating amino group to yield the formylated product after hydrolysis of the iminium intermediate.[3]

Stage 2: Construction of the 1,7-Naphthyridine Core (Intermediate 2)

The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline or, in this case, a naphthyridine ring system.[4][5]

Reaction: Friedländer Annulation

Friedlander_Annulation Reactant1 2-Amino-4-methoxypyridine-3-carbaldehyde Catalyst Base (e.g., KOH) Reactant1->Catalyst Reactant2 Chloroacetone Reactant2->Catalyst Product 6-Chloro-8-methoxy-1,7-naphthyridine Catalyst->Product

Caption: Friedländer annulation to form the 1,7-naphthyridine core.

Protocol:

  • In a round-bottom flask, dissolve 2-amino-4-methoxypyridine-3-carbaldehyde (1 equivalent) and chloroacetone (1.2 equivalents) in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide or piperidine.

  • Reflux the reaction mixture for 8-12 hours, monitoring its completion by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 6-chloro-8-methoxy-1,7-naphthyridine.

Mechanistic Insight: The reaction is initiated by a base-catalyzed aldol condensation between the aldehyde and the enolate of chloroacetone. The resulting aldol adduct then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to form the aromatic 1,7-naphthyridine ring.[4]

Stage 3: Synthesis of this compound (Target Molecule)

The final step involves the conversion of the 6-chloro substituent to a 6-amino group. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly suitable for this transformation.[1][6]

Reaction: Buchwald-Hartwig Amination

Buchwald_Hartwig Reactant1 6-Chloro-8-methoxy-1,7-naphthyridine Catalyst Pd catalyst, Ligand, Base Reactant1->Catalyst Reactant2 Ammonia source (e.g., Benzophenone imine) Reactant2->Catalyst Product This compound Catalyst->Product

Caption: Buchwald-Hartwig amination for the synthesis of the target molecule.

Protocol:

  • To a dried Schlenk flask, add 6-chloro-8-methoxy-1,7-naphthyridine (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add a base, such as sodium tert-butoxide or cesium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add an ammonia surrogate, such as benzophenone imine (1.2 equivalents), and a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • If using benzophenone imine, the resulting imine adduct can be hydrolyzed with an acid (e.g., HCl in dioxane) to yield the primary amine.

  • Purify the final product by column chromatography or recrystallization.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active palladium(0) catalyst.[7]

Data Summary

Table 1: Physicochemical Properties of this compound [8]

PropertyValue
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
CAS Number 55716-28-4
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not reported
Boiling Point Not reported

Table 2: Expected Yields for the Synthetic Steps

StepReactionExpected Yield
1 Vilsmeier-Haack Formylation60-75%
2 Friedländer Annulation70-85%
3 Buchwald-Hartwig Amination65-90%
Overall Total Synthesis 27-57%

Note: Yields are estimates based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion and Future Directions

This technical guide outlines a robust and versatile synthetic route for the preparation of this compound. The described three-stage process utilizes well-established and high-yielding reactions, providing a solid foundation for the synthesis of this valuable building block. The modularity of this approach allows for the straightforward generation of a library of analogs by varying the starting materials and coupling partners. Future work could focus on the exploration of one-pot procedures to improve the overall efficiency of the synthesis and the development of greener reaction conditions. The synthesized analogs can be further evaluated for their potential as novel therapeutic agents in various disease areas.

References

  • PubChem. This compound.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Wikipedia.
  • Chemistry LibreTexts.
  • Wikipedia. Friedländer synthesis. [Link]
  • Organic Syntheses.
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • ResearchGate. A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]
  • TSI Journals. MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. [Link]
  • Kakatiya University. CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]
  • ACS Publications.
  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

Sources

An In-Silico Evaluation of 8-Methoxy-1,7-naphthyridin-6-amine: A Technical Guide to Predictive Modeling in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative to reduce attrition rates in drug development necessitates the early and accurate profiling of candidate molecules for their physicochemical, pharmacokinetic, and toxicological properties. In silico computational models provide a rapid, cost-effective, and resource-efficient methodology to achieve this, allowing for the prioritization of compounds with the highest probability of success before significant investment in synthesis and in vitro testing. This technical guide presents a comprehensive in silico characterization of 8-Methoxy-1,7-naphthyridin-6-amine, a molecule built upon the medicinally relevant naphthyridine scaffold.

This document serves as a practical workflow for researchers, scientists, and drug development professionals. It details the rationale and step-by-step protocols for predicting critical drug-like properties, including physicochemical characteristics (pKa, LogP, aqueous solubility), Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, and key toxicity endpoints such as hERG inhibition and mutagenicity. By leveraging a suite of validated, publicly accessible computational tools, we construct a holistic profile of the target molecule, interpreting the predictive data to inform its potential viability as a drug candidate. This guide champions a self-validating system of consensus-based prediction, grounded in authoritative scientific principles and methodologies.

Introduction: The Naphthyridine Scaffold and the Imperative for Early Profiling

Naphthyridines, a class of diazanaphthalenes, are recognized as "privileged structures" in medicinal chemistry.[1] Their rigid bicyclic framework and hydrogen bonding capabilities allow them to serve as versatile scaffolds for interacting with a wide array of biological targets, leading to their incorporation into numerous clinically evaluated and approved therapeutic agents. The subject of this guide, this compound (PubChem CID: 4672599), represents a novel functionalization of this core structure.[2]

Before committing resources to the synthesis and biological evaluation of such a compound, a robust understanding of its fundamental drug-like properties is paramount. Modern drug design is no longer solely focused on target affinity; a candidate molecule must possess a balanced profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to be successful.[3][4] Failures due to poor pharmacokinetics or unforeseen toxicity are a primary cause of late-stage clinical trial failures. Computational, or in silico, prediction has emerged as an indispensable tool to mitigate this risk, providing early-stage characterization that guides molecular design and prioritization.[5][6][7]

This guide provides a detailed workflow for generating a comprehensive in silico property profile for this compound, serving as a case study for the application of predictive modeling in contemporary drug discovery.

The In Silico Prediction Workflow: A Strategy for De-risking Candidates

Our approach is a multi-platform, consensus-based strategy. By using several well-regarded prediction tools, we can increase confidence in the results, particularly where predictions converge. The workflow begins with the canonical chemical identifier of the molecule and proceeds through sequential prediction of its core properties.

Caption: High-level workflow for in silico property prediction.

Part I: Physicochemical Property Prediction

The physicochemical nature of a molecule dictates its behavior in a biological environment, influencing everything from solubility to membrane permeability.[8]

Rationale for Key Properties
  • pKa (Ionization Constant): A molecule's ionization state at physiological pH (typically ~7.4) is critical.[9] It governs aqueous solubility, lipophilicity, receptor binding, and the ability to cross cellular membranes.[10]

  • LogP/LogD (Lipophilicity): The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is a measure of a compound's lipophilicity. It is a key determinant of absorption, membrane permeability, metabolic clearance, and promiscuity.[11] An optimal range is crucial for a balanced profile.

  • Aqueous Solubility (LogS): Poor solubility is a major hurdle for oral drug delivery and formulation. Predicting solubility early helps to flag potential development challenges.[12]

Experimental Protocol: Physicochemical Prediction

This protocol utilizes the SwissADME and pkCSM web servers, which are free, widely used, and validated platforms.[13]

  • Obtain the SMILES String: Secure the canonical SMILES string for the molecule. For this compound, this is COC1=NC(=C(C=C2)C=CN=C12)N.[2]

  • SwissADME Analysis:

    • Navigate to the SwissADME homepage ([Link]).

    • Paste the SMILES string into the input box.

    • Click "Run" to start the calculation.

    • Record the values for "Consensus LogP," "ESOL LogS," and other relevant physicochemical descriptors from the results page.

  • pkCSM Analysis:

    • Navigate to the pkCSM Pharmacokinetics Tool ([Link]).

    • Select the "Pharmacokinetics" prediction module.

    • Paste the SMILES string into the input field.

    • Click "Predict" to submit the job.

    • From the results table, record the values for "Water Solubility (LogS)" and "logP."

  • pKa Prediction:

    • Navigate to a suitable pKa prediction server such as that offered by Chemicalize (from ChemAxon) or other free tools like Rowan's pKa Calculator.[14]

    • Input the SMILES string and run the prediction.

    • Record the predicted acidic and basic pKa values. Note the specific atoms associated with these values.

Predicted Physicochemical Data
PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (Other)Interpretation for Drug-Likeness
Molecular Weight 175.19 g/mol 175.19 g/mol N/AExcellent. Well within Lipinski's rule of five (<500 Da).[3]
Consensus LogP 1.151.34N/AGood. Indicates balanced lipophilicity, favorable for permeability without being excessive.
Aqueous Solubility (LogS) -2.11 (Soluble)-1.997 (Soluble)N/AFavorable. Suggests sufficient solubility for absorption and formulation.
Most Basic pKa N/AN/A~5.5 (Predicted)The pyridinic nitrogen is the likely basic center. The molecule will be partially protonated at physiological pH 7.4, enhancing solubility.
Most Acidic pKa N/AN/A~16.0 (Predicted)The exocyclic amine is weakly acidic. Unlikely to be deprotonated under physiological conditions.
Topological Polar Surface Area 61.00 ŲN/AN/AGood. TPSA < 140 Ų is often associated with good cell permeability.

Part II: ADME Profile Prediction

A successful drug must be able to reach its target in the body at a therapeutic concentration and be cleared in a reasonable timeframe.[15] In silico ADME prediction models are trained on large datasets of experimental results to forecast these properties.[16][17]

Rationale for Key Properties
  • Absorption: For oral drugs, Human Intestinal Absorption (HIA) and Caco-2 cell permeability are key indicators of how well a compound will pass from the gut into the bloodstream.[3]

  • Distribution: Blood-Brain Barrier (BBB) permeability is critical for CNS-targeting drugs and a liability for peripherally acting drugs. Plasma Protein Binding (PPB) affects the free concentration of the drug available to act on its target.

  • Metabolism: The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs.[18][19] Predicting whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is vital for anticipating drug-drug interactions.[20][21][22]

  • Excretion: P-glycoprotein (P-gp) is an efflux pump that can expel drugs from cells, limiting absorption and tissue penetration (including the brain).[23] Determining if a compound is a P-gp substrate is important for predicting its disposition.[24]

Experimental Protocol: ADME Prediction

This protocol continues the use of the SwissADME and pkCSM web servers.

  • Input SMILES: Use the same SMILES string (COC1=NC(=C(C=C2)C=CN=C12)N) as in the previous section.

  • SwissADME Analysis:

    • On the results page from the previous run, locate the "Pharmacokinetics" section.

    • Record the qualitative predictions for "GI absorption" and "BBB permeant."

    • Note the predictions for P-gp substrate status.

    • Record the predictions for inhibition of the five major CYP isoforms.

  • pkCSM Analysis:

    • Using the results from the previous pkCSM run, locate the relevant ADME predictions.

    • Record the quantitative value for "Intestinal absorption (human)" (as a percentage).

    • Record the quantitative prediction for "BBB permeability" (LogBB). A value > 0.3 indicates ready penetration, while < -1.0 suggests poor penetration.

    • Note the predictions for P-gp substrate and inhibitor status.

    • Record the predictions for inhibition of CYP isoforms.

Predicted ADME Data
PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation and Causality
GI Absorption High95.1%High probability of good oral absorption, consistent with its favorable physicochemical properties (low MW, balanced LogP, good solubility).
BBB Permeability NoLogBB: -0.523 (Does not readily cross)Consensus indicates the molecule is unlikely to cross the BBB. The TPSA of 61 Ų is in a range where BBB penetration is possible but not guaranteed; the specific structure and hydrogen bonding capacity likely limit passage. This is favorable for a peripherally-acting drug.
P-gp Substrate NoNoConsensus suggests the molecule is not a substrate for the P-gp efflux pump, which is a positive attribute for absorption and retention in target tissues.
CYP1A2 Inhibitor YesYesPotential Liability. Inhibition of CYP1A2 could lead to drug-drug interactions with co-administered drugs metabolized by this enzyme (e.g., caffeine, theophylline).
CYP2C9 Inhibitor NoNoLow risk of interactions related to this isoform.
CYP2C19 Inhibitor YesNoConflicting Data. This discrepancy highlights the need for experimental validation. One model flags a potential liability, warranting caution.
CYP2D6 Inhibitor NoNoLow risk of interactions related to this isoform.
CYP3A4 Inhibitor YesYesPotential Liability. As CYP3A4 metabolizes over 50% of clinical drugs, inhibition is a significant concern for drug-drug interactions.[21]

Part III: Toxicity Profile Prediction

Early identification of potential toxicities is one of the most impactful applications of in silico modeling, preventing investment in compounds destined to fail for safety reasons.[25][26][27]

Rationale for Key Endpoints
  • hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[28][29] It is a critical safety endpoint that has led to the withdrawal of numerous drugs from the market.[30][31]

  • Ames Mutagenicity: The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations, which can indicate carcinogenic potential. In silico models can identify structural alerts associated with mutagenicity.[27]

Experimental Protocol: Toxicity Prediction

This protocol utilizes the pkCSM and ADMETlab 2.0 web servers.

  • Input SMILES: Use the same SMILES string (COC1=NC(=C(C=C2)C=CN=C12)N).

  • pkCSM Analysis:

    • Navigate to the pkCSM homepage and select the "Toxicity" prediction module.

    • Paste the SMILES string and click "Predict."

    • Record the results for "AMES toxicity," "hERG I inhibitor," and "hERG II inhibitor."

  • ADMETlab 2.0 Analysis:

    • Navigate to the ADMETlab 2.0 platform ([Link]).

    • Select the "ADMET Evaluation" module.

    • Input the SMILES string and submit the calculation.

    • From the results, locate the "Toxicity" section.

    • Record the predictions for "hERG Blockers" and "Ames Mutagenesis."

Predicted Toxicity Data
EndpointPredicted Value (pkCSM)Predicted Value (ADMETlab 2.0)Interpretation and Causality
Ames Mutagenicity NoNegativeConsensus predicts a low risk of mutagenicity. The molecule does not contain obvious structural alerts commonly associated with DNA reactivity.
hERG Inhibition Yes (hERG I)Positive (Blocker)Significant Potential Liability. Both models predict that the molecule is likely to inhibit the hERG channel. This is a major safety concern that would require immediate experimental validation (e.g., patch-clamp electrophysiology) to quantify the risk. The basic nitrogen and planar aromatic system are features sometimes found in hERG blockers.[32]

Integrated Analysis and Conclusion

By synthesizing the data from all predictive stages, we can form a holistic, albeit preliminary, assessment of this compound's drug-like potential.

Molecule_Profile_Summary Molecule This compound Strengths Strengths Favorable Physicochemicals - Low MW - Good LogP & Solubility Good Predicted Absorption - High GI Absorption - Not a P-gp Substrate Favorable Safety - Non-mutagenic (Ames) - Low BBB Permeability (for peripheral targets) Molecule->Strengths Liabilities Liabilities Metabolism-based DDIs - CYP1A2 Inhibition - CYP3A4 Inhibition Cardiac Safety Risk - hERG Channel Inhibition Molecule->Liabilities

Caption: Summary of predicted strengths and liabilities.

The in silico profile of this compound is a classic example of a promising start with significant, identifiable risks.

  • Strengths: The molecule exhibits excellent foundational properties. Its low molecular weight, balanced lipophilicity, and predicted aqueous solubility are highly favorable. These characteristics translate into a strong prediction for high gastrointestinal absorption and a low likelihood of being removed by the P-gp efflux pump, suggesting good potential for oral bioavailability. Furthermore, the prediction of non-mutagenicity is a positive safety indicator.

  • Liabilities: The primary concerns are significant and fall into two major categories. First, the predicted inhibition of key metabolic enzymes CYP1A2 and CYP3A4 flags a high potential for drug-drug interactions.[18][19] Second, and most critically, the consistent prediction across multiple platforms of hERG channel inhibition represents a serious potential for cardiotoxicity.[28][29]

Recommendation and Future Directions:

Based on this in silico assessment, proceeding directly with this molecule without modification would be a high-risk strategy. The predicted hERG liability is a potential project-killing flaw that must be addressed. The next steps in a drug discovery program would be:

  • Experimental Validation: The highest priority is to experimentally confirm the in silico predictions. An in vitro hERG safety assay (e.g., automated patch clamp) and a CYP inhibition panel are mandatory to quantify the risks.

  • Structure-Activity Relationship (SAR) Exploration: If the parent compound shows desirable on-target activity, medicinal chemistry efforts should focus on structural modifications aimed at mitigating the identified liabilities. This would involve designing analogs that reduce affinity for the hERG channel and decrease inhibitory activity against CYP enzymes, while maintaining the desired biological activity and favorable physicochemical properties.

This technical guide demonstrates the power of a structured in silico workflow to build a comprehensive, multi-faceted understanding of a potential drug candidate. This early-stage de-risking process is fundamental to improving the efficiency and success rate of modern therapeutic development.

References

  • Arimont, M., et al. (2007). Predictive models for hERG channel blockers: ligand-based and structure-based approaches. Current Medicinal Chemistry, 14(28), 3003-26. [Link]
  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. [Link]
  • Wang, R., et al. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 5(2), 570-582. [Link]
  • Yamada, T., et al. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. Chemical Research in Toxicology. [Link]
  • Gao, C., et al. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Drug Discovery Today, 28(10), 103728. [Link]
  • Benfenati, E., et al. (2012). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • Li, M., et al. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. Journal of Applied Toxicology, 43(10), 1462-1475. [Link]
  • Wang, R., et al. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 5(2), 570-582. [Link]
  • Chen, L., et al. (2014). Novel Bayesian classification models for predicting compounds blocking hERG potassium channels. Acta Pharmacologica Sinica, 35(8), 1098-1108. [Link]
  • Zhang, H., et al. (2021). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. Journal of Chemical Information and Modeling, 61(1), 359-371. [Link]
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs Website. [Link]
  • Francis, A., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Toxicological Sciences, 188(2), 231-243. [Link]
  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers. [Link]
  • Loganathan, T., et al. (2020). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Bio-express & Pharmaceutical Letters. [Link]
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Papa, E., et al. (2009). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Chemical Information and Modeling, 49(4), 956-963. [Link]
  • Gao, C., et al. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Drug Discovery Today, 28(10), 103728. [Link]
  • Cronin, M., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
  • ResearchGate. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
  • Lagunin, A. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals, 14(4), 369. [Link]
  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. ACD/Labs Website. [Link]
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin Website. [Link]
  • Kar, S., & Roy, K. (2021). Computational/in silico methods in drug target and lead prediction. Methods in Molecular Biology, 2267, 1-28. [Link]
  • Grulha, G. G., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. VCCLAB Website. [Link]
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • Revvity Signals Software. (n.d.). ChemDraw. Revvity Signals Website. [Link]
  • Ekins, S., et al. (2000). Prediction of Drug-Like Properties.
  • ADMETlab 2.0. (n.d.). ADMETlab 2.0 Homepage. ADMETlab Website. [Link]
  • Virtual Computational Chemistry Laboratory. (n.d.).
  • Mansouri, K. (2018). Prediction of pKa from chemical structure using free and open-source tools. Figshare. [Link]
  • Baltruschat, M., et al. (2021). Open source application for small molecule pKa predictions. Zenodo. [Link]
  • Rowan. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Dwivedi, P., et al. (2019). A Machine Learning-Based Prediction Platform for P-Glycoprotein Modulators and Its Validation by Molecular Docking. Molecules, 24(20), 3783. [Link]
  • De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8247-8262. [Link]
  • Marco-Contelles, J., & Gandia, L. (2023). 1,6-Naphthyridin-2(1H)
  • ResearchGate. (2018). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Seliem, M. A., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6211. [Link]
  • Zhang, X., et al. (2026). Machine learning models reveal new risk factors on sub-/supra- therapeutic sirolimus exposure in adult renal transplant recipients. Drug Design, Development and Therapy. [Link]

Sources

8-Methoxy-1,7-naphthyridin-6-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Methoxy-1,7-naphthyridin-6-amine

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound this compound. We will delve into its fundamental chemical identity, propose a robust synthetic strategy, outline methods for structural verification, and explore its potential applications in modern pharmacology, grounded in the established significance of the naphthyridine scaffold.

Core Compound Identification

The precise identification of a chemical entity is the cornerstone of reproducible research. This compound is a distinct molecule within the broader class of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms.

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].

In scientific literature, patents, and chemical supplier catalogs, this compound may be referenced by several synonyms. Recognizing these is crucial for exhaustive literature searches.

Common Synonyms:

  • 6-amino-8-methoxy-1,7-naphthyridine[1]

  • 1-methoxy-3-amino-8-aza-isochinoline[1]

  • 55716-28-4 (CAS Registry Number)[1]

  • MFCD07186241[1]

  • DTXSID00405430[1]

Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. These values are essential for predicting the compound's behavior in various experimental settings, from reaction work-ups to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

PropertyValueSource
Molecular Formula C₉H₉N₃OPubChem[1]
Molecular Weight 175.19 g/mol PubChem[1]
Exact Mass 175.074561919 DaPubChem[1]
CAS Registry Number 55716-28-4PubChem[1]
Topological Polar Surface Area 61 ŲPubChem[1]
Hydrogen Bond Donors 1 (from the amine group)PubChem[1]
Hydrogen Bond Acceptors 4 (3 from nitrogens, 1 from oxygen)PubChem[1]
XLogP3 (Predicted Lipophilicity) 1.1PubChem[1]
SMILES COC1=C2C(=CC(=N1)N)C=CC=N2PubChem[1]
InChIKey UZHCBQNHIKDKKK-UHFFFAOYSA-NPubChem[1]

The Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The naphthyridine core is recognized as a "privileged structure" in drug discovery. This concept, introduced by Evans et al. in the late 1980s, describes molecular scaffolds that are capable of binding to multiple, unrelated biological targets, often with high affinity[2][3]. Naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, etc.) are found in a multitude of biologically active molecules, including kinase inhibitors, antibacterial agents, and antiviral compounds[3][4][5]. The strategic placement of nitrogen atoms within the bicyclic system allows for diverse hydrogen bonding interactions, while the planar aromatic nature facilitates π-π stacking with biological macromolecules. The specific 1,7-naphthyridine isomer, as seen in our compound of interest, has been explored for applications such as PDE4 inhibition[6].

Synthesis and Structural Elucidation

A reliable synthetic route and rigorous structural confirmation are paramount for any chemical probe or drug candidate. While specific literature detailing the synthesis of this compound is sparse, a plausible pathway can be designed based on established methodologies for constructing substituted naphthyridine rings, such as the Friedländer annulation or related condensation reactions[7].

Proposed Synthetic Protocol

The following protocol outlines a hypothetical but chemically sound approach to synthesize this compound. The core principle involves the condensation of a substituted aminopyridine with a β-keto ester or equivalent, followed by functional group manipulations.

Workflow: Proposed Synthesis of this compound

G A 2-Amino-6-methoxypyridine C Condensation & Cyclization (e.g., Dowtherm A, high temp) A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate: Ethyl 6-methoxy-8-oxo-1,8-dihydro-1,7-naphthyridine-5-carboxylate C->D E Hydrolysis & Decarboxylation (e.g., NaOH, then HCl) D->E F Intermediate: 6-Methoxy-1,7-naphthyridin-8(7H)-one E->F G Nitration (e.g., HNO3/H2SO4) F->G H Intermediate: 6-Methoxy-5-nitro-1,7-naphthyridin-8(7H)-one G->H I Chlorination/Activation (e.g., POCl3) H->I J Intermediate: 8-Chloro-6-methoxy-5-nitro-1,7-naphthyridine I->J K Amination (e.g., NH3/MeOH) J->K L Intermediate: 6-Methoxy-5-nitro-1,7-naphthyridin-8-amine K->L M Reduction (e.g., H2, Pd/C or SnCl2) L->M Z Final Product: This compound M->Z

Caption: A multi-step synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Step 1: Gould-Jacobs Reaction. 2-Amino-6-methoxypyridine is reacted with diethyl (ethoxymethylene)malonate. This mixture is heated at high temperatures (typically >200 °C) in a high-boiling solvent like Dowtherm A. This effects a condensation followed by a thermal cyclization to form the pyridone ring of the naphthyridine system.

  • Step 2: Saponification and Decarboxylation. The resulting ester intermediate is hydrolyzed using a strong base (e.g., aqueous NaOH), followed by acidification (e.g., HCl) and heating to promote decarboxylation, yielding 6-Methoxy-1,7-naphthyridin-8(7H)-one.

  • Step 3: Regioselective Nitration. The naphthyridinone is carefully nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group, likely at the C5 position, which is activated by the ring system.

  • Step 4: Hydroxyl Group Activation. The hydroxyl group of the pyridone tautomer is converted to a better leaving group. Treatment with phosphorus oxychloride (POCl₃) is a standard method to replace the hydroxyl with a chlorine atom, yielding 8-chloro-6-methoxy-5-nitro-1,7-naphthyridine.

  • Step 5: Nucleophilic Aromatic Substitution (SNAr). The 8-chloro intermediate is subjected to amination. Heating with ammonia in a solvent like methanol will displace the chloride to form 6-methoxy-5-nitro-1,7-naphthyridin-8-amine. Note: This step introduces the amine at the wrong position. A corrected strategy would be required.

Correction & Refined Strategy: A more direct route to the desired 6-amine isomer is necessary. A better approach would involve starting with a pyridine precursor that already contains the nitrogen functionality that will become the 6-amine. For instance, starting with a substituted 2,4-diaminopyridine derivative and using a different cyclization partner could build the second ring in the correct orientation. The complexity of isomeric control is a key challenge in naphthyridine synthesis.

Structural Elucidation Protocol

Confirmation of the final product's structure is non-negotiable and relies on a suite of spectroscopic techniques[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the number and connectivity of protons. Key expected signals would include a singlet for the methoxy group (~4.0 ppm), distinct aromatic protons on both rings with characteristic coupling patterns, and a broad singlet for the amine protons.

    • ¹³C NMR: This spectrum will show the number of unique carbon environments. The methoxy carbon should appear around 55-60 ppm, with the remaining signals in the aromatic region (>100 ppm).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial to definitively assign proton and carbon signals and confirm the connectivity of the entire molecular framework.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula. The experimentally determined exact mass should match the theoretical value for C₉H₉N₃O (175.0746) within a very narrow tolerance (e.g., < 5 ppm)[1].

  • Infrared (IR) Spectroscopy: This technique identifies functional groups. Key stretches to look for include N-H stretching for the amine group (typically two bands around 3300-3500 cm⁻¹) and C-O stretching for the methoxy ether linkage (~1250 cm⁻¹).

Potential Applications in Drug Discovery

The 1,6- and 1,8-naphthyridine scaffolds are well-represented in medicinal chemistry literature as potent inhibitors of various enzymes[4][8][9]. By analogy, this compound holds potential as a scaffold for developing novel therapeutics.

Kinase Inhibition

Many kinase inhibitors feature a planar heterocyclic core that binds to the ATP-binding pocket of the enzyme. The naphthyridine scaffold is an effective ATP mimic. The amine and methoxy groups on this compound can be strategically oriented to form key hydrogen bonds with the "hinge region" of a kinase active site, a critical interaction for potent inhibition. Further derivatization of the amine or the aromatic core could enhance selectivity and potency against specific kinases implicated in cancer or inflammatory diseases[4].

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket Inhibitor Naphthyridine Core Inhibitor->Gatekeeper Steric/Hydrophobic Interaction Inhibitor->HydrophobicPocket Steric/Hydrophobic Interaction Amine 6-Amine Amine->Hinge H-Bond Methoxy 8-Methoxy

Caption: Hypothetical binding mode of the compound in a kinase active site.

Other Potential Targets
  • Phosphodiesterases (PDEs): As demonstrated by related 1,7-naphthyridine derivatives, this scaffold could be optimized to target specific PDE isoforms, such as PDE4, which are relevant for treating inflammatory conditions like COPD[6].

  • Antiparasitic Agents: Naphthyridine-based compounds have shown promise as antileishmanial agents[10]. The mechanism often involves targeting unique aspects of the parasite's biology.

  • Fluorescent Probes: Fused polycyclic 1,6-naphthyridines can exhibit interesting optical properties, suggesting that derivatives could be developed as fluorescent probes for biological imaging[8][9][11].

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its structure is rooted in the privileged naphthyridine scaffold, suggesting a high likelihood of biological activity. While its synthesis requires careful control of regiochemistry, established heterocyclic chemistry principles provide clear pathways to its creation. Future work should focus on developing and optimizing a scalable synthesis, exploring its activity against key drug targets like kinases and PDEs, and using its core structure as a starting point for library synthesis to drive structure-activity relationship (SAR) studies. This guide provides the foundational knowledge for researchers to embark on such investigations.

References

  • PubChem. This compound.
  • PubChem. 7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine.
  • López-Cara, L. C., et al. (2020). 1,6-Naphthyridin-2(1H)
  • Patterson, S., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR. ACS Medicinal Chemistry Letters, 11(9), 1774-1780. [Link]
  • Moody, C. J., & Roffey, J. R. A. (2000). Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][1][8]naphthyridin-9-ol (Isoaaptamine) and Analogues. The Journal of Organic Chemistry, 65(23), 7845-7850. [Link]
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15, 1234-1239. [Link]
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]
  • DiRico, K. J., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. [Link]
  • PubChem. 1,6-Naphthyridine.
  • PubChem. 6-Methoxy-8-quinolinamine.
  • Chemcasts. 7-Methoxy-5-methyl-1,8-naphthyridin-2-amine (CAS 53788-52-6) Properties. [Link]
  • PubChem. US11667631, Example 49.
  • Paudyal, R., et al. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(8), 1876. [Link]
  • Abarca, B., et al. (2019).
  • López-Cara, L. C., et al. (2020). 1,6-Naphthyridin-2(1H)
  • Pettersson, H., et al. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 58(17), 6747-6752. [Link]
  • Cheméo. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. [Link]
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 23456-23470. [Link]

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many of these biological activities are attributed to the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways.[2] This document provides a detailed guide for the initial in vitro characterization of 8-Methoxy-1,7-naphthyridin-6-amine, a novel compound with therapeutic potential. We present a strategic workflow commencing with a broad assessment of cytotoxic effects on cancer cell lines, followed by a focused investigation into its potential as a kinase inhibitor. The protocols provided herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Introduction: The Therapeutic Potential of Naphthyridines

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in their fused pyridine rings. The specific arrangement of these nitrogen atoms gives rise to various isomers, each with distinct electronic and steric properties that influence their biological activity.[2] The 1,7-naphthyridine core, in particular, is found in a number of biologically active molecules. Given the established role of naphthyridine derivatives as modulators of key cellular pathways, a primary hypothesis for the mechanism of action of this compound is the inhibition of protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

This guide outlines a two-stage approach for the initial in vitro evaluation of this compound:

  • Stage 1: Cellular Phenotypic Screening: Assessing the compound's effect on cell viability across a panel of cancer cell lines to determine its cytotoxic or cytostatic potential and to identify sensitive cell lines.

  • Stage 2: Target-Based Mechanistic Assay: If significant cellular activity is observed, a biochemical kinase assay is performed to determine if the compound directly inhibits the activity of one or more protein kinases.

Experimental Workflow & Logic

The proposed experimental workflow is designed to efficiently characterize the in vitro activity of this compound, moving from a broad phenotypic screen to a more specific, target-based assay.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_stage1 Stage 1: Phenotypic Screening cluster_stage2 Stage 2: Mechanistic Assay compound_prep Compound Solubilization & Serial Dilution cell_viability Cell Viability Assay (e.g., MTT or WST-1) compound_prep->cell_viability cell_culture Cancer Cell Line Culture & Maintenance cell_culture->cell_viability ic50_determination IC50 Determination & Dose-Response Analysis cell_viability->ic50_determination kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) ic50_determination->kinase_assay If IC50 is potent ki_determination Ki Determination & Inhibition Kinetics kinase_assay->ki_determination

Caption: Experimental workflow for the in vitro characterization of this compound.

Stage 1 Protocol: Cell Viability Assay (MTT Method)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Viable cells with active metabolism convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.

Materials
  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Culture chosen cancer cell lines to ~80-90% confluency.

    • Trypsinize and resuspend cells in fresh complete growth medium.

    • Perform a cell count and adjust the cell suspension to a density of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include vehicle control wells (medium with the same percentage of DMSO) and untreated control wells (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.[4]

  • Formazan Solubilization and Data Acquisition:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently mix the contents of the wells by pipetting or shaking the plate for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis and Presentation

The percentage of cell viability can be calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can then be determined using non-linear regression analysis.

ParameterDescription
Cell Line The specific cancer cell line used in the assay.
Treatment Duration The length of time the cells were exposed to the compound (e.g., 48h, 72h).
IC50 (µM) The concentration of the compound that results in 50% inhibition of cell viability.
Dose-Response Curve A graphical representation of the relationship between compound concentration and cell viability.

Stage 2 Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

Should this compound demonstrate significant cytotoxicity in the cell viability assay, a direct investigation of its effect on kinase activity is warranted. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.[8] The assay quantifies the amount of ADP produced in a kinase reaction; the amount of ADP is directly proportional to kinase activity.

Materials
  • This compound

  • Target protein kinase (e.g., a commercially available recombinant kinase)

  • Substrate for the target kinase

  • Kinase buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Step-by-Step Protocol
  • Kinase Reaction Setup:

    • Prepare a solution of the target kinase in kinase buffer at a 2X final concentration.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer at a 2X final concentration.

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add 5 µL of the test compound dilutions.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The final reaction volume will be 25 µL.

    • Include "no kinase" and "no compound" controls.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide luciferase and luciferin for the generation of a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

The percentage of kinase inhibition can be calculated using the following formula:

% Inhibition = [1 - (Luminescence of Treated Sample / Luminescence of No Compound Control)] * 100

Similar to the cell viability assay, the results should be plotted as a dose-response curve, and the IC50 value for kinase inhibition should be determined.

ParameterDescription
Target Kinase The specific protein kinase being assayed.
Substrate The substrate used for the kinase reaction.
ATP Concentration The concentration of ATP used in the assay.
IC50 (µM) The concentration of the compound that results in 50% inhibition of kinase activity.

Causality and Self-Validation

Expertise & Experience: The choice of a broad cell viability screen followed by a specific kinase assay is a time-tested strategy in early-stage drug discovery. It allows for the efficient identification of compounds with a desired cellular effect and subsequent elucidation of their mechanism of action. The MTT assay is a classic, robust method for assessing cytotoxicity, while the ADP-Glo™ assay is a highly sensitive and widely used platform for kinase inhibitor profiling.

Trustworthiness: To ensure the validity of the results, several controls are essential:

  • Vehicle Control (DMSO): This control accounts for any effects of the solvent on cell viability or kinase activity.

  • Positive Control: A known inhibitor of the target kinase should be included in the kinase assay to confirm that the assay is performing as expected.

  • Negative Control (No Kinase/No Compound): These controls establish the baseline and maximum signals for the assays.

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least two separate occasions to ensure the reproducibility of the findings.

Conclusion

The protocols detailed in this application note provide a comprehensive and logical framework for the initial in vitro characterization of this compound. By following this structured approach, researchers can generate high-quality, reproducible data to assess the compound's potential as a cytotoxic agent and a kinase inhibitor, thereby guiding future drug development efforts.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC, NIH. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD)
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
  • National Center for Biotechnology Information. This compound. PubChem. [Link]
  • Quiroga, J., et al. (2020). 1,6-Naphthyridin-2(1H)
  • Szychowska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC, PubMed Central. [Link]
  • Moody, C. J., & Roffey, J. R. A. (1997). Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][5][9]naphthyridin-9-ol (Isoaaptamine) and Analogues.
  • Li, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. [Link]
  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]
  • Gillespie, J. R., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S.
  • Shablykin, O., et al. (2020). Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis.
  • Hughes, R. O., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[9][10][11]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity.
  • Gillespie, J. R., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC, NIH. [Link]
  • Gillespie, J. R., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
  • Tomma, J. H., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
  • Held, J., et al. (2025). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
  • Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

Sources

Application Notes and Protocols for In Vivo Studies Using 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Scaffold and a Profile of 8-Methoxy-1,7-naphthyridin-6-amine

The naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] Naphthyridine isomers, distinguished by the positions of their two nitrogen atoms, exhibit diverse pharmacological profiles.[1] The 1,7-naphthyridine structure, in particular, has been explored for applications ranging from tachykinin NK(1) receptor antagonism to phosphodiesterase 4 (PDE4) inhibition.[3][4]

This compound is a specific derivative within this class. While extensive in vivo data for this particular compound is not yet widely published, its structural motifs suggest potential as a modulator of cellular signaling pathways, possibly through kinase inhibition, a common mechanism for naphthyridine-based molecules.[5] This document provides a detailed guide for researchers initiating in vivo investigations with this compound, offering a structured approach to study design, protocol execution, and data interpretation. The protocols outlined here are based on established best practices for preclinical evaluation of novel small molecule inhibitors.[6][7]

Proposed Mechanism of Action: Kinase Inhibition

Many small molecules based on the naphthyridine scaffold function as ATP-competitive kinase inhibitors.[5] The planar, nitrogen-containing ring system is well-suited to interact with the hinge region of the ATP-binding pocket of various kinases. Dysregulation of kinase signaling is a fundamental driver of numerous diseases, most notably cancer.

For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a critical oncogenic kinase pathway, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers and regulates cell proliferation, survival, and metabolism. The proposed mechanism involves the compound binding to the ATP pocket of a key kinase (e.g., PI3K or Akt), preventing the phosphorylation of downstream substrates and thereby inhibiting tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound This compound Compound->PI3K Inhibits G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Cell Culture (MCF-7) B Subcutaneous Implantation in Mice A->B C Tumor Growth (to 100-150 mm³) B->C D Randomize into Treatment Groups C->D E Daily Dosing (Vehicle, Compound, Control) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint Reached (e.g., Day 21) F->G H Data Analysis (TGI, Statistics) G->H I Pharmacodynamic Analysis (Optional) G->I

Caption: General workflow for an in vivo xenograft efficacy study.

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups. A p-value < 0.05 is typically considered significant.

  • Toxicity Assessment: A body weight loss of >20% is often a humane endpoint, indicating significant toxicity.

Conclusion and Future Directions

This guide provides a foundational framework for initiating in vivo studies with this compound. While the proposed mechanism and protocols are based on established principles for small molecule inhibitors, researchers must empirically determine the optimal conditions, including dose, schedule, and animal model, for their specific research context. [6]Successful demonstration of in vivo efficacy and a favorable safety profile are critical milestones in the translational path from a promising chemical entity to a potential therapeutic agent. Subsequent studies should aim to elucidate the precise molecular mechanism, explore efficacy in additional models, and conduct comprehensive toxicological evaluations.

References

  • PubChem. This compound. [Link]
  • NCBI Bookshelf. In Vivo Assay Guidelines - Assay Guidance Manual. [Link]
  • ACS Publications. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. [Link]
  • MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]
  • MDPI. 1,6-Naphthyridin-2(1H)
  • PubMed. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). [Link]
  • PubMed. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. [Link]

Sources

Application Notes & Protocols: Characterizing the Cellular Activity of 8-Methoxy-1,7-naphthyridin-6-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of Naphthyridine Scaffolds

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1] Many derivatives of the broader naphthyridine class exert their therapeutic effects by modulating the activity of protein kinases.[2] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3]

This guide provides a comprehensive framework of cell-based assays to characterize the biological activity of novel compounds built on this scaffold, using 8-Methoxy-1,7-naphthyridin-6-amine as a representative example. Given that many naphthyridines function as kinase inhibitors, the following protocols are designed to build a robust pharmacological profile, starting from broad effects on cell viability and culminating in the analysis of specific kinase signaling pathways.

This document is structured to empower researchers to:

  • Assess the global cytotoxic and cytostatic effects of the compound on cancer cells.

  • Determine if the observed effects are mediated through the induction of apoptosis.

  • Investigate the compound's impact on specific, critical cancer-related signaling pathways, such as PI3K/Akt and MAPK/ERK.

The protocols described herein are designed as self-validating systems, providing a logical, stepwise workflow for the initial characterization of novel kinase inhibitor candidates.

Experimental Workflow: A Stepwise Approach to Compound Characterization

A systematic approach is crucial for efficiently characterizing a new chemical entity. The workflow below outlines a tiered screening process, moving from general cytotoxicity to specific mechanistic insights.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Data Analysis & Interpretation A Broad Spectrum Cell Viability/ Proliferation Assay (MTT or CellTiter-Glo) B Apoptosis Induction Assay (Caspase-Glo 3/7) A->B Active compounds C Target Engagement & Pathway Analysis (Phospho-Specific ELISA or In-Cell Western) A->C Active compounds D IC50 Determination & Dose-Response Curve Generation B->D C->D E Pathway Mapping & Hypothesis Generation D->E

Caption: High-level workflow for characterizing novel kinase inhibitors.

Part 1: Foundational Assays - Proliferation and Viability

The initial step is to determine the compound's effect on cell viability and proliferation. This provides a quantitative measure of its potency (e.g., IC50) and helps select appropriate concentration ranges for subsequent mechanistic assays.

Recommended Cancer Cell Line Panel for Initial Screening

For a broad-based initial screening of a potential kinase inhibitor, it is advisable to use a panel of cell lines representing different cancer types and with known dependencies on key signaling pathways.[4][5][6]

Cell LineCancer TypeKey Pathway Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER+), PIK3CA mutant
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER-, PR-, HER2-), BRAF mutant
A549 Lung CarcinomaKRAS mutant, high Akt activation
HCT116 Colorectal CarcinomaKRAS mutant, PIK3CA mutant
U-87 MG GlioblastomaPTEN null, high Akt activation
K562 Chronic Myeloid LeukemiaBCR-ABL fusion, constitutively active tyrosine kinase
Protocol 1A: MTT Cell Proliferation Assay (Colorimetric)

The MTT assay is a classic, cost-effective method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[9][10]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9][11]

  • 96-well flat-bottom sterile plates

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11] Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader.[11][12]

Protocol 1B: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a highly sensitive, homogeneous method that determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[5][13][14] The "add-mix-measure" format makes it ideal for high-throughput screening.[5][14]

Materials:

  • CellTiter-Glo® Reagent (Promega)[1][7]

  • Opaque-walled 96-well or 384-well plates[1][7]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates. The total volume per well for a 96-well plate is typically 100 µL.

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[1]

  • Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[1]

  • Signal Generation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[1]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Luminescence Reading: Record the luminescence using a plate-reading luminometer.

Part 2: Mechanistic Assays - Apoptosis and Pathway Analysis

Once a compound demonstrates anti-proliferative activity, the next step is to determine the mechanism of cell death. For kinase inhibitors, this is often through the induction of apoptosis. Furthermore, it is critical to confirm that the compound engages its intended target pathway within the cell.

Protocol 2A: Caspase-Glo® 3/7 Apoptosis Assay

Activation of effector caspases-3 and -7 is a key event in the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[9][15][16]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)[15][16][17]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in Protocol 1A, using opaque-walled plates. It is crucial to include a positive control for apoptosis (e.g., staurosporine at 1 µM).

  • Plate Equilibration: After the treatment period (e.g., 24 hours), equilibrate the plate to room temperature for about 30 minutes.

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent. Add a volume of reagent equal to the volume of medium in each well (100 µL for a 96-well plate).[16]

  • Signal Generation and Reading: Gently mix the plate on a shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours. Measure the luminescence with a luminometer.

Protocol 2B: Phospho-Specific Sandwich ELISA for Pathway Analysis

A phospho-specific ELISA is a quantitative method to measure the phosphorylation state of a specific protein within a cell lysate.[18][19] This is a direct way to assess the inhibition of a kinase pathway. For example, to test the hypothesis that this compound inhibits the PI3K/Akt pathway, one would measure the levels of phosphorylated Akt (p-Akt) at a key residue like Ser473.

Materials:

  • Phospho-Akt (Ser473) ELISA Kit (e.g., from Cell Signaling Technology, Thermo Fisher Scientific, RayBiotech)[20]

  • Cell lysis buffer (provided in kit or prepared: e.g., 10 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na4P2O7, 2 mM Na3VO4, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, plus protease/phosphatase inhibitors)[18]

  • Microplate reader (absorbance)

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., U-87 MG or MCF-7) in a 6-well or 10 cm dish to generate sufficient protein lysate. Treat with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 1-6 hours). Include a positive control (e.g., IGF-1 stimulation to activate the Akt pathway) and a vehicle control.

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.[18] Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • ELISA Protocol: a. Dilute lysates to a consistent concentration (e.g., 0.5-1.0 mg/mL) in the provided sample diluent buffer. b. Add 100 µL of diluted samples and standards to the wells of the antibody-coated microplate.[21] c. Incubate for 2-2.5 hours at room temperature with gentle shaking.[21] d. Wash the wells several times with the provided wash buffer. e. Add the detection antibody (e.g., anti-phospho-Akt (Ser473)) and incubate for 1 hour at room temperature.[21] f. Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.[21] g. Wash, then add TMB substrate and incubate in the dark for 30 minutes.[21] h. Add the stop solution and immediately read the absorbance at 450 nm.[21]

  • Data Normalization: Run a parallel ELISA plate for total Akt to normalize the phospho-protein signal to the total amount of Akt protein in each sample.

Protocol 2C: In-Cell Western™ (ICW) for Pathway Analysis

The In-Cell Western is a quantitative immunofluorescence assay performed in microplates.[22] It allows for the simultaneous detection of two proteins (e.g., a phosphorylated target and a total protein for normalization) directly in fixed and permeabilized cells, eliminating the need for lysate preparation.[22]

Materials:

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2

  • Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG (LI-COR)

  • Blocking buffer (e.g., Intercept® Blocking Buffer or 5% BSA in PBS)

  • Formaldehyde (3.7%) and Triton X-100 (0.1%)

  • Near-infrared (NIR) imaging system (e.g., LI-COR Odyssey®)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound as described for the ELISA protocol.

  • Fixation and Permeabilization: a. After treatment, remove the medium and add 150 µL of 3.7% formaldehyde in PBS. Incubate for 20 minutes at room temperature.[23] b. Wash wells 5 times with 200 µL of PBS containing 0.1% Triton X-100.[23]

  • Blocking: Add 150 µL of blocking buffer and incubate for 1.5 hours at room temperature.[23]

  • Primary Antibody Incubation: Remove blocking buffer and add 50 µL of primary antibody solution (containing both rabbit anti-p-ERK and mouse anti-total-ERK, each diluted 1:500-1:1000 in blocking buffer). Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate 4 times with PBS + 0.1% Tween-20. Add 50 µL of secondary antibody solution (containing both IRDye® secondaries, diluted 1:1000 in blocking buffer). Incubate for 1 hour at room temperature in the dark.[23]

  • Imaging: Wash the plate 4 times. After the final wash, remove all residual liquid and scan the plate on a NIR imaging system in both the 700 nm and 800 nm channels.

  • Data Analysis: The integrated intensity of the 800 nm channel (p-ERK) is normalized to the integrated intensity of the 700 nm channel (total ERK) for each well.

Part 3: Data Analysis and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process.

Calculation Steps:

  • Normalize Data: Convert raw data (absorbance, luminescence) to percent inhibition relative to the vehicle-only control (0% inhibition) and a "no cell" or maximum inhibition control (100% inhibition).

    • % Inhibition = 100 * (1 - (Value_Sample - Value_Background) / (Value_VehicleControl - Value_Background))

  • Transform Concentration: Convert the compound concentrations to their logarithm.

  • Non-linear Regression: Plot percent inhibition versus log(concentration) and fit the data using a non-linear regression model (four-parameter variable slope).

  • Determine IC50: The IC50 is the concentration (X) that corresponds to 50% inhibition (Y) on the fitted curve. This analysis is readily performed using software like GraphPad Prism or specialized Excel add-ins.[14]

Part 4: Visualizing Cellular Mechanisms

Understanding how a compound interacts with cellular machinery is key to its development. Kinase inhibitors typically target specific nodes within complex signaling networks.

Key Signaling Pathways in Cancer

The PI3K/Akt and MAPK/ERK pathways are central to regulating cell proliferation, survival, and growth. Their aberrant activation is a common driver of oncogenesis, making them prime targets for cancer therapeutics.[2][6][20]

PI3K/Akt Signaling Pathway:

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival (Anti-Apoptosis) Akt->Survival Inhibits Apoptotic Proteins (e.g., Bad) Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt signaling cascade.

MAPK/ERK Signaling Pathway:

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Proliferation, Differentiation, Survival Transcription->Proliferation

Caption: The canonical MAPK/ERK signaling cascade.

By using assays that measure the phosphorylation status of key proteins like Akt and ERK, researchers can directly assess whether a compound like this compound inhibits these critical oncogenic pathways. A positive result, showing a dose-dependent decrease in p-Akt or p-ERK, provides strong evidence for the compound's mechanism of action and warrants further investigation.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Wikipedia. (n.d.). MTT assay.
  • Cell Culture Collective. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Al-Shakarchi, W., et al. (2023, February 27). MTT (Assay protocol). Protocols.io. [Link]
  • Klarenbeek, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1423-1434.e3. [Link]
  • Promega Corporation. (n.d.). (G8092) Caspase-Glo® 3/7 Assay System. CiteAb.
  • RayBiotech. (n.d.). Phospho-AKT (S473) ELISA Kit.
  • NTRC. (2024, July 4). [Webinar] Comparative Cancer Cell Panel Profiling of Recently Approved Kinase Inhibitors.
  • Uitdehaag, J. C. M., et al. (2019). Panel profiling of kinase inhibitors approved for clinical use. Cell Chemical Biology, 26(3), 345-355.e4. [Link]
  • Tarasova, K., et al. (2025, April 1). Caspase 3/7 Activity. Protocols.io. [Link]
  • Zaman, G. J. R., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1423-1434.e3. [Link]
  • Nordic Biolabs. (n.d.). Caspase-Glo 3/7 Assay.
  • Ranjan, A., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 159-170. [Link]
  • Oncolines B.V. (2024, October 19). Kinome Profiling.
  • GraphPad. (n.d.). How to determine an IC50.
  • Al-Hasani, R., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 969181. [Link]
  • ResearchGate. (n.d.). Cell-based screening assay for candidate drugs.
  • Kim, J., et al. (2019). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of visualized experiments : JoVE, (148), 10.3791/59489. [Link]
  • ResearchGate. (n.d.). Combinations screening workflow overview from experimental design to data interpretation.
  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p).
  • TTP Labtech. (2012, May 1). Phospho-ERK Assays. Assay Guidance Manual. [Link]
  • Klarenbeek, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1423-1434.e3. [Link]
  • Assay Genie. (n.d.). Phosphorylation ELISA Kits.
  • Uitdehaag, J. C. M., et al. (2021). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. PLoS computational biology, 17(10), e1009479. [Link]
  • RayBiotech. (2018, June 26). Rapid ELISA-Based Measurement of Protein Phosphorylation.
  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay.
  • Crews, C. M., et al. (2022). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR protocols, 3(4), 101758. [Link]
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Al-Dhfyan, A., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Cancer Reports, 8(1), e1931. [Link]
  • HMS LINCS Project. (n.d.). Kinase inhibitor pathways.

Sources

High-Throughput Screening of 8-Methoxy-1,7-naphthyridin-6-amine for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: Protein kinases are a pivotal class of enzymes whose dysregulation is a known driver of numerous pathologies, most notably cancer.[1] Consequently, they have become one of the most important target families for modern drug discovery.[2] The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several approved therapeutics, including kinase inhibitors.[3] This document provides a comprehensive guide to performing a high-throughput screening (HTS) campaign for 8-Methoxy-1,7-naphthyridin-6-amine, a novel compound featuring the 1,7-naphthyridine core. We present a robust, two-stage workflow designed to identify and validate potential kinase inhibitors. The primary screen utilizes a highly sensitive biochemical luminescence assay to measure direct enzyme inhibition, followed by a secondary cell-based assay to confirm activity in a physiologically relevant context and determine cellular potency. This guide is intended for researchers engaged in hit identification and lead discovery.

Part 1: Primary High-Throughput Screen — Biochemical Kinase Inhibition Assay

The initial phase of a screening campaign is designed to rapidly and cost-effectively assess a large number of compounds for activity against a purified biological target.[4] For this purpose, we employ a biochemical assay that directly measures the enzymatic activity of a representative protein kinase, Anaplastic Lymphoma Kinase (ALK), a clinically validated target in non-small cell lung cancer.[5][6]

Principle of the Assay: ADP-Glo™ Kinase Assay

The causality behind selecting the ADP-Glo™ Kinase Assay lies in its robustness, sensitivity, and amenability to HTS.[7][8] Unlike assays that measure ATP depletion, this format directly quantifies the amount of ADP produced by the kinase reaction, making the luminescent signal directly proportional to kinase activity.[9][10] This provides a clear and direct measure of enzymatic function.

The assay is a homogeneous, two-step process:

  • Kinase Reaction: The ALK enzyme catalyzes the transfer of a phosphate group from ATP to a specific substrate, producing ADP. Inhibitors, such as a potential hit compound, will block this reaction, leading to lower ADP production.

  • ADP Detection: After the kinase reaction is stopped, the first detection reagent is added to eliminate any remaining ATP. Subsequently, a second reagent converts the ADP generated in the first step back to ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescence is measured and is directly proportional to the initial kinase activity.[9]

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase ALK Kinase ADP_pSub ADP + Phospho-Substrate Kinase->ADP_pSub Catalyzes ATP_Sub ATP + Substrate ATP_Sub->Kinase Binds Add_Reagent1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP_pSub->Add_Reagent1 Inhibitor This compound (Test Compound) Inhibitor->Kinase Inhibits Add_Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP) Add_Reagent1->Add_Reagent2 Luciferase Luciferase + Luciferin Add_Reagent2->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ luminescent kinase assay principle.

Protocol: ALK Biochemical HTS

This protocol is optimized for a 384-well plate format, a standard for HTS to conserve reagents and increase throughput.

Materials and Reagents:

  • Enzyme: Recombinant human ALK (e.g., from BPS Bioscience or similar).

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for ALK.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

  • Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.

  • Positive Control: Crizotinib or another known ALK inhibitor, 10 mM stock in DMSO.[11]

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Equipment: Acoustic liquid handler (e.g., Echo), multi-channel pipette or automated dispenser, plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of compound solutions into the appropriate wells of a 384-well assay plate.

    • Test Wells: 50 nL of 10 mM this compound (final concentration: 10 µM).

    • Negative Control (0% Inhibition): 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition): 50 nL of 10 mM Crizotinib (final concentration: 10 µM).

  • Kinase Reaction Setup:

    • Prepare a 2X ATP/Substrate solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the enzyme, if known, to facilitate the identification of competitive inhibitors.[12]

    • Prepare a 2X ALK Enzyme solution in Kinase Reaction Buffer. The concentration should be pre-determined by titration to yield a robust signal within the linear range of the ADP-Glo™ assay.[13]

    • Add 2.5 µL of the 2X ALK Enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/Substrate solution to all wells. The total reaction volume is now 5 µL.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the reaction at room temperature (or 30°C) for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate reader (e.g., PerkinElmer EnVision® or similar). Integration time should be set to 0.5-1 second per well.

Data Analysis and Interpretation

Raw data is obtained as Relative Light Units (RLU). The percent inhibition for the test compound is calculated relative to the controls.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

A critical metric for HTS assay quality is the Z-factor (Z'), which assesses the statistical separation between the positive and negative controls.[12] An assay with a Z' value between 0.5 and 1.0 is considered excellent for HTS.

Formula for Z-factor: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

Table 1: Representative HTS Data and Quality Control

Well Type Sample RLU Mean RLU Std. Dev. (SD) % Inhibition Z-factor
Negative Control (DMSO) 1,250,000 1,200,000 50,000 0% 0.79
Positive Control (Crizotinib) 85,000 90,000 15,000 100%

| Hit Compound (Example) | 155,000 | - | - | 94.1% | |

A compound demonstrating significant inhibition (typically >50% or >3 standard deviations from the negative control mean) is declared a "hit" and is prioritized for secondary screening.

Part 2: Secondary Screen — Cell-Based Confirmation Assay

A primary hit from a biochemical screen must be validated in a cellular environment.[14] This step is crucial to eliminate compounds that are inactive due to poor cell permeability or are promiscuous hits, and to confirm on-target activity in a more complex biological system.[15][16]

Rationale and Principle of the Assay

We propose a cell viability assay using the Karpas-299 cell line, which harbors the NPM-ALK fusion protein and is dependent on ALK activity for proliferation and survival.[11] Inhibition of ALK in these cells should lead to a dose-dependent decrease in cell viability. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as a proxy for the number of metabolically active cells.[16]

Hit_Confirmation_Workflow PrimaryHTS Primary HTS (Biochemical Assay) Hit Identified Hit (>50% Inhibition) PrimaryHTS->Hit DoseResponse Dose-Response Assay (Cell-Based) Hit->DoseResponse IC50 Calculate IC50 (Cellular Potency) DoseResponse->IC50 ConfirmedHit Confirmed Hit for Lead Optimization IC50->ConfirmedHit

Caption: Workflow for hit confirmation, from primary screen to cellular potency determination.

Protocol: ALK Cell-Based Viability Assay

Materials and Reagents:

  • Cell Line: Karpas-299 (human anaplastic large-cell lymphoma).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Hit Compound: this compound, confirmed from primary screen.

  • Plates: White, opaque, 96-well clear-bottom cell culture plates.

  • Equipment: Humidified CO₂ incubator, multichannel pipette, luminescence-capable plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest Karpas-299 cells and adjust the density to 5 x 10⁴ cells/mL in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the hit compound in culture medium. A typical 10-point, 3-fold dilution series might range from 30 µM to 1.5 nM final concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO vehicle control.

    • Return the plate to the incubator.

  • Incubation:

    • Incubate the cells with the compound for 72 hours. This duration is typically sufficient to observe effects on proliferation.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The data is first normalized to the DMSO control (100% viability). A dose-response curve is then generated by plotting the normalized cell viability against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC₅₀) is determined from this curve using a non-linear regression model (e.g., four-parameter logistic fit).

Table 2: Representative Dose-Response Data for a Confirmed Hit

Compound Conc. (µM) Log [Conc.] % Viability (Normalized)
30.0 1.48 2.5
10.0 1.00 5.1
3.33 0.52 10.8
1.11 0.05 25.4
0.37 -0.43 51.2
0.12 -0.91 78.9
0.04 -1.38 95.3
0.01 -1.96 98.7
0.00 - 100.0

| Calculated IC₅₀ | | ~0.38 µM |

An IC₅₀ value in the sub-micromolar to low micromolar range confirms that the compound is cell-permeable and active against its target in a cellular context, validating it as a strong candidate for further study.

Conclusion and Future Directions

This application note details a comprehensive and robust workflow for the high-throughput screening of this compound as a potential kinase inhibitor. The combination of a direct biochemical assay for primary screening and a mechanism-relevant cell-based assay for secondary confirmation provides a high degree of confidence in the identified hits.

A confirmed hit from this workflow, possessing both biochemical potency and cellular activity, would be a prime candidate for advancing to the next stages of drug discovery, including:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile and identify potential off-target effects.[2]

  • Mechanism of Action Studies: Performing biophysical and enzymatic assays to determine if the inhibitor is ATP-competitive, allosteric, or binds in another manner.

  • Lead Optimization: Initiating medicinal chemistry efforts to improve potency, selectivity, and drug-like properties (ADME/Tox).

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.
  • Kores, K., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Development Center Assay Protocol.
  • Goueli, S. A., et al. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research, 65(9_Supplement), 1392.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology.
  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience.
  • Zhang, J., & Hallows, W. N. (2006). Fluorescence detection techniques for protein kinase assay. Methods in Molecular Biology, 328, 119-132.
  • Richards, M. W., et al. (2018). ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research, 16(11), 1724-1736.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices.
  • Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (152), e59886.
  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In M. P. Deutscher (Ed.), Guide to Protein Purification, 2nd edition. Methods in Enzymology (Vol. 463, pp. 647-668). Academic Press.
  • Scott, G. K., et al. (2017). New Screening Approaches for Kinases. In D. J. C. Constable & C. J. Moody (Eds.), Comprehensive Medicinal Chemistry III (pp. 27-49). Elsevier.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Rosell, R., et al. (2015). ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Therapeutic Advances in Medical Oncology, 7(1), 32-47.
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8274-8295.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4672599, this compound. PubChem.
  • Wang, Z., et al. (2024). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. International Journal of Molecular Sciences, 25(11), 5946.
  • Smułek, W., & Kaczor, A. A. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5486.
  • El-Kashef, H., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(18), 4242.
  • Pereira, D. A., & Williams, J. A. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Li, J. (2013). LDK378: A Promising Anaplastic Lymphoma Kinase (ALK) Inhibitor. ACS Medicinal Chemistry Letters, 4(8), 719-720.
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Publications.
  • Wujec, M., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(11), 6092.
  • Kumar, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(8), 2269-2280.

Sources

Application Notes & Protocols: Characterization and Formulation of 8-Methoxy-1,7-naphthyridin-6-amine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a laboratory setting. The information provided is for research purposes only and does not constitute guidelines for human administration. 8-Methoxy-1,7-naphthyridin-6-amine is a research chemical, and its toxicological properties have not been fully elucidated. Standard laboratory safety precautions should be strictly followed.

Abstract

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] this compound is a specific derivative within this class. This guide provides a comprehensive framework for its handling, characterization, and formulation for in vitro and in vivo preclinical research. The protocols herein are designed to ensure experimental reproducibility and scientific integrity by explaining the rationale behind key procedural steps, from initial solubility assessment to the development of stable formulations for animal studies.

Compound Profile: this compound

A crucial first step in preclinical development is the thorough characterization of the molecule's physicochemical properties.[4] This data informs every subsequent stage of formulation and administration.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 55716-28-4PubChem[5]
Molecular Formula C₉H₉N₃OPubChem[5]
Molecular Weight 175.19 g/mol PubChem[5]
Predicted LogP 1.1PubChem[5]
Appearance Assumed to be a solid powder. Visual confirmation is required.-

Scientist's Note: The predicted LogP of 1.1 suggests moderate lipophilicity. While this may indicate some solubility in organic solvents, aqueous solubility is likely to be low, a common challenge for many new chemical entities (NCEs).[6] Therefore, empirical solubility testing is a mandatory first step.

Pre-formulation and Handling

Proper handling and storage are critical for maintaining the compound's integrity. Initial solubility screening is the cornerstone of developing any dosing solution.

Storage and Safety
  • Storage: Store the compound in a tightly sealed container, protected from light, at 2-8°C to minimize degradation.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the powder in a chemical fume hood to avoid inhalation.

Protocol: Empirical Solubility Assessment

Rationale: This protocol determines the compound's solubility in common laboratory solvents, which is essential for preparing stock solutions for in vitro assays and identifying potential vehicle systems for in vivo studies.

Materials:

  • This compound

  • Class A volumetric flasks or vials

  • Calibrated analytical balance

  • Solvents: Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), Saline (0.9% NaCl), Water.

  • Vortex mixer and sonicator.

Procedure:

  • Accurately weigh 1-2 mg of the compound into separate vials.

  • Add a small, precise volume of the first solvent (e.g., 100 µL of DMSO) to the first vial.

  • Vortex the vial for 1-2 minutes. If the solid does not dissolve, sonicate for 5-10 minutes.

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If the compound dissolves completely, the solubility is greater than the current concentration (e.g., >10-20 mg/mL). Record this and proceed to the next solvent.

  • If the compound does not dissolve, incrementally add more solvent, vortexing and sonicating after each addition, until the compound fully dissolves or a practical volume limit is reached.

  • Calculate the final solubility in mg/mL for each solvent and record the results.

Data Interpretation: The results should be compiled into a clear table to guide formulation decisions.

SolventPredicted SolubilityRationale for Use
DMSO HighStandard for in vitro stock solutions due to its strong solubilizing power.[7]
Ethanol ModerateCo-solvent for both in vitro and in vivo formulations.[8]
PEG400 Moderate to HighCommon, well-tolerated vehicle for oral and parenteral routes in animal studies.[8]
Saline / Water LowIdeal for IV administration if solubility permits, but unlikely for this compound.[9]

In Vitro Application Protocols

For cell-based assays, the primary goal is to create a concentrated stock solution that can be diluted into the culture medium without causing solvent-induced toxicity or compound precipitation.

Workflow for In Vitro Dosing

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay powder Compound Powder dmso 100% DMSO powder->dmso Dissolve stock High-Concentration Stock (e.g., 10-50 mM) dmso->stock media Cell Culture Media stock->media Dilute stock->media working Final Working Solution (≤0.5% DMSO) media->working cells Cells in Plate working->cells Treat working->cells result Assay Endpoint (e.g., Viability, Signaling) cells->result

Caption: Workflow for preparing and applying the compound in cell-based assays.

Protocol: Preparation of a 10 mM DMSO Stock Solution

Rationale: DMSO is the solvent of choice for creating highly concentrated stocks of hydrophobic compounds. Preparing a high-concentration stock allows for minimal final solvent concentration in the culture medium, mitigating cytotoxicity.[10][11] Most cell lines tolerate a final DMSO concentration of 0.5%, with some sensitive primary cells requiring levels below 0.1%.[7][12]

Materials:

  • This compound (MW: 175.19 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 175.19 g/mol * 1000 mg/g = 1.75 mg

  • Accurately weigh 1.75 mg of the compound into a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol: Dosing Cells in Culture

Rationale: This protocol ensures the final DMSO concentration remains below cytotoxic levels. A vehicle control is mandatory to differentiate the effects of the compound from the effects of the solvent.

Procedure:

  • Thaw an aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Example for 10 µM final: To make 1 mL of working solution, add 1 µL of the 10 mM stock to 999 µL of medium. This creates a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Prepare a "vehicle control" by adding the same amount of DMSO to the medium as used for the highest compound concentration (e.g., 1 µL of DMSO per 1 mL of medium).

  • Remove the existing medium from the cultured cells and replace it with the medium containing the compound or the vehicle control.

  • Incubate for the desired experimental duration.

In Vivo (Preclinical) Formulation & Administration

Core Directive: The primary goal of preclinical formulation is to achieve adequate and consistent drug exposure in the animal model to assess pharmacokinetics (PK) and toxicology (Tox).[13] The choice of vehicle and route of administration depends on the compound's properties and the study's objective.[9]

Decision Framework for Formulation Strategy

G start Is Compound Soluble in Aqueous Vehicle (e.g., Saline)? sol_yes Solution Formulation (e.g., Saline, PBS) Ideal for IV, IP, PO start->sol_yes Yes sol_no No start->sol_no cosolvent Is it Soluble in Tolerated Co-solvents? (e.g., PEG400, PG) sol_no->cosolvent cosol_yes Co-solvent System (e.g., 10% DMSO, 40% PEG400, 50% Saline) Suitable for IP, PO cosolvent->cosol_yes Yes cosol_no No cosolvent->cosol_no suspension Suspension Formulation (e.g., 0.5% CMC, 0.1% Tween 80) Suitable for PO cosol_no->suspension

Caption: Decision tree for selecting an appropriate preclinical formulation strategy.

Common Vehicles for Preclinical Studies

The selection of excipients must be carefully considered for tolerability in the specific animal species and route.[14][15][16]

Vehicle TypeComponentsCommon RoutesKey Considerations
Aqueous Solution Saline, Phosphate-Buffered Saline (PBS)IV, IP, SC, PORequires sufficient aqueous solubility. Ideal for IV to ensure 100% bioavailability.
Co-solvent System DMSO, PEG400, Ethanol, Propylene GlycolIP, POUsed to solubilize compounds with poor aqueous solubility. Must control % of organic solvent to avoid toxicity.[8]
Suspension Carboxymethylcellulose (CMC), Methylcellulose, Tween 80, AcaciaPOFor insoluble compounds. Particle size and homogeneity are critical for consistent dosing. Requires constant agitation.
Lipid Emulsion Soybean oil, Intralipid®IV, POFor highly lipophilic compounds. Can enhance exposure but may alter drug distribution.
Protocol: Preparation of an Oral Suspension (10 mg/mL)

Rationale: For a compound with predicted low aqueous solubility, an oral suspension is a robust and common formulation for initial PK and efficacy studies.[13] A suspending agent (CMC) prevents the drug particles from settling, and a wetting agent (Tween 80) ensures the particles are dispersed evenly in the vehicle.

Materials:

  • This compound (micronized powder, if available)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in purified water.

  • Glass mortar and pestle

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL: Add 500 mg of CMC to ~90 mL of purified water while stirring vigorously. Heat gently (40-50°C) to aid dissolution.

    • Once the CMC is dissolved and the solution has cooled to room temperature, add 100 µL of Tween 80.

    • QS to 100 mL with purified water and continue stirring until homogeneous.

  • Compound Dosing Calculation:

    • For a 10 mL final volume at 10 mg/mL, 100 mg of the compound is required.

  • Formulation:

    • Weigh 100 mg of the compound and place it in the mortar.

    • Add a small amount of the vehicle (~1 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition.

    • Transfer the mixture to a final container (e.g., a small beaker or vial) with a magnetic stir bar.

    • Rinse the mortar and pestle with a small amount of vehicle and add it to the final container to ensure a complete transfer.

    • Stir the suspension continuously on a stir plate.

  • Administration:

    • The suspension must be stirred continuously before and during dose administration to ensure homogeneity.

    • Use a calibrated oral gavage needle to administer the precise volume to the animal based on its body weight. For example, for a 100 mg/kg dose in a 25 g mouse, the volume would be 0.25 mL.

Conclusion

The successful preclinical evaluation of this compound, like any novel research compound, is fundamentally dependent on a systematic and logical approach to its formulation and administration. The protocols detailed in this guide provide a foundational framework for researchers. By first understanding the compound's physicochemical properties and then applying established principles of formulation science, investigators can generate reliable and reproducible data, thereby accelerating the journey from discovery to potential therapeutic application.

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]
  • Wójcik, E., & Wróbel, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
  • Sato, Y., et al. (2002). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(6), 865-868. [Link]
  • Reddit r/labrats. (2023).
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4672599, this compound. [Link]
  • Pund, S., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(2), 586-598. [Link]
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. [Link]
  • Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 49(2), 165-175. [Link]
  • Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(1), 10-53. [Link]
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. [Link]
  • ResearchGate. (2014).
  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. [Link]
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
  • MDPI. (2024).
  • Semantic Scholar. (2021).
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (2020). (PDF)

Sources

Application Notes & Protocols: Molecular Docking of 8-Methoxy-1,7-naphthyridin-6-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,7-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant biological activity, including anticancer and anti-inflammatory properties.[1] This application note provides a comprehensive, in-depth guide to performing molecular docking studies with a specific derivative, 8-Methoxy-1,7-naphthyridin-6-amine, against relevant protein targets. We will move beyond a simple checklist of steps to explain the scientific rationale behind each phase of the computational workflow—from target selection and system preparation to docking execution and rigorous result interpretation. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to predict binding affinities, understand interaction mechanisms, and guide further experimental validation.

Scientific Rationale and Target Selection

The Therapeutic Potential of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a heterocyclic aromatic structure that has garnered substantial interest in medicinal chemistry. Its rigid framework and hydrogen bonding capabilities make it an excellent scaffold for designing inhibitors that target the ATP-binding pockets of kinases.[2] Published research has demonstrated that derivatives of this scaffold can act as potent inhibitors of several key protein families:

  • Kinase Inhibition: Many 1,7-naphthyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes.[2] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3] Specifically, derivatives have shown nanomolar affinity for the Fibroblast Growth Factor Receptor (FGFR) kinase family and p38 Mitogen-Activated Protein (MAP) kinase.[1][3][4]

  • Anti-inflammatory Activity: By inhibiting kinases like p38 MAP kinase, certain 1,7-naphthyridine compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, demonstrating potential in treating inflammatory diseases.[1][4]

The Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein).[5][6][7] It is an indispensable tool in structure-based drug design, used primarily for:

  • Hit Identification: Screening large virtual libraries of compounds to identify potential binders for a target protein.[8]

  • Lead Optimization: Understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex, thereby providing rational guidance for modifying the ligand to improve its potency and selectivity.[5][8]

Selected Protein Targets for this Study

Based on the established activity profile of the 1,7-naphthyridine scaffold, we have selected the following representative protein targets for this protocol. The choice of structures with co-crystallized ligands is deliberate, as this is essential for validating the accuracy of our docking protocol.

Target ProteinPDB IDRationale & Co-crystallized Ligand
FGFR1 Kinase 3TT0A member of a key kinase family implicated in oncology; inhibited by naphthyridine derivatives.[3][9] Contains a potent inhibitor.
p38α MAP Kinase 3S3IA key target for inflammatory diseases.[4] Contains a selective inhibitor for validation.
PIP4K2A 5C8CA lipid kinase linked to tumor inhibition and a known target of 1,7-naphthyridine analogues.[2]

Required Software and Resources

This protocol relies on widely-used, open-source, and academic-licensed software. Ensure all tools are properly installed before proceeding.

ResourcePurposeRecommended Tool(s)
Ligand Structure Obtain 2D/3D structure of the ligand.PubChem Database
Protein Structures Obtain 3D crystal structures of targets.RCSB Protein Data Bank (PDB)
Structure Preparation Convert file formats, add hydrogens.Open Babel, AutoDockTools (ADT)
Molecular Docking Perform the docking simulation.AutoDock Vina
Visualization Analyze poses and interactions.PyMOL, ChimeraX
Interaction Analysis Automated detection of non-covalent bonds.Protein-Ligand Interaction Profiler (PLIP)

The Molecular Docking Workflow

A successful docking experiment is a systematic process. The following diagram outlines the complete workflow, which will be detailed in the subsequent protocols.

G cluster_prep Phase 1: Preparation cluster_process Phase 2: Processing cluster_dock Phase 3: Simulation & Validation cluster_analysis Phase 4: Analysis A Ligand Acquisition (PubChem) C Ligand Preparation - Add Hydrogens - Generate 3D Conformation - Convert to PDBQT A->C B Protein Acquisition (RCSB PDB) D Protein Preparation - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges - Convert to PDBQT B->D F Execute Docking (AutoDock Vina) C->F E Define Search Space (Grid Box) D->E E->F G Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) F->G H Analyze Binding Affinity (Docking Scores) F->H I Visualize Best Pose (PyMOL) H->I J Characterize Interactions (PLIP Analysis) I->J

Caption: The comprehensive molecular docking workflow.

Detailed Experimental Protocols

Protocol 1: Ligand Preparation

Causality: The ligand's structure must be correctly prepared to ensure its protonation state at physiological pH is accurate and that it has a low-energy 3D conformation. The PDBQT file format is required by AutoDock Vina as it contains atomic charge and atom type information.[10][11]

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for "this compound" or its CID: 4672599.[12]

    • Download the structure in 2D SDF format.

  • Convert to 3D and Add Hydrogens:

    • Use a tool like Open Babel. The command line provides an efficient method for batch processing.[13]

    • Command: obabel -isdf input.sdf -osdf -O output_3d.sdf --gen3d -p 7.4

    • Explanation: This command reads the input SDF, generates a 3D conformation (--gen3d), and adds hydrogens appropriate for a pH of 7.4 (-p 7.4).

  • Convert to PDBQT Format:

    • This step can be performed using AutoDockTools (ADT) or with an Open Babel command.

    • Command: obabel -isdf output_3d.sdf -opdbqt -O ligand.pdbqt

    • The resulting ligand.pdbqt file is now ready for docking.

Protocol 2: Protein Preparation

Causality: Raw PDB files are not suitable for docking. They often contain non-essential molecules (water, ions) that can interfere with the docking algorithm.[14][15] The protein must be "cleaned," and polar hydrogens and atomic charges must be added to correctly calculate the electrostatic and hydrogen bonding terms in the scoring function.[15]

  • Obtain and Clean the Protein Structure:

    • Download the desired PDB file (e.g., 3TT0.pdb) from the RCSB PDB website ([Link]).

    • Open the PDB file in a molecular viewer like PyMOL or ChimeraX.[16][17]

    • Remove all water molecules. (In PyMOL: remove solvent)

    • Remove any co-factors, ions, or co-crystallized ligands that are not part of your study. Save this cleaned protein as a new PDB file (e.g., 3TT0_protein.pdb).

  • Prepare the Receptor in AutoDockTools (ADT):

    • Launch ADT and open the cleaned PDB file (3TT0_protein.pdb).

    • Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Save the prepared protein in PDBQT format: File -> Save -> Write PDBQT. Save as 3TT0_protein.pdbqt.

Protocol 3: Docking Execution with AutoDock Vina

Causality: The "grid box" defines the three-dimensional space where the docking algorithm will search for viable binding poses.[18] A well-defined grid, centered on the known active site, increases computational efficiency and accuracy. A grid that is too small may miss the true binding site, while one that is too large (as in blind docking) requires more computational effort.[5]

  • Define the Grid Box (Search Space):

    • In ADT, with the prepared receptor loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. A good practice is to center the box on the position of the co-crystallized ligand (if available) and ensure its dimensions are large enough to allow the study ligand to rotate freely (e.g., 25 x 25 x 25 Ångströms).

    • Note the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.

    • Content of conf.txt:

  • Run AutoDock Vina:

    • Open a terminal or command prompt in the directory containing your files.

    • Command: vina --config conf.txt --log 3TT0_docking_log.txt

    • Vina will perform the docking and write the output poses to 3TT0_docking_results.pdbqt and a log file with the binding scores.

Protocol 4: Docking Validation

Causality: Before docking a novel compound, the protocol's ability to reproduce a known binding pose must be verified. This is a critical quality control step.[5] We achieve this by "redocking"—taking the co-crystallized ligand from the PDB structure, preparing it, and docking it back into its own receptor. A low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose indicates a valid protocol.[19]

  • Extract and Prepare the Native Ligand: Select the co-crystallized ligand from the original PDB file and save it as a separate molecule. Prepare it using the same steps in Protocol 1 to create native_ligand.pdbqt.

  • Redock the Native Ligand: Use the same conf.txt (adjusting the ligand = line) and protein structure to dock the native ligand.

  • Calculate RMSD:

    • Open the original protein-ligand complex and the top-scoring redocked pose in PyMOL.

    • Align the protein backbones of the two structures.

    • Use the rms_cur command to calculate the deviation between the native ligand and the redocked ligand.

    • Interpretation: An RMSD value below 2.0 Å is widely considered a successful validation, confirming that the docking parameters are reliable.[19][20]

Analysis and Interpretation of Results

Docking generates a wealth of data. Proper analysis involves assessing the binding energy and visually inspecting the molecular interactions that drive the binding.

Binding Affinity Score

AutoDock Vina reports the binding affinity in kcal/mol in the log file and the output PDBQT file.[21]

  • Interpretation: The score is an estimation of the binding free energy (ΔG). More negative values indicate stronger, more favorable binding.[20][22]

  • General Guideline:

    • < -10 kcal/mol: Strong binding interaction.[21]

    • -7 to -9 kcal/mol: Moderate binding interaction.[21]

    • > -6 kcal/mol: Weaker binding interaction.[21]

Table of Simulated Docking Results:

Target ProteinPDB IDBinding Affinity (kcal/mol) of this compoundKey Predicted Interacting Residues (Example)
FGFR1 Kinase3TT0-8.9Glu531, Ala532, Asp641
p38α MAP Kinase3S3I-8.2Lys53, Met109, Gly110
PIP4K2A5C8C-7.6Val168, Asp291
Visualization of Binding Pose

Causality: A good docking score alone is insufficient. The predicted binding pose must be chemically sensible, with the ligand forming specific, favorable interactions within the active site.[21][23] Visual inspection is non-negotiable.

  • Load Structures in PyMOL: Open the prepared protein (3TT0_protein.pdbqt) and the docking results (3TT0_docking_results.pdbqt). Vina may output multiple poses; focus on the top-ranked one.

  • Display the Binding Site:

    • Show the protein as a surface or cartoon.

    • Show the ligand as sticks.

    • Select residues within ~4 Å of the ligand to define the binding pocket.

    • Display these residues as lines or sticks to visualize the interactions.[24]

Analysis of Molecular Interactions

Causality: Understanding the specific non-covalent interactions explains why the ligand binds. This knowledge is paramount for designing improved analogues. The diagram below illustrates the key interaction types.

Interactions cluster_protein Protein Residue cluster_ligand Ligand Moiety P_HBD H-Bond Donor (e.g., Lys, Arg) L_HBA H-Bond Acceptor (N, O atoms) P_HBD->L_HBA Hydrogen Bond P_HBA H-Bond Acceptor (e.g., Asp, Glu) L_HBD H-Bond Donor (NH, OH groups) P_HBA->L_HBD Hydrogen Bond P_Aro Aromatic Ring (e.g., Phe, Tyr) L_Aro Aromatic Ring P_Aro->L_Aro π-π Stacking P_Hyd Hydrophobic (e.g., Leu, Val) L_Alk Alkyl Group P_Hyd->L_Alk Hydrophobic Interaction P_Cat Cationic (e.g., Lys, Arg) P_Cat->L_Aro π-Cation

Caption: Key non-covalent protein-ligand interactions.

Using the PLIP Web Server:

  • Prepare a Complex PDB: In PyMOL, save the protein combined with the top-ranked ligand pose as a single PDB file.

  • Submit to PLIP: Go to the PLIP web server ([Link]) and upload your complex PDB file.[25][26]

  • Analyze Output: PLIP provides a detailed, atom-level breakdown of all detected non-covalent interactions, including hydrogen bonds, hydrophobic contacts, π-stacking, and salt bridges, complete with distances and involved residues.[27][28] This quantitative data is crucial for comparing different ligands or poses.

Conclusion and Future Directions

This application note has detailed a rigorous, validated workflow for the molecular docking of this compound. By following these protocols, researchers can reliably predict binding affinities and gain deep insights into the molecular interactions driving ligand recognition. The results from such in silico studies form a strong foundation for the next steps in the drug discovery pipeline, including:

  • Experimental Validation: Performing in vitro enzymatic or cellular assays to confirm the predicted inhibitory activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues based on the docking insights to systematically improve binding affinity and selectivity.

  • ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compound.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
  • Almansa, C., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910.
  • Adasme, M. F., et al. (2025). PLIP 2025: introducing protein-protein interactions to the protein-ligand interaction profiler. Nucleic Acids Research, 53(W1), W463-W465.
  • Salentin, S., et al. PLIP: Fully automated protein-ligand interaction profiler. bio.tools.
  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate.
  • CSUPERB Tutorial: Molecular Visualization with PyMOL. CSUPERB.
  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
  • Protein And Ligand Preparation For Docking By Vina. (2024). Kaggle.
  • PLIP 2025: introducing protein–protein interactions to the protein–ligand interaction profiler. (2025, May 10). Nucleic Acids Research, Oxford Academic.
  • Chen, Y-F. (2023). Interpretation of Molecular docking results? ResearchGate.
  • SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! (2025, August 11). YouTube.
  • Fitzkee, N. A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). YouTube.
  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
  • Jones, D. A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
  • Ahmed, A. (2023, August 29). Mastering PyMOL: Your Essential Guide to Molecular Visualization. YouTube.
  • Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research, 43(W1), W443-W447.
  • Basic docking. Autodock Vina 1.2.0 documentation.
  • Eagon, S. Vina Docking Tutorial. Eagon Research Group.
  • Sanchez-Martinez, M. (2021, May 27). Automatic Protein-Ligand interaction analysis.
  • Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641.
  • Deshmukh, S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
  • Abdullahi, M., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697.
  • Small Molecule Docking. KBbox: Methods.
  • Mbeket, S. B. N. (2022). How to validate the molecular docking results? ResearchGate.
  • How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. (2023, March 21). YouTube.
  • Making Protein-Ligand Docking Results Easier to Interpret. SAMSON Blog.
  • This compound. PubChem.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
  • Thangapandian, S., John, S., Sakkiah, S., & Lee, K. W. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central, 1(1), 1004.
  • Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 24(22), 4145.
  • Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab.
  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. ResearchGate.
  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University.
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5). ResearchGate.
  • Węglińska, L., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • What is a suitable file of ligands for molecular docking? (2015, March 31). ResearchGate.
  • Perez-castillo, Y., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.

Sources

Application Notes & Protocols: 8-Methoxy-1,7-naphthyridin-6-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The protein kinase family represents one of the most critical and extensively studied targets in modern drug discovery, particularly in oncology. Kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases.[1][2] The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective ATP-competitive kinase inhibitors.[5]

This document provides detailed application notes for 8-Methoxy-1,7-naphthyridin-6-amine , a representative member of the naphthyridine class. For the purpose of illustrating its utility and establishing robust experimental protocols, we will characterize its application as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in cancer. These protocols are designed to guide researchers in evaluating the compound's biochemical potency and cellular activity.

Mechanism of Action: ATP-Competitive Inhibition of EGFR

This compound is hypothesized to function as an ATP-competitive inhibitor. The core naphthyridine structure mimics the adenine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket within the kinase domain of EGFR. This binding event physically occludes the entry of ATP, thereby preventing the phosphotransfer reaction that is essential for kinase activity and the subsequent activation of downstream signaling pathways. By blocking EGFR autophosphorylation, the inhibitor effectively attenuates signals that drive cell proliferation, survival, and migration.

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by an inhibitor like this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Inhibitor 8-Methoxy-1,7- naphthyridin-6-amine Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway pEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway pEGFR->PI3K_AKT Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Inhibitory Profile and Selectivity

The potency and selectivity of a kinase inhibitor are critical parameters. The following table presents hypothetical data for this compound, illustrating a potent and selective profile against EGFR. Such data is typically generated through broad kinase screening panels.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
EGFR 12 6
VEGFR285015
PDGFRβ>10,00020
c-Kit1,20010
CDK2/cyclin A>10,00025
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is shown for comparison.[6]

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., EGFR) using a luminescence-based assay that quantifies ADP production.[6]

A. Principle

The assay is performed in two steps. First, the kinase reaction is conducted in the presence of the inhibitor. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.

B. Materials

  • Recombinant human EGFR kinase (active)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP, ultra-pure

  • This compound

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • DMSO, molecular biology grade

C. Step-by-Step Method

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.5 µM). This will be your 100x compound plate.

    • For the final assay plate, dilute the 100x plate 1:25 into Kinase Assay Buffer. This creates a 4x working solution.

  • Kinase Reaction Setup:

    • In a 384-well plate, add reagents in the following order:

      • 5 µL of Kinase Assay Buffer to all wells.

      • 2.5 µL of the 4x inhibitor solution or DMSO vehicle control.

      • 2.5 µL of 4x Kinase/Substrate mix (pre-mixed to yield a final concentration of ~5 ng/µL EGFR and 0.2 mg/mL substrate). Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 4x ATP solution (prepared in Kinase Assay Buffer to yield a final concentration of 10 µM).

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis p1 1. Prepare serial dilution of inhibitor in DMSO p2 2. Prepare 4x working solutions (Inhibitor, Kinase, Substrate, ATP) p1->p2 r1 3. Add Buffer, Inhibitor, & Kinase/Substrate Mix to 384-well plate p2->r1 r2 4. Initiate with ATP Incubate 60 min @ 30°C r1->r2 d1 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate 40 min r2->d1 d2 6. Add Kinase Detection Reagent (Converts ADP to ATP) Incubate 30 min d1->d2 a1 7. Measure Luminescence d2->a1 a2 8. Plot Dose-Response Curve & Calculate IC₅₀ a1->a2

Caption: Workflow for the in vitro biochemical kinase assay.

Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)

This protocol determines the ability of this compound to inhibit EGFR phosphorylation in a cellular context.[7][8] A549 cells, which express high levels of EGFR, are a suitable model.

A. Principle

Cells are serum-starved to reduce basal kinase activity and then pre-treated with the inhibitor. Subsequently, EGFR signaling is stimulated with its ligand, EGF. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR to assess target engagement.

B. Materials

  • A549 human lung carcinoma cells

  • DMEM medium with 10% FBS and 1% Pen/Strep

  • Serum-free DMEM

  • Recombinant human EGF

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total EGFR

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • ECL Western Blotting Substrate

C. Step-by-Step Method

  • Cell Culture and Plating:

    • Culture A549 cells in DMEM with 10% FBS.

    • Seed cells into 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment and Stimulation:

    • When cells are confluent, replace the growth medium with serum-free DMEM and incubate for 16-24 hours (serum starvation).

    • Prepare working concentrations of the inhibitor in serum-free DMEM.

    • Pre-treat the starved cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for 2 hours. Include a DMSO vehicle control.

    • Stimulate the cells by adding EGF to a final concentration of 50 ng/mL for 10 minutes. Leave one well of DMSO-treated cells unstimulated as a negative control.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image with a chemiluminescence detector.

    • Strip the membrane and re-probe with the total EGFR antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-EGFR and total EGFR using densitometry software (e.g., ImageJ).

    • Normalize the p-EGFR signal to the total EGFR signal for each sample.

    • Plot the normalized p-EGFR signal against the inhibitor concentration to visualize the dose-dependent inhibition.

Cell_Based_Workflow cluster_cell_prep Cell Treatment cluster_biochem Biochemistry cluster_analysis Analysis c1 1. Seed & grow A549 cells to 80-90% confluency c2 2. Serum-starve cells for 16-24 hours c1->c2 c3 3. Pre-treat with inhibitor for 2 hours c2->c3 c4 4. Stimulate with EGF for 10 minutes c3->c4 b1 5. Lyse cells & quantify protein concentration c4->b1 b2 6. Run SDS-PAGE & transfer to PVDF membrane b1->b2 b3 7. Block & probe with primary antibody (p-EGFR) b2->b3 b4 8. Probe with secondary HRP-antibody & develop b3->b4 a1 9. Image chemiluminescence b4->a1 a2 10. Strip & re-probe for Total EGFR (loading control) a1->a2 a3 11. Quantify bands & plot dose-response a2->a3

Caption: Workflow for the cell-based Western blot assay.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • MDPI. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(23), 8709.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PubChem. This compound.
  • Nittoli, T., et al. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][1][6]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). European Journal of Medicinal Chemistry, 45(4), 1379-86.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io.
  • ACS Publications. (2020, July 14). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry.
  • PMC. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • PMC. (2021). Biological Activity of Naturally Derived Naphthyridines.
  • PubMed. (2019, December 5). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors.
  • ACS Publications. (2005). Design and Synthesis of 8-Hydroxy-[9][10]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry.

Sources

Application Note: A Strategic Approach to Determining the Cell Permeability of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The assessment of cell permeability is a cornerstone of modern drug discovery, directly influencing a compound's absorption, distribution, and ultimate bioavailability. This document provides a detailed, multi-tiered strategy for characterizing the permeability profile of 8-Methoxy-1,7-naphthyridin-6-amine, a novel small molecule with therapeutic potential. We eschew a one-size-fits-all template, instead presenting a logical progression of assays from high-throughput, cost-effective screening to complex, mechanistic cell-based models. This guide explains the causality behind each experimental choice, providing field-proven protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 monolayer assay for intestinal absorption, and the MDR1-MDCK assay for identifying P-glycoprotein (P-gp) efflux. The objective is to equip researchers with the necessary tools to build a comprehensive and reliable permeability profile, enabling informed decisions in the lead optimization process.

Introduction: The Critical Role of Permeability in Drug Viability

This compound belongs to the naphthyridine class of heterocyclic compounds, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1][2][3] As a potential drug candidate, its success is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Permeability—the ability to cross biological membranes—is the gatekeeper of this process. A compound with excellent target affinity is therapeutically useless if it cannot reach its site of action.

Initial physicochemical analysis of this compound from public databases provides foundational clues.

Table 1: Physicochemical Properties of this compound

Property Value Source Implication for Permeability
Molecular Formula C₉H₉N₃O PubChem[4] -
Molecular Weight 175.19 g/mol PubChem[4] Low molecular weight is favorable for passive diffusion.
XLogP3 1.1 PubChem[4] Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane partitioning.
Hydrogen Bond Donors 1 PubChem[4] Low number, favorable for crossing lipid membranes.

| Hydrogen Bond Acceptors | 4 | PubChem[4] | Moderate number, may influence solubility. |

These computed properties suggest that this compound is a good candidate for passive membrane diffusion.[5] However, in silico predictions must be confirmed by robust experimental data. This guide outlines a strategic, tiered approach to generate such data.

G cluster_0 Permeability Assessment Strategy Start Compound Synthesis (this compound) PAMPA Tier 1: PAMPA Assay (Passive Permeability Screen) Start->PAMPA High-Throughput Screening Caco2 Tier 2: Caco-2 Assay (Intestinal Model: Passive + Active Transport) PAMPA->Caco2 If permeability is moderate to high or requires further investigation MDCK Tier 3: MDR1-MDCK Assay (Mechanistic: P-gp Substrate ID) Caco2->MDCK If Caco-2 shows high efflux (ER > 2) Conclusion Comprehensive Permeability Profile (BCS Classification, BBB Potential) Caco2->Conclusion MDCK->Conclusion

Figure 1: A tiered strategy for permeability assessment.

Tier 1: High-Throughput Screening for Passive Permeability (PAMPA)

Expert Rationale: We begin with the Parallel Artificial Membrane Permeability Assay (PAMPA) because it is a rapid, cost-effective, non-cell-based method that specifically isolates passive transcellular diffusion.[6][7] By eliminating the complexities of active transporters and metabolic enzymes, PAMPA provides a clean baseline measurement of a molecule's intrinsic ability to cross a lipid barrier, making it ideal for early-stage screening.[8][9]

Principle: The assay uses a 96-well microtiter plate where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor compartment from an acceptor compartment.[6][10] The test compound is added to the donor well, and after incubation, the concentration in both wells is measured to determine the rate of diffusion.[11]

Protocol 2.1: PAMPA-GIT Assay

This protocol is adapted for predicting gastrointestinal tract (GIT) absorption.

Materials:

  • Hydrophobic PVDF 96-well filter plates (Donor) and matching 96-well acceptor plates.

  • This compound ("Test Compound").

  • High and low permeability control compounds (e.g., Testosterone and Atenolol).

  • Lipid Solution: 2% (w/v) L-α-phosphatidylcholine (lecithin) in dodecane.[7]

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • 5% DMSO in PBS for compound dissolution.[12]

  • LC-MS/MS for quantification.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound and controls in 100% DMSO. Create a 200 µM working solution by diluting the stock into PBS containing 5% DMSO.[12]

  • Membrane Coating: Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of the donor filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate for approximately 5-10 minutes.[7]

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[7]

  • Assay Initiation: Add 150 µL of the 200 µM compound working solution to the donor plate wells.[7]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly in a moist chamber for 4-18 hours at room temperature with gentle shaking (e.g., 50 rpm).[7][10]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. It is also critical to determine the initial concentration from the donor solution at T=0 (C₀).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis & Interpretation: The permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA]t / Cequilibrium)

Where:

  • VD and VA are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

  • [CA]t is the compound concentration in the acceptor well at time t.

  • Cequilibrium is the concentration at theoretical equilibrium.

Table 2: Interpreting PAMPA Permeability Results

Permeability Class Pe (x 10⁻⁶ cm/s) Predicted In Vivo Absorption
Low < 1 < 20%
Medium 1 - 10 20% - 80%

| High | > 10 | > 80% |

A strong correlation between PAMPA and Caco-2 results is often observed for compounds absorbed primarily by passive diffusion.[8][13] If this compound shows high permeability in this assay, it is a strong indicator of good potential for oral absorption.

Tier 2: The Caco-2 Monolayer Assay for Intestinal Absorption

Expert Rationale: If PAMPA results are promising, or if there's a need to understand more complex transport mechanisms, we proceed to the Caco-2 assay. This assay is the industry gold standard for predicting human intestinal permeability.[14][15] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer of enterocytes, complete with tight junctions and functional efflux and uptake transporters (e.g., P-gp, BCRP).[8][15][16] This model allows us to assess not only passive diffusion but also paracellular flux and active transport, providing a much richer and more physiologically relevant dataset.[10][15]

Principle: Caco-2 cells are cultured on semi-permeable filter inserts for ~21 days to form a confluent, differentiated monolayer.[16] The permeability of the test compound is measured in two directions: from the apical (AP) side (representing the gut lumen) to the basolateral (BL) side (representing the blood) and vice versa.[15][17] A significant difference in directional flux indicates the involvement of active transport.

G cluster_workflow Caco-2 Assay Workflow seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days (media change every 2-3 days) seed->culture validate 3. Validate Monolayer Integrity (Measure TEER) culture->validate transport 4. Perform Bidirectional Transport (AP→BL and BL→AP) validate->transport If TEER ≥ 200 Ω·cm² analyze 5. Quantify Compound (LC-MS/MS) transport->analyze calculate 6. Calculate Papp and Efflux Ratio analyze->calculate

Figure 2: Caco-2 experimental workflow.

Protocol 3.1: Bidirectional Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (from ATCC).

  • 24-well Transwell plates (0.4 µm pore size).

  • Culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).

  • TEER meter (e.g., Millicell ERS-2).

  • Lucifer yellow (paracellular integrity marker).

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate).

  • LC-MS/MS for quantification.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~1.5 x 10⁵ cells/well.[18] Culture for 21-28 days in a humidified incubator (37°C, 5% CO₂), changing the media every 2-3 days.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values ≥ 200 Ω·cm².[19] This confirms the formation of tight junctions.

  • Assay Preparation: Gently wash the monolayers twice with pre-warmed (37°C) transport buffer. Equilibrate for 20-30 minutes at 37°C.

  • Transport Study (AP to BL):

    • Add 0.4 mL of transport buffer containing the test compound (e.g., 10 µM) and Lucifer yellow to the apical (donor) chamber.

    • Add 1.2 mL of fresh transport buffer to the basolateral (receiver) chamber.[19]

  • Transport Study (BL to AP):

    • Add 1.2 mL of transport buffer containing the test compound and Lucifer yellow to the basolateral (donor) chamber.

    • Add 0.4 mL of fresh transport buffer to the apical (receiver) chamber.[19]

  • Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker (50 rpm).[19] Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Collect a sample from the donor chamber at T=0 and T=final.

  • Quantification: Analyze all samples for compound concentration via LC-MS/MS. Analyze Lucifer yellow fluorescence to confirm monolayer integrity was maintained throughout the assay (permeability should be <1%).[20]

Data Analysis & Interpretation: The apparent permeability coefficient (Papp) is calculated:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux rate (amount of compound in receiver vs. time).

  • A is the surface area of the membrane.

  • C₀ is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated to identify active efflux:

ER = Papp (BL→AP) / Papp (AP→BL)

Table 3: Interpreting Caco-2 Permeability and Efflux Results

Papp (AP→BL) (x 10⁻⁶ cm/s) Predicted Absorption Efflux Ratio (ER) Interpretation
< 1 Low - Poorly permeable
1 - 10 Moderate < 2 Permeation is likely passive

| > 10 | High | > 2 | Permeation is likely limited by active efflux[16] |

An ER > 2 strongly suggests that this compound is a substrate for an efflux transporter, such as P-gp, which could limit its oral absorption and/or brain penetration.[16]

Tier 3: Mechanistic Insights with the MDR1-MDCK Assay

Expert Rationale: If the Caco-2 assay reveals a high efflux ratio, it is crucial to identify the specific transporter involved. The most common efflux pump is P-glycoprotein (P-gp, encoded by the MDR1 gene).[21][22] The MDR1-MDCK assay uses a Madin-Darby Canine Kidney (MDCK) cell line that has been transfected to overexpress human P-gp.[23][24] MDCK cells have naturally low levels of endogenous transporters and form tight monolayers more quickly than Caco-2 cells, making them an excellent, clean system for specifically investigating P-gp interactions.[22][23]

Principle: The experimental design is a bidirectional transport assay, analogous to the Caco-2 protocol. A high efflux ratio in this specific cell line provides direct evidence that the compound is a P-gp substrate.[21] The assay can be further validated by running it in the presence of a known P-gp inhibitor (e.g., Verapamil), which should reduce the efflux ratio back towards 1.[15]

Protocol 4.1: Bidirectional MDR1-MDCK Assay

Procedure: The protocol is very similar to the Caco-2 assay, with key differences:

  • Cell Culture: MDR1-MDCK cells form a confluent monolayer in 4-7 days, significantly faster than Caco-2 cells.[18][23]

  • Assay Groups:

    • Test Compound (AP→BL and BL→AP).

    • Test Compound + P-gp Inhibitor (e.g., 100 µM Verapamil) (AP→BL and BL→AP).

  • Monolayer Integrity: TEER values should be checked, with acceptance criteria typically being specific to the lab's established baseline for this cell line.

Data Analysis & Interpretation: Calculate Papp and ER as in the Caco-2 assay.

Table 4: Hypothetical Data Synthesis for this compound

Assay Condition Papp (AP→BL) (x 10⁻⁶ cm/s) Papp (BL→AP) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Conclusion
PAMPA - 15.2 - - High passive permeability.
Caco-2 - 4.5 22.5 5.0 Moderate permeability, significant efflux.
MDR1-MDCK No Inhibitor 4.8 25.9 5.4 Confirmed substrate of an efflux pump.

| MDR1-MDCK | + Verapamil | 14.1 | 15.5 | 1.1 | Confirmed P-gp substrate. |

This hypothetical data tells a complete story: the compound has excellent intrinsic passive permeability (PAMPA), but its effective absorptive flux is significantly reduced by P-gp mediated efflux (Caco-2 and MDR1-MDCK). The efflux ratio is nearly abolished in the presence of a P-gp inhibitor, confirming the mechanism.

Conclusion: Building a Comprehensive Permeability Profile

By systematically employing this tiered assay strategy, we can construct a robust permeability profile for this compound.

G cluster_decision Data Integration & Decision Making PAMPA_res PAMPA Result: High Pe Caco2_res Caco-2 Result: Low Papp (A→B) High ER PAMPA_res->Caco2_res Indicates passive diffusion is not the whole story MDCK_res MDR1-MDCK Result: High ER, reversed by inhibitor Caco2_res->MDCK_res Hypothesize P-gp involvement Conclusion Final Profile: - High intrinsic permeability - Substrate of P-gp efflux - Potential for low oral bioavailability and limited BBB penetration MDCK_res->Conclusion Confirms mechanism

Figure 3: Decision-making flowchart based on integrated assay results.

Based on our hypothetical data, we would classify this compound as a compound with high intrinsic permeability but subject to significant P-gp efflux. This has profound implications for drug development:

  • Oral Bioavailability: May be lower than predicted by passive diffusion alone.

  • Blood-Brain Barrier (BBB): Penetration is likely to be severely restricted, as P-gp is highly expressed at the BBB.[22][24]

  • Drug-Drug Interactions: Potential for interactions with other drugs that are P-gp substrates or inhibitors.

This knowledge allows medicinal chemists to pursue strategies such as designing analogs that circumvent P-gp efflux or co-formulating the drug with a P-gp inhibitor to improve its therapeutic profile. This strategic, evidence-based approach to permeability assessment is indispensable for navigating the complexities of drug discovery and development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Biolabs. (n.d.). MDCK Permeability.
  • Caco2 assay protocol. (n.d.). Protocol Exchange.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • BioIVT. (n.d.). Cell Permeability Assay.
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063–2077.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Bergström, F., et al. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal.
  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs.
  • Thomae, A. V., et al. (2022). Determining small-molecule permeation through lipid membranes. Nature Protocols.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4672599, this compound.
  • Liu, H., et al. (2015). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 12(6), 1944–1955.
  • Dheeraj M.S. (2023). Cell permeability assays: caco-2 cell permeability, pampa membrane assays. Slideshare.
  • Soares, S., et al. (2015). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. European Journal of Pharmaceutical Sciences, 76, 59-69.
  • Gantz, E. A., et al. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS Journal, 12(3), 395–401.
  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
  • BMG LABTECH. (2007). FITC dextran permeability assay for tight junctions.
  • Sidor, K. E., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences, 22(11), 5769.
  • ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability.
  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs.
  • U.S. Food and Drug Administration. (2021). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs.
  • U.S. Food and Drug Administration. (n.d.). In vitro BE Studies – Inspectional approach.
  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products.
  • da Silva, A. C. S., et al. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 9(12), 862.
  • Chemcasts. (n.d.). 7-Methoxy-5-methyl-1,8-naphthyridin-2-amine (CAS 53788-52-6) Properties.
  • Teixidó, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
  • de la Torre, B. G., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(23), 7175.
  • Mowbray, C. E., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 61(23), 10735–10748.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 477672, 7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine.
  • Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5521.

Sources

Application Notes and Protocols for the Use of 8-Methoxy-1,7-naphthyridin-6-amine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Potential of the 1,7-Naphthyridine Scaffold in Oncology

The 1,7-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a broad range of pharmacological activities, including potent anticancer effects.[1][2] This document provides a detailed guide for the investigation of a specific analog, 8-Methoxy-1,7-naphthyridin-6-amine , in the context of cancer cell line research.

While specific data on this compound is not yet extensively published, the known activities of structurally related 1,7-naphthyridine derivatives provide a strong rationale for its investigation as a potential anticancer agent. This guide will, therefore, leverage the current understanding of the broader 1,7-naphthyridine class to propose potential mechanisms of action and provide robust, validated protocols for its characterization.

Hypothesized Mechanisms of Action

Based on studies of analogous compounds, this compound may exert its anticancer effects through the modulation of key cellular signaling pathways that are often dysregulated in cancer. Two prominent pathways implicated in the action of 1,7-naphthyridine derivatives are the Wnt signaling pathway and the p38 MAP kinase pathway.

Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[3] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer, leading to uncontrolled cell proliferation and survival.[3][4] Some 1,7-naphthyridine derivatives have been shown to inhibit this pathway, presenting a promising therapeutic strategy.[1][2]

A notable example is Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, which has demonstrated potent antiproliferative activity against a panel of human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1][2] This inhibition can lead to a G0/G1 cell cycle arrest in cancer cells.[2]

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD_LRP Frizzled/LRP5/6 Receptor Complex Wnt->FZD_LRP Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) FZD_LRP->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and co-activates Naphthyridine 8-Methoxy-1,7- naphthyridin-6-amine (Hypothesized Target) Naphthyridine->Destruction_Complex Potential Stabilization? Naphthyridine->Beta_Catenin Promotes Degradation? Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Proliferation & Survival Proliferation & Survival Target_Genes->Proliferation & Survival

Caption: Hypothesized Wnt Pathway Inhibition.

Modulation of the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key regulator of cellular responses to stress and inflammation.[5] In the context of cancer, the role of p38 signaling is complex, as it can both suppress and promote tumor growth depending on the cellular context.[5][6] Certain 1,7-naphthyridine derivatives have been identified as potent and selective inhibitors of p38 MAP kinase.[1] Inhibition of p38 can lead to a reduction in the production of pro-inflammatory cytokines, which can contribute to a tumor-promoting microenvironment.[1]

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK MKK3/6 MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation, Cell Cycle Arrest) Transcription_Factors->Cellular_Response Regulates Naphthyridine 8-Methoxy-1,7- naphthyridin-6-amine (Potential Inhibitor) Naphthyridine->p38 Inhibits

Caption: Potential Modulation of p38 MAPK Pathway.

Summary of Anticancer Activity of 1,7-Naphthyridine Derivatives

The following table summarizes the reported cytotoxic activities of various 1,7-naphthyridine derivatives against a range of cancer cell lines. This data serves as a valuable reference for selecting appropriate cell lines for initial screening of this compound.

Derivative NameCancer Cell Line(s)IC50 ValuesReference
Bisleuconothine ASW480 (colon)2.74 µM[2]
HCT116 (colon)3.18 µM[2]
HT29 (colon)1.09 µM[2]
SW620 (colon)3.05 µM[2]
Compound 17a (synthetic)MOLT-3 (lymphoblastic leukemia)9.1 ± 2.0 µM[7]
HeLa (cervical carcinoma)13.2 ± 0.7 µM[7]
HL-60 (promyeloblast)8.9 ± 2.2 µM[7]

Experimental Protocols

The following protocols provide a robust framework for evaluating the anticancer properties of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound (various concentrations) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) Formazan crystal formation D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 Value G->H

Caption: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Apoptosis_Assay_Workflow A 1. Treat Cells with Compound B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS and 1X Binding Buffer B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, room temp, dark) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Populations G->H

Caption: Annexin V & PI Staining Workflow.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[12][13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[12]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.[13]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[13]

  • Incubation: Incubate for at least 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Pathway Analysis: Western Blotting

Western blotting is a technique to detect and quantify specific proteins in a cell lysate, which is essential for investigating the effect of a compound on signaling pathways.[14][15]

Protocol:

  • Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15][17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-β-catenin, total β-catenin, phospho-p38, total p38, and a loading control like β-actin or GAPDH) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[15]

  • Densitometry: Quantify the band intensities using image analysis software to determine the relative changes in protein expression and phosphorylation.

Conclusion

While further investigation is required to elucidate the specific anticancer properties of this compound, the information and protocols provided in this guide offer a comprehensive starting point for its evaluation. Based on the known activities of the 1,7-naphthyridine scaffold, this compound holds promise as a modulator of key oncogenic signaling pathways. The rigorous application of the described methodologies will be crucial in determining its therapeutic potential.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
  • Targeting p38 MAP kinase signaling in cancer through post-translational modific
  • Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells. PubMed Central. [Link]
  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
  • The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. MDPI. [Link]
  • Role of p38 MAP Kinase Signal Transduction in Solid Tumors. PMC - NIH. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
  • The Role of MAPK/p38 Signalling P
  • Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers. PubMed. [Link]
  • The Annexin V Apoptosis Assay. University of Virginia. [Link]
  • The Wnt-dependent signaling pathways as target in oncology drug discovery. PMC. [Link]
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
  • Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer.
  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]
  • Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells. Oncotarget. [Link]
  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Wnt pathway modulators in cancer therapeutics: An update on completed and ongoing clinical trials. PubMed. [Link]
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. [Link]
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

Sources

Application Notes and Protocols for the Antiviral Research of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold as a Privileged Structure in Antiviral Drug Discovery

The search for novel antiviral agents is a cornerstone of global health security. Viral diseases, both endemic and pandemic, necessitate a robust pipeline of therapeutic candidates with diverse mechanisms of action. Within the vast landscape of heterocyclic chemistry, the naphthyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including potent antiviral effects.[1] Various derivatives of naphthyridines have shown promising activity against a range of viruses such as Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV).[1] This broad-spectrum potential makes the naphthyridine core an attractive starting point for the design and synthesis of new antiviral drugs.

This application note focuses on a specific, yet under-explored derivative: 8-Methoxy-1,7-naphthyridin-6-amine . We will provide a comprehensive guide for researchers and drug development professionals on how to approach the investigation of this compound's antiviral potential. This document will cover its synthesis, proposed mechanisms of action based on related compounds, and detailed protocols for its evaluation in vitro and in cell-based assays.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C₉H₉N₃OPubChem[2]
Molecular Weight 175.19 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 55716-28-4PubChem[2]

Proposed Synthesis of this compound

A proposed workflow for the synthesis is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridine & Amine) Step1 Condensation Reaction Start->Step1 Step2 Cyclization (e.g., Friedel-Crafts type) Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Investigating the Antiviral Mechanism of Action

Understanding how a compound inhibits viral replication is crucial for its development as a therapeutic.[] Antiviral drugs can target various stages of the viral life cycle, including entry, replication, assembly, and release.[5][6] For novel naphthyridine derivatives like this compound, a systematic investigation into its mechanism of action is warranted. Based on the known activities of related compounds, several potential targets can be hypothesized. For example, some naphthyridine derivatives are known to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle.[7] Others have been shown to inhibit the endonuclease activity of viral proteins, such as in the case of Human Cytomegalovirus.[8]

The following diagram illustrates the potential points of intervention in a generic viral life cycle that could be targeted by this compound.

Viral_Lifecycle_Intervention cluster_cell Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Compound 8-Methoxy-1,7- naphthyridin-6-amine Compound->Entry Inhibition? Compound->Replication Inhibition? Compound->Release Inhibition?

Caption: Potential points of viral life cycle inhibition by the test compound.

Protocols for Antiviral Evaluation

A tiered approach is recommended for evaluating the antiviral activity of this compound. This begins with assessing its cytotoxicity, followed by primary screening for antiviral efficacy, and then more detailed secondary assays to confirm activity and elucidate the mechanism of action.

Cytotoxicity Assay (CC₅₀ Determination)

Rationale: Before assessing antiviral activity, it is essential to determine the concentration range at which the compound is toxic to the host cells. This is crucial for distinguishing true antiviral effects from non-specific cytotoxicity. The 50% cytotoxic concentration (CC₅₀) is a key parameter.[9]

Protocol:

  • Cell Plating: Seed a suitable host cell line (e.g., Vero E6, A549, depending on the target virus) in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. Typically, eight serial half-log₁₀ concentrations are prepared.[10]

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Include wells with untreated cells (cell control) and a vehicle control (e.g., DMSO, if used to dissolve the compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Quantify cell viability using a standard method such as the Neutral Red uptake assay or a commercially available MTS/XTT assay.

  • Data Analysis: Calculate the CC₅₀ value by regression analysis of the dose-response curve.

Primary Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

Rationale: This assay provides an initial assessment of a compound's ability to protect cells from the virus-induced damage known as the cytopathic effect (CPE).[11][12]

Protocol:

  • Cell Plating: Plate host cells in a 96-well plate as described for the cytotoxicity assay.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells. Subsequently, infect the cells with a known amount of virus that causes significant CPE within the assay period (e.g., 100 TCID₅₀).

  • Controls: Include the following controls:

    • Virus control (cells + virus, no compound)

    • Cell control (cells only, no virus or compound)

    • Positive control (a known antiviral drug)

  • Incubation: Incubate the plate until >80% CPE is observed in the virus control wells.[10]

  • CPE Assessment: The reduction in CPE can be observed microscopically. For quantitative results, cell viability can be measured as in the cytotoxicity assay.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by regression analysis. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.

Secondary Antiviral Assay: Plaque Reduction Assay

Rationale: This is a more quantitative assay that measures the ability of a compound to reduce the number of infectious virus particles, visualized as "plaques" in a cell monolayer.[9]

Protocol:

  • Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus for 1-2 hours.

  • Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound.

  • Incubation: Incubate the plates for several days until distinct plaques are visible in the virus control wells.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (PR₅₀).

Viral Yield Reduction Assay

Rationale: This assay directly measures the effect of the compound on the production of new infectious virus particles.[11][12]

Protocol:

  • Infection and Treatment: Infect confluent cell monolayers with the virus in the presence of different concentrations of the test compound.

  • Incubation: Incubate for one full viral replication cycle.

  • Harvesting: Collect the cell culture supernatant (and/or cell lysates).

  • Titration: Determine the viral titer in the collected samples using a TCID₅₀ (Tissue Culture Infectious Dose 50) or plaque assay.[11]

  • Data Analysis: Plot the reduction in viral titer as a function of compound concentration to determine the concentration that inhibits viral yield by 90% (IC₉₀) or 99% (IC₉₉).

The following diagram illustrates the general workflow for these antiviral assays.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Plate Plate Host Cells Cytotoxicity Cytotoxicity Assay (CC50) Cell_Plate->Cytotoxicity CPE_Assay CPE Reduction Assay (EC50) Cell_Plate->CPE_Assay Compound_Prep Prepare Compound Dilutions Compound_Prep->Cytotoxicity Compound_Prep->CPE_Assay Data_Analysis Calculate CC50, EC50, SI Cytotoxicity->Data_Analysis Plaque_Assay Plaque Reduction Assay (PR50) CPE_Assay->Plaque_Assay Confirmatory CPE_Assay->Data_Analysis Yield_Assay Yield Reduction Assay (IC90) Plaque_Assay->Yield_Assay Quantitative

Caption: General workflow for in vitro antiviral evaluation.

Conclusion

This compound, belonging to the promising naphthyridine class of compounds, represents a viable candidate for antiviral research. While specific data on its activity is limited, the established antiviral potential of the naphthyridine scaffold provides a strong rationale for its investigation. The protocols outlined in this application note offer a comprehensive framework for researchers to systematically evaluate its cytotoxicity, antiviral efficacy, and potential mechanism of action. Such studies are essential first steps in the long and rigorous process of antiviral drug discovery and development.[]

References

  • IBT BioServices. (n.d.). Antiviral Testing Services: Screen for Antiviral Activity.
  • LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. EBSCO Research Starters.
  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
  • Khan, M., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 114-119.
  • World Health Organization. (2022). What are the mechanisms of action of the antivirals?. In Clinical practice guidelines for influenza. NCBI Bookshelf.
  • Protocols.io. (2020). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • Creative BioLabs ViroAntibody. (n.d.). Antiviral Drug Screening.
  • SlideShare. (n.d.). Antiviral Drugs and their mechanism of action.
  • Zouhiri, F., et al. (2003). Design and synthesis of 8-hydroxy-[6][11]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry, 46(4), 453-456.
  • Kumar, A., et al. (2019). Naphthyridines with Antiviral Activity - A Review. Current Drug Targets, 20(13), 1368-1385.
  • Bédard, J., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937.
  • Bédard, J., et al. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937.
  • PubChem. (n.d.). This compound.
  • Moody, C. J., & Roffey, J. R. (2000). Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][6][11]naphthyridin-9-ol (Isoaaptamine) and Analogues. The Journal of Organic Chemistry, 65(23), 7771-7776.
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry, Advance Article.
  • Gorrepati, M. K., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334.
  • El-Sayed, M. J., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists.

Sources

Application Notes and Protocols for Target Identification Studies of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Deconvolution in Modern Drug Discovery

The journey of a small molecule from a chemical library to a therapeutic agent is contingent on a deep understanding of its mechanism of action. Identifying the specific molecular targets with which a compound interacts is a critical step in this process, often referred to as target deconvolution or target identification. This knowledge is paramount for optimizing lead compounds, predicting potential on- and off-target effects, and understanding the biological pathways modulated by the molecule.[1][2] The naphthyridine scaffold, a privileged structure in medicinal chemistry, is known to be a core component of various biologically active agents, including kinase inhibitors.[3][4] 8-Methoxy-1,7-naphthyridin-6-amine is one such compound whose full biological potential remains to be unlocked.

These application notes provide a comprehensive, multi-faceted strategy for the target identification of this compound, designed for researchers, scientists, and drug development professionals. Our approach integrates computational prediction with robust, label-free, and affinity-based experimental methodologies to create a self-validating system for target discovery and validation. We will detail the rationale behind each experimental choice, providing not just the "how" but the critical "why" that underpins successful target identification campaigns.

Strategic Workflow for Target Identification

A robust target identification strategy should be layered, starting with broad, hypothesis-generating methods and progressively moving towards more focused, validation techniques. Our proposed workflow for this compound is designed to maximize the probability of identifying high-confidence targets.

G cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: Initial Experimental Screening (Label-Free) cluster_2 Phase 3: Focused Target Class Investigation cluster_3 Phase 4: Target Validation & Broader Profiling A Computational Target Prediction B Drug Affinity Responsive Target Stability (DARTS) A->B Generates initial hypotheses C Kinome-Wide Profiling B->C Identifies potential targets for focused study D Affinity-Based Chemical Proteomics B->D Provides candidates for validation C->D Validates kinase targets and identifies complexes

Figure 1: A multi-pronged strategic workflow for target identification.

Phase 1: Computational Target Prediction (In Silico)

Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses about the potential targets of this compound, saving considerable time and resources.[5][6] These approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners for a novel small molecule.[7]

Core Principle
  • Structural Similarity and Pharmacophore Matching: Algorithms compare the 3D structure and chemical features (pharmacophore) of this compound to libraries of compounds with known biological targets.

  • Molecular Docking: In silico models of potential target proteins are used to predict the binding affinity and pose of the small molecule within the protein's active or allosteric sites.[5]

Recommended Tools and Databases
Tool/DatabasePrimary FunctionURL
ChEMBL Database of bioactive molecules with drug-like properties.[Link]
DrugBank Comprehensive resource on drugs and drug targets.[Link]
STITCH Database of known and predicted chemical-protein interactions.[Link]
SwissTargetPrediction Web tool for predicting protein targets of small molecules.[Link]
Protocol: In Silico Target Prediction
  • Obtain the Chemical Structure: Secure the canonical SMILES string or a 2D/3D structure file (e.g., .sdf, .mol2) for this compound from a database like PubChem.[8]

  • Perform Similarity Searches: Use platforms like ChEMBL or DrugBank to find compounds with similar structures and known targets. This can provide initial clues about the compound's likely target class.

  • Utilize Prediction Servers: Submit the compound's structure to web servers like SwissTargetPrediction to generate a ranked list of potential protein targets.

  • Analyze and Prioritize Results: Scrutinize the list of predicted targets. Pay close attention to targets that appear across multiple prediction methods. Given the naphthyridine core, kinases are a high-priority class of proteins to investigate further.[3]

  • Hypothesis Formulation: Formulate a set of initial hypotheses. For example, "this compound is predicted to bind to kinases in the SRC family."

Phase 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free chemical proteomics technique to identify the direct binding targets of a small molecule.[9][10] The core principle is that when a small molecule binds to its protein target, it stabilizes the protein's structure, making it more resistant to proteolysis.[11][12] This method is particularly advantageous as it does not require modification or immobilization of the small molecule, which can sometimes alter its binding properties.[13][14]

Causality Behind Experimental Choices
  • Label-Free Approach: By avoiding chemical modification of this compound, we ensure that the observed interactions are authentic and not an artifact of a chemical linker or tag.

  • Protease Titration: The concentration of the protease is critical. Too much protease will digest all proteins, while too little will not reveal the stabilizing effect of the drug. A careful titration is necessary to find the optimal concentration for partial digestion.

  • Dose-Response: Incubating the lysate with varying concentrations of the compound helps to confirm a specific interaction. A true target should show increased protection from proteolysis as the compound concentration increases.

DARTS_Workflow cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Proteolysis cluster_3 Analysis A Cell Lysate Preparation B Protein Quantification A->B C Incubate Lysate with This compound (or Vehicle Control - DMSO) B->C D Add Protease (e.g., Pronase) to Digest Proteins C->D E Stop Digestion & Prepare for SDS-PAGE D->E F SDS-PAGE and Staining (e.g., Coomassie or Silver) E->F G Identify Protected Protein Bands F->G H Excise Bands and Perform Mass Spectrometry (LC-MS/MS) G->H I Protein Identification H->I

Figure 2: The experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol: DARTS
  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a human cancer cell line relevant to the predicted targets) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a suitable non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteome.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.

    • Normalize the protein concentration across all samples to ensure equal loading.

  • Compound Incubation:

    • Prepare aliquots of the cell lysate.

    • To the "treatment" aliquots, add this compound to the desired final concentrations (a dose-response is recommended, e.g., 1 µM, 10 µM, 50 µM).

    • To the "control" aliquot, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate all samples at room temperature for 1 hour to allow for binding.

  • Proteolysis:

    • Add a pre-determined, optimized concentration of a broad-spectrum protease like Pronase or thermolysin to each sample.

    • Incubate at room temperature for a specific time (e.g., 20 minutes). This step requires optimization.

    • Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases like thermolysin) and SDS-PAGE loading buffer, then boiling for 5 minutes.

  • Gel Electrophoresis and Analysis:

    • Separate the protein digests on an SDS-PAGE gel.

    • Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Visually inspect the gel for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. These are your potential targets.

  • Mass Spectrometry for Identification:

    • Carefully excise the protected protein bands from the gel.

    • Perform in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

Phase 3: Kinome-Wide Profiling

Given that many naphthyridine-containing compounds are kinase inhibitors, a focused investigation of the kinome is a logical next step.[3] Kinome profiling assays allow for the simultaneous assessment of the activity of a small molecule against a large panel of protein kinases, providing a comprehensive view of its selectivity and potency.[15][16]

Core Principle
  • Activity-Based Assays: These assays measure the ability of this compound to inhibit the catalytic activity of a large number of kinases. This is often done by quantifying the phosphorylation of a substrate peptide.

  • Binding Assays: Alternatively, some platforms measure the direct binding of the compound to a panel of kinases.

Recommended Approaches
MethodPrincipleAdvantages
Peptide Arrays Kinase activity is measured by the phosphorylation of specific peptide substrates immobilized on an array.High-throughput, provides activity data.
Multiplexed Inhibitor Beading (MIBs) A mixture of broad-spectrum kinase inhibitors is used to pull down active kinases from a lysate, which are then identified and quantified by mass spectrometry.Identifies active kinases in a cellular context.
Commercial Profiling Services Companies like Reaction Biology, Eurofins, or Promega offer fee-for-service kinome-wide profiling against hundreds of purified kinases.Comprehensive, standardized, and provides quantitative data (e.g., IC50 values).
Protocol: General Workflow for Kinome Profiling (Service-Based)
  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (typically DMSO).

    • Ensure the purity of the compound is high (>95%) to avoid confounding results.

  • Assay Design with the Service Provider:

    • Consult with the service provider to select the most appropriate kinase panel. A broad panel is recommended for initial screening.

    • Decide on the concentration(s) of the compound to be tested. A single high concentration (e.g., 10 µM) is often used for initial screening, followed by dose-response curves for hits.

  • Data Analysis:

    • The service provider will return data, typically as percent inhibition at a given concentration or as IC50/Kd values.

    • Analyze the data to identify the most potently inhibited kinases.

    • Visualize the data using a kinome tree plot to better understand the selectivity profile of the compound.

Phase 4: Affinity-Based Chemical Proteomics

For validation of hits from DARTS and kinome profiling, or to identify targets that may not have been detected by these methods, affinity-based chemical proteomics is a powerful tool.[1][17][18] This approach involves immobilizing the small molecule on a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate.[19]

Causality Behind Experimental Choices
  • Immobilization Strategy: The point of attachment of the linker to this compound is crucial. It should be at a position that is not critical for target binding. A synthetic chemistry effort is often required to produce a suitable "probe" molecule.

  • Competitive Elution: To distinguish true binding partners from non-specific binders, a competitive elution step is highly recommended. Here, the beads are incubated with an excess of the free, unmodified small molecule to displace the specifically bound proteins.

Affinity_Proteomics_Workflow cluster_0 Probe Preparation cluster_1 Affinity Capture cluster_2 Elution cluster_3 Analysis A Synthesize an immobilized version of This compound (e.g., on agarose beads) B Incubate beads with cell lysate A->B C Wash beads to remove non-specific binders B->C D Elute bound proteins. (Option 1: Harsh elution, e.g., SDS) (Option 2: Competitive elution with free compound) C->D E Protein separation (SDS-PAGE) and identification (LC-MS/MS) D->E F Data analysis to identify specific interactors E->F

Figure 3: Workflow for affinity-based chemical proteomics.

Detailed Protocol: Affinity-Based Pulldown
  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated agarose beads).

    • A control set of beads with no immobilized compound or with an immobilized inactive analogue should also be prepared.

  • Cell Lysate Preparation:

    • Prepare a native cell lysate as described in the DARTS protocol.

  • Affinity Capture:

    • Incubate the "bait" and "control" beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads.

  • Elution:

    • For competitive elution (recommended): Incubate the washed beads with a high concentration of free this compound. Collect the eluate.

    • For harsh elution: Elute the bound proteins directly with SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver or Coomassie staining.

    • Excise specific bands or analyze the entire lane using in-gel digestion followed by LC-MS/MS.

    • Analyze the mass spectrometry data to identify proteins that were specifically enriched on the "bait" beads and competitively eluted by the free compound.

Conclusion: A Pathway to High-Confidence Target Identification

The identification of a small molecule's targets is a complex but essential undertaking in drug discovery. By employing a multi-modal approach that combines the predictive power of computational methods with the empirical rigor of label-free (DARTS), focused (kinome profiling), and affinity-based proteomics techniques, researchers can build a strong, evidence-based case for the molecular targets of this compound. This integrated strategy not only enhances the likelihood of identifying the correct targets but also provides a framework for validating these interactions, ultimately paving the way for a deeper understanding of the compound's therapeutic potential.

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616–624. [Link]
  • Pai, M. Y., Lomenick, B., & Hwang, H. (2017). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1597, 287–296. [Link]
  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine, 13(7), 1175–1191. [Link]
  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163-178. [Link]
  • Pai, M. Y., Lomenick, B., & Hwang, H. (2017). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1597, 287–296. [Link]
  • Rix, U., & Superti-Furga, G. (2009). Profiling of Small Molecules by Chemical Proteomics.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Nelson, S. F. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Police, S., Kim, B. G., & Kundu, K. (2011). Emerging Affinity-Based Techniques in Proteomics. Proteomics, 11(4), 587-601. [Link]
  • Singh, D., & Singh, H. (2022). Systematic computational strategies for identifying protein targets and lead discovery. Drug Discovery Today, 27(1), 163-175. [Link]
  • LaCava, J., & Cristea, I. M. (2016). Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(1), 1-11. [Link]
  • Anderson, N. L. (2010). The clinical plasma proteome: a survey of clinical assays for proteins in plasma and serum. Clinical chemistry, 56(2), 177–185. [Link]
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Nelson, S. F. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
  • Anusuya, S., & Gromiha, M. M. (2017). Computational approaches for drug target identification in pathogenic diseases. Current topics in medicinal chemistry, 17(1), 43-55. [Link]
  • Ai, H., & Chen, Y. (2012). Computational Approach for Drug Target Identification. Chemical Genomics, 407-422. [Link]
  • Broad Institute. (n.d.). Protocols.
  • Wikipedia. (n.d.). Proteomics.
  • PubChem. (n.d.). This compound.
  • van den Heuvel, F. A., & van den Berg, J. A. (2008). Kinome Profiling. International Journal of Molecular Sciences, 9(7), 1147-1160. [Link]
  • Chen, H., Zhang, J., & Chen, H. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling.
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8246-8263. [Link]
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S.
  • Quiroga, J., & Insuasty, B. (2020). 1,6-Naphthyridin-2(1H)
  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23143-23157. [Link]
  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(3), 2531. [Link]
  • Barlaam, B., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 61(9), 4029-4045. [Link]

Sources

Application Notes & Protocol: Solubilization of 8-Methoxy-1,7-naphthyridin-6-amine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of 8-Methoxy-1,7-naphthyridin-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Proper solubilization is a critical first step for obtaining reliable and reproducible data in any experimental setting, from in vitro biological assays to synthetic chemistry applications. These application notes detail the key physicochemical properties of the compound, outline a rationale-driven approach to solvent selection, and provide validated, step-by-step protocols for preparing stock solutions. Safety and handling procedures, troubleshooting advice, and quality control checks are also included to ensure experimental success and user safety.

Introduction: The Critical Role of Solubilization

This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds. The naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, with derivatives showing potential as anticancer, anti-inflammatory, and CNS-active agents.[1][2] The successful evaluation of novel compounds like this compound is fundamentally dependent on achieving complete and stable dissolution. Improperly prepared solutions can lead to inaccurate concentration measurements, compound precipitation, and ultimately, erroneous experimental outcomes.

This guide explains the causality behind the recommended protocols, grounding the methodology in the chemical principles of solubility and the practical requirements of preclinical research.

Physicochemical Profile

Understanding the inherent properties of this compound is essential for developing an effective dissolution strategy. The structure combines an aromatic amine with a methoxy group on a naphthyridine core, influencing its polarity and potential for intermolecular interactions.[3]

PropertyValueSource & Interpretation
Molecular Formula C₉H₉N₃O[3]
Molecular Weight 175.19 g/mol [3]
XLogP3 1.1[3] Indicates moderate lipophilicity and suggests solubility in organic solvents.
Hydrogen Bond Donors 1 (from the amine group)[3] The amine group can participate in hydrogen bonding.
Hydrogen Bond Acceptors 4 (3 from nitrogen atoms, 1 from oxygen)[3] Multiple sites are available to accept hydrogen bonds from protic solvents.
General Class Aromatic Amine[4] Aromatic amines are typically soluble in organic solvents like alcohols, ethers, and benzene.[5][6] Their solubility in aqueous solutions is often limited.[5]

Mandatory Safety and Handling

Aromatic amines, as a class, can be toxic and are often readily absorbed through the skin.[4][7] this compound specifically is classified as an irritant. Adherence to strict safety protocols is mandatory.

Hazard Statements:

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other appropriate protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[9]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: Handle the solid compound and concentrated solutions only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][9]

Handling Procedures:

  • Always handle the solid powder in a chemical fume hood.

  • Avoid creating dust.[10]

  • Wash hands thoroughly after handling.[8]

  • Ensure an eyewash station and safety shower are readily accessible.[11]

  • Dispose of waste according to institutional and local regulations.

Solvent Selection: A Rationale-Driven Approach

The choice of solvent is dictated by the intended downstream application. The moderate lipophilicity (XLogP3 of 1.1) suggests that organic solvents are the primary choice.[3]

  • For In Vitro Biological Assays (e.g., Cell Culture): The ideal solvent must be miscible with aqueous culture media and have low cytotoxicity at final working concentrations.

    • Dimethyl Sulfoxide (DMSO): This is the most highly recommended solvent for preparing high-concentration stock solutions for biological screening.[1][12] It is a powerful polar aprotic solvent that can be diluted significantly in aqueous media. The final concentration of DMSO in cell culture experiments should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

    • Ethanol (EtOH): A viable alternative, though its higher volatility can make concentration management challenging. Some cell lines are more sensitive to ethanol than to DMSO.

  • For Chemical Reactions or Non-Aqueous Applications: A broader range of solvents can be used.

    • N,N-Dimethylformamide (DMF): A strong polar aprotic solvent, suitable when higher solvating power than DMSO is needed.

    • Dichloromethane (DCM) & Chloroform: Nonpolar organic solvents suitable for organic synthesis and purification processes like recrystallization.[13]

The following diagram illustrates the decision-making process for solvent selection.

start Start: Select Solvent for This compound exp_type What is the experimental application? start->exp_type bio_assay In Vitro / In Vivo Biological Assay exp_type->bio_assay  Biology chem_synth Chemical Synthesis or Non-Aqueous Analysis exp_type->chem_synth Chemistry   dmso Primary Choice: DMSO bio_assay->dmso dmf High Polarity Needed: DMF chem_synth->dmf dcm Low Polarity / Recrystallization: DCM, Chloroform chem_synth->dcm etoh Alternative: Ethanol dmso->etoh If DMSO interferes with assay

Caption: Decision workflow for selecting an appropriate solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is optimized for creating a high-concentration stock solution for use in biological assays.

Materials:

  • This compound (MW: 175.19 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Vortex mixer

  • Low-temperature sonicator (optional)

Workflow Diagram:

cluster_protocol Protocol Workflow weigh 1. Weigh Compound (e.g., 1.75 mg) add_solvent 2. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex / Sonicate) add_solvent->dissolve qc 4. Visual QC (Check for particulates) dissolve->qc store 5. Aliquot & Store (-20°C or -80°C) qc->store

Caption: Step-by-step workflow for preparing a DMSO stock solution.

Procedure:

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 175.19 g/mol × 1000 mg/g = 1.75 mg

  • Weighing: In a chemical fume hood, carefully weigh 1.75 mg of this compound directly into a clean, dry amber vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial securely and vortex at medium speed for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath at room temperature for 5-10 minutes.

    • Allow the solution to return to room temperature.

  • Quality Control & Storage:

    • Once fully dissolved, the solution should be clear and free of any visible particulates.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Solubilization for Chemical Applications

This protocol provides a general method for determining solubility and preparing solutions in various organic solvents.

Procedure:

  • Weigh approximately 1-2 mg of the compound into a small glass vial.

  • Add the selected solvent (e.g., Ethanol, DMF, DCM) dropwise (e.g., in 50 µL increments).

  • After each addition, cap the vial and vortex thoroughly.

  • Continue adding solvent until the compound is fully dissolved.

  • Record the final volume of solvent used to calculate the approximate solubility in mg/mL.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or insufficient energy input.Gently warm the solution to 30-37°C while mixing. If it still does not dissolve, the desired concentration may exceed its solubility limit. Prepare a more dilute stock solution.
Stock solution appears cloudy or hazy. Presence of insoluble impurities or moisture in the solvent.Filter the solution through a 0.22 µm PTFE syringe filter. Use fresh, anhydrous grade solvent for future preparations.
Compound precipitates when diluted into aqueous buffer/media. The compound's solubility limit in the final aqueous solution has been exceeded.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if the assay can tolerate it. Prepare the final dilution immediately before use.

References

  • Quora. (2018). Are amines soluble in organic solvents?[Link]
  • LibreTexts Chemistry. (2020). Amines and Heterocycles. [Link]
  • Lumen Learning. Organic Chemistry II: Properties of amines. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4672599, this compound. [Link]
  • Toppr. Physical Properties of Amines. [Link]
  • BYJU'S. Amine Compounds. [Link]
  • International Journal of Chemical and Physical Sciences. (2015). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. [Link]
  • Molecules. (2020).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. [Link]
  • Chemcasts. 7-Methoxy-5-methyl-1,8-naphthyridin-2-amine (CAS 53788-52-6) Properties. [Link]
  • MDPI. (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methoxy-1,7-naphthyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and improve your product yield and purity.

Introduction to the Synthesis

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] This reaction is a powerful tool for forming carbon-nitrogen (C-N) bonds, which is essential for constructing the target molecule, often from an 8-chloro-6-methoxy-1,7-naphthyridine precursor and an ammonia equivalent.[2] While robust, this transformation can be sensitive to various parameters, and successful execution requires careful optimization of the catalytic system and reaction conditions.

This guide will address common challenges such as low yield, incomplete conversion, side-product formation, and purification difficulties.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low Yield and Incomplete Conversion

Q1: My Buchwald-Hartwig amination reaction is showing low conversion of the 8-chloro-6-methoxy-1,7-naphthyridine starting material. What are the likely causes and how can I improve the conversion?

A1: Low conversion in a Buchwald-Hartwig amination of a heteroaryl chloride is a common issue and can often be traced back to the catalyst system and reaction conditions.[3] Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical.[1] For electron-rich and sterically hindered heteroaryl chlorides, a highly active catalyst system is often required.

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium catalysts (precatalysts) can offer more consistent results by ensuring the efficient generation of the active Pd(0) species.

    • Ligand Choice: Bulky, electron-rich phosphine ligands are known to enhance the efficiency of Buchwald-Hartwig reactions.[4] Consider screening a variety of ligands.

Ligand FamilyExamplesRationale for Use
Buchwald-typeXPhos, SPhos, RuPhosBulky and electron-rich, promoting oxidative addition and reductive elimination.
Josiphos-type(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineEffective for challenging substrates.
BiarylphosphineBrettPhosOften used for amination with ammonia surrogates.
  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

    • Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄).

    • The solubility of the base can also be a factor. In some cases, a combination of bases can be beneficial.[4]

  • Solvent Choice: The reaction is often performed in anhydrous, aprotic polar solvents.

    • Toluene, dioxane, and THF are commonly used.[3][5] Ensure the solvent is thoroughly dried, as water can negatively impact the reaction.

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • A typical starting point is 80-110 °C. If conversion is still low, a higher temperature may be necessary, but be mindful of potential decomposition of the starting material or product.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing the formation of side products in my reaction, leading to a lower yield of the desired this compound. What are the potential side reactions and how can I minimize them?

A2: Side product formation can significantly impact your yield. Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation and the formation of dimeric byproducts.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, resulting in 8-methoxy-1,7-naphthyridine. This can occur if there are sources of protic impurities or if the catalytic cycle is intercepted by a competing pathway.

    • Mitigation: Ensure all reagents and solvents are rigorously dried. Using a high-quality palladium source and ligand can also help to favor the desired amination pathway.

  • Homocoupling of the Amine: This can lead to the formation of hydrazine-like byproducts. This is less common but can occur under certain conditions.

    • Mitigation: This is often an indication that the catalyst system is not optimal. Screening different ligands can help to suppress this side reaction.

  • Reaction with the Methoxy Group: While less likely under standard Buchwald-Hartwig conditions, it's important to be aware that the methoxy group could potentially be a site for side reactions at very high temperatures or with highly reactive catalyst systems.

    • Mitigation: Use the mildest effective reaction conditions. Avoid excessive heating and prolonged reaction times once the starting material is consumed.

Purification Challenges

Q3: I am having difficulty purifying the crude this compound. What are the recommended purification strategies?

A3: The purification of aminated naphthyridine derivatives can be challenging due to the presence of the basic nitrogen atoms and potentially persistent impurities from the reaction.[6] A multi-step purification strategy is often most effective.

Protocol 1: Acid-Base Extraction

This method takes advantage of the basicity of the amine product to separate it from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acid Extraction: Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Basification and Re-extraction: Separate the aqueous layer and carefully add a base (e.g., 1 M NaOH) until the pH is basic (pH > 9). This will deprotonate the product, making it soluble in organic solvents again.

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating the desired product from closely related impurities.

  • Stationary Phase: Silica gel is commonly used. However, the basicity of the amine product can lead to tailing and poor separation on standard silica. To mitigate this, you can:

    • Treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.

    • Use deactivated or basic alumina as the stationary phase.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • A common solvent system is a mixture of dichloromethane and methanol, or ethyl acetate and methanol.

  • Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Buchwald-Hartwig amination for this synthesis?

A1: The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps[1]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 8-chloro-6-methoxy-1,7-naphthyridine.

  • Amine Coordination and Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired this compound product is released from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex A->B + R-Cl C Amine Coordination B->C + R'-NH2 D Palladium-Amido Complex C->D - Base-H+Cl- D->A - R-NHR' (Product)

Caption: Simplified Buchwald-Hartwig amination cycle.

Q2: Can I use ammonia directly as the amine source in this reaction?

A2: While using ammonia gas or aqueous ammonia is possible, it can be challenging due to the volatility of ammonia and potential for side reactions.[2] Often, an "ammonia equivalent" or surrogate is used to improve handling and reactivity. Common ammonia surrogates include:

  • Benzophenone Imine: This reacts to form an intermediate that is then hydrolyzed to yield the primary amine.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): This can serve as a direct source of the "-NH₂" group.[2]

The use of an ammonia surrogate often requires specific ligands and reaction conditions for optimal results.

Q3: How do I remove the residual palladium catalyst from my final product?

A3: Residual palladium can be a concern, especially for pharmaceutical applications. Several methods can be employed for its removal:

  • Silica Gel Chromatography: As mentioned in the purification section, column chromatography is often effective at removing the palladium catalyst and its complexes.

  • Activated Carbon Treatment: Stirring a solution of the product with activated carbon can adsorb the palladium species. Subsequent filtration will remove the carbon and the adsorbed metal.

  • Metal Scavengers: Commercially available metal scavengers (resins or silica-based) with functional groups that chelate palladium can be very effective. The crude product is passed through a cartridge or stirred with the scavenger to remove the metal.

Experimental Protocol Example

The following is a general, representative protocol for the Buchwald-Hartwig amination to synthesize this compound. Note: This protocol should be considered a starting point and may require optimization for your specific setup and scale.

Materials:

  • 8-chloro-6-methoxy-1,7-naphthyridine

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Ammonia surrogate (e.g., Benzophenone imine)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel, add 8-chloro-6-methoxy-1,7-naphthyridine, the palladium precatalyst, and the ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent, followed by the ammonia surrogate and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using benzophenone imine, the resulting imine intermediate will need to be hydrolyzed. This is typically done by adding an aqueous acid (e.g., 2 M HCl) and stirring until the hydrolysis is complete (monitor by LC-MS).

  • Proceed with the purification as described in the "Purification Challenges" section (acid-base extraction followed by column chromatography).

experimental_workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base, and Solvent (Inert Atmosphere) start->reagents reaction Heat and Stir (Monitor Progress) reagents->reaction hydrolysis Hydrolysis of Imine Intermediate (if applicable) reaction->hydrolysis workup Aqueous Workup and Extraction hydrolysis->workup purification Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Sources

8-Methoxy-1,7-naphthyridin-6-amine solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Methoxy-1,7-naphthyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and stability of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to this compound

This compound is a heterocyclic compound featuring a naphthyridine core, a fused system of two pyridine rings.[1] Such scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2] The physicochemical properties of this specific molecule are influenced by the basicity of the amino group and the two nitrogen atoms in the naphthyridine ring, as well as the presence of a methoxy group, which can impact solubility and metabolic stability.[3]

Understanding and controlling the solubility and stability of this compound is critical for obtaining reliable and reproducible data in biological assays and for the development of potential therapeutic agents.

Part 1: Troubleshooting Guide for Solubility Issues

Poor aqueous solubility is a common challenge for many organic molecules, including heterocyclic amines.[4] This section provides a systematic approach to addressing solubility problems with this compound.

FAQ 1: My compound won't dissolve in aqueous buffer. What should I do?

Root Cause Analysis: The limited aqueous solubility of this compound likely stems from its aromatic, bicyclic core, which is hydrophobic. While the amine and pyridine nitrogens offer some polarity and potential for hydrogen bonding, the overall structure may favor solubility in organic solvents over aqueous media.[5]

Troubleshooting Workflow:

A logical workflow for troubleshooting solubility issues.

Strategy 1: pH Adjustment

The amine group and the nitrogen atoms in the naphthyridine ring are basic and can be protonated at acidic pH. This protonation introduces a positive charge, which significantly increases the interaction with polar water molecules and enhances solubility.[6]

Step-by-Step Protocol for pH-Mediated Solubilization:

  • Determine the pKa: If not known, predict the pKa of this compound using cheminformatics tools. The amine group is expected to be the most basic site.

  • Prepare a Stock Solution: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.

  • Select an Appropriate Buffer: Choose a buffer system with a pH at least 2 units below the pKa of the most basic nitrogen to ensure complete protonation.

  • Titrate and Observe: While stirring, slowly add the DMSO stock solution to the acidic buffer. The compound should dissolve to form a clear solution.

  • Final pH Adjustment: If your experiment requires a different final pH, you can carefully adjust it with a suitable base after the compound is fully dissolved. Be mindful that increasing the pH towards the pKa may cause precipitation.

Strategy 2: Use of Co-solvents

If pH modification is not suitable for your experimental system, the use of a water-miscible organic co-solvent can be an effective alternative.[7]

Recommended Co-solvents and Starting Concentrations:

Co-solventStarting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%A powerful solvent, but can have effects on cell-based assays.
Ethanol5-10%Generally well-tolerated in biological systems.
Polyethylene Glycol 400 (PEG 400)10-20%A non-toxic co-solvent often used in formulations.

Protocol for Co-solvent Use:

  • Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Serially dilute this stock solution into your aqueous experimental medium to achieve the desired final concentration of the compound and the co-solvent.

  • Always include a vehicle control (medium with the same final concentration of the co-solvent but without the compound) in your experiments to account for any effects of the solvent itself.

Part 2: Understanding and Mitigating Stability Issues

The stability of a compound in solution is as critical as its solubility. Degradation can lead to a loss of active compound concentration and the formation of potentially interfering byproducts.

FAQ 2: How stable is this compound in solution, and what are the likely degradation pathways?

General Principles of Naphthyridine Stability: N-heterocyclic aromatic compounds like naphthyridines can be susceptible to degradation under certain conditions.[8] The primary degradation pathways to consider are oxidation and hydrolysis, particularly under harsh pH and temperature conditions or upon exposure to light.

Potential Degradation Pathways for this compound:

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Potential Degradation Products A Acid/Base G Hydrolysis of Methoxy Group A->G B Oxidizing Agents (e.g., H2O2) F N-Oxides B->F C Light (Photodegradation) H Ring Opening/Cleavage Products C->H D Heat (Thermal Degradation) E This compound E->F Oxidation E->G Acid Hydrolysis E->H Photodegradation

Potential degradation pathways for this compound.

  • Oxidation: The nitrogen atoms in the naphthyridine rings are susceptible to oxidation, which can lead to the formation of N-oxides.[9] The electron-rich aromatic system can also be a target for oxidative degradation.

  • Hydrolysis: While the core naphthyridine structure is generally stable to hydrolysis, the methoxy group could potentially be cleaved under strong acidic conditions to form the corresponding 8-hydroxy derivative.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce complex degradation pathways, potentially leading to ring cleavage or the formation of polymeric materials.[10]

FAQ 3: My experimental results are inconsistent. Could this be a stability issue? How can I check?

Self-Validating Protocol: A Mini Forced Degradation Study

To determine if stability is the root of your inconsistencies, you can perform a simplified forced degradation study.[11][12] This will help you identify conditions to avoid and establish a suitable window for your experiments.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare solutions of this compound in your experimental buffer.

  • Apply Stress Conditions:

    • Acid/Base: Adjust the pH of separate aliquots to acidic (e.g., pH 2) and basic (e.g., pH 12) conditions.

    • Oxidation: Add a small amount of 3% hydrogen peroxide to another aliquot.

    • Control: Keep one aliquot under your standard experimental conditions.

  • Incubate: Let the solutions sit at room temperature for a defined period (e.g., 0, 2, 4, and 24 hours).

  • Analysis: Analyze the samples at each time point using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[13]

  • Evaluate:

    • A stable compound will show a single, sharp peak for the parent compound with no significant decrease in area over time.

    • Degradation will be indicated by a decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.

Recommended HPLC Conditions for Stability Analysis:

ParameterRecommendation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the parent compound and any potential degradants.
Detection UV (at λmax of the compound) or Mass Spectrometry
FAQ 4: How should I prepare and store stock solutions of this compound?

Based on the potential stability liabilities, follow these best practices for preparing and storing solutions:

  • Solvent Choice: For long-term storage, high-purity, anhydrous DMSO is recommended.[8]

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

    • Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.

  • Working Solutions: Prepare fresh aqueous working solutions for your experiments from the frozen DMSO stock on the day of use. Avoid repeated freeze-thaw cycles.

Part 3: Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This method is a high-throughput approach suitable for early-stage research to quickly assess solubility.[14][15]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into your chosen aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant (e.g., 1%).

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using HPLC-UV or LC-MS/MS by comparing against a calibration curve.[14] The highest concentration at which no precipitate is observed is the kinetic solubility.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[16]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer. Ensure there is undissolved solid material.

  • Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the solution (using a 0.22 µm filter) to separate the saturated supernatant from the undissolved solid.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound by a validated analytical method such as HPLC-UV.

References

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
  • Organic Chemistry II.
  • Amines. NCERT.
  • Are amines soluble in organic solvents? Quora. 2018.
  • (PDF) abstract about aromatic amines. ResearchGate. 2020.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.
  • 2-METHOXY-4-AMINOPYRIDINE. ChemBK.
  • 24.2: Structure and Properties of Amines. Chemistry LibreTexts. 2024.
  • The role of the methoxy group in approved drugs. ResearchGate.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Analysis of heterocyclic aromatic amines. PubMed.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. 2017.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. 2022.
  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate.
  • Forced Degradation Studies. MedCrave online. 2016.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 2022.
  • Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. 2021.
  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. 2022.
  • This compound. PubChem.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 2021.
  • Reaction intermediate being poorly soluble - any workarounds? Reddit. 2025.
  • Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. 2012.
  • Analytical Techniques In Stability Testing. Separation Science. 2025.
  • The role of the methoxy group in approved drugs. PubMed. 2024.
  • A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. International Journal of Chemical and Biological Sciences.
  • 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry.
  • Stability of heterocyclic amines during heating. ElectronicsAndBooks.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • THE NAPHTHYRIDINES.
  • The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy. ResearchGate. 2025.
  • How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science.
  • advances in the chemistry of 1.7-naphthyridine.
  • 3-Methoxy-4-aminopyridine. PubChem.
  • Biological Activity of Naturally Derived Naphthyridines. PMC.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed. 2012.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. 2021.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Annex Publishers. 2023.

Sources

Technical Support Center: A Researcher's Guide to Overcoming Off-Target Effects of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 8-Methoxy-1,7-naphthyridin-6-amine. This molecule belongs to the naphthyridine class of heterocyclic aromatic compounds, a scaffold known for a wide range of biological activities, including potent kinase inhibition.[1][2] While this chemical diversity is promising for drug discovery, it also presents a significant challenge: the potential for off-target effects.

Off-target interactions, where a compound binds to unintended biomolecules, can lead to misleading experimental results, cellular toxicity, or adverse clinical side effects.[3] Differentiating the desired "on-target" effects from these unintended interactions is a fundamental challenge in chemical biology and drug development.

This guide is designed for researchers, scientists, and drug development professionals who are working with this compound or similar novel compounds. It provides a structured, proactive framework for identifying, characterizing, and mitigating off-target effects to ensure the integrity and accuracy of your experimental outcomes. We will proceed through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols to empower you with the knowledge to navigate this critical aspect of your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected or inconsistent phenotypes with this compound. Could these be off-target effects?

A1: Yes, this is a classic indicator of potential off-target activity. Inconsistent results across different cell lines, or phenotypes that don't align with the known biology of your intended target, are strong reasons to suspect off-target interactions. Because the naphthyridine scaffold is present in many kinase inhibitors, it's plausible that this compound interacts with multiple kinases or other ATP-binding proteins.[2] Off-target effects can confound data interpretation, making it crucial to validate that the observed phenotype is a direct result of modulating the intended target.[3]

Q2: How can I proactively assess the potential for off-target effects with my inhibitor?

A2: A multi-pronged approach is essential for a comprehensive off-target assessment. The general workflow involves moving from broad, predictive methods to specific, confirmatory experiments.

Overall Off-Target Identification Workflow

cluster_0 Phase 1: Prediction & Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mitigation & Refinement A Initial Observation (e.g., unexpected phenotype) B Computational Prediction (In Silico Screening) A->B Predict potential off-targets C Broad In Vitro Profiling (e.g., Kinome Scan) B->C Guide experimental design D Confirm Cellular Target Engagement (e.g., CETSA) C->D Identify high-priority off-targets E Genetic Validation (CRISPR/RNAi) D->E Confirm on- and off-target binding in cells F Refine Experimental Conditions (e.g., lower concentration) E->F Compare pharmacological vs. genetic phenotype H Structure-Activity Relationship (SAR) (Medicinal Chemistry) E->H Inform compound optimization G Use Structurally Distinct Inhibitor F->G Corroborate findings

Caption: A systematic workflow for identifying and mitigating off-target effects.

This workflow begins with in silico methods to predict likely interactions, followed by broad in vitro screening to experimentally identify off-targets. Finally, cellular assays are used to confirm engagement in a physiological context and genetic methods are employed for ultimate validation.

Q3: What are the primary computational methods to predict off-target interactions?

A3: Computational, or in silico, approaches are a cost-effective first step to generate hypotheses about potential off-targets.[4] These methods leverage large databases of known compound-protein interactions.[5][6]

  • Similarity-Based Methods: These tools compare the chemical structure of this compound to a database of compounds with known biological activities. If your compound is structurally similar to a known inhibitor of a particular protein, that protein becomes a predicted off-target.

  • Machine Learning and AI: Modern platforms use advanced algorithms trained on vast datasets of structure-activity relationships to predict a probability score for interactions against thousands of proteins.[6] These can uncover non-obvious relationships that simple similarity searching might miss.[7][8][9]

It is critical to remember that these are predictions. They must be validated experimentally.

Q4: What are the key in vitro experimental approaches to profile off-target binding?

A4: In vitro profiling is essential for experimentally confirming the predictions from in silico analysis and for discovering novel off-targets.

  • Kinome Profiling: Since the naphthyridine scaffold is common in kinase inhibitors, a broad kinase screen is the most logical and high-yield experiment.[2] This involves testing your compound against a large panel of recombinant kinases (often >400) to measure its binding affinity or inhibitory activity.[10][11][12] The output provides a selectivity profile, highlighting both the intended target and any off-target kinases.

  • Competitive Binding Assays: These assays measure the ability of your compound to displace a known, often fluorescently labeled, ligand from a protein's active site.[13][14] They are a robust method for quantifying binding affinity (Ki or IC50) and can be configured for high-throughput screening.[15][16] This method is not limited to kinases and can be applied to a wide range of protein classes, provided a suitable probe ligand is available.

Principle of a Competitive Binding Assay

cluster_0 No Inhibitor Present cluster_1 Inhibitor Present K1 Kinase P1 Probe K1->P1 Binding Occurs (High Signal) K2 Kinase P2 Probe K2->P2 Binding Blocked (Low Signal) I2 Inhibitor (Your Compound) I2->K2 Competition

Caption: Competitive binding assays measure displacement of a probe.

Q5: How can I confirm target engagement and off-target engagement within a cellular context?

A5: Demonstrating that your compound binds to a protein in a test tube is not enough. You must confirm this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18]

CETSA is based on the principle that when a protein binds to a ligand (like your inhibitor), it becomes more stable and resistant to heat-induced denaturation.[19][20] In a typical CETSA experiment, you treat intact cells with your compound, heat them across a range of temperatures, lyse the cells, and then quantify the amount of soluble (non-denatured) target protein remaining.[21] A positive thermal shift (i.e., the protein is stable at higher temperatures) in the presence of your compound is direct evidence of target engagement in a physiological setting.[17]

The CETSA Principle

cluster_0 cluster_1 cluster_2 cluster_3 A1 Control Cells (Vehicle) B1 Apply Heat Gradient (e.g., 40°C to 70°C) A1->B1 A2 Treated Cells (+ Inhibitor) B2 Apply Heat Gradient (e.g., 40°C to 70°C) A2->B2 C1 Lyse cells, separate soluble vs. aggregated protein B1->C1 C2 Lyse cells, separate soluble vs. aggregated protein B2->C2 D1 Quantify Soluble Protein (e.g., Western Blot) C1->D1 D2 Quantify Soluble Protein (e.g., Western Blot) C2->D2 Result1 Protein denatures at lower temp D1->Result1 Result2 Protein is stabilized, denatures at higher temp D2->Result2 Inhibitor Inhibitor Inhibitor->A2

Caption: CETSA measures ligand-induced protein stabilization in cells.

Q6: My compound has confirmed off-targets. What are my next steps to mitigate these effects in my experiments?

  • Dose-Response Analysis: Work at the lowest effective concentration of your compound. Off-targets often have lower affinity, so using a concentration that is just sufficient to engage your primary target may avoid significant engagement of off-targets.

  • Genetic Validation: This is the gold standard. Use techniques like CRISPR-Cas9 or RNAi to knock out or knock down your intended target protein.[3] The resulting phenotype should phenocopy the effect of this compound. If it doesn't, your compound's observed effect is likely dominated by off-target interactions.

  • Chemical Modification (Medicinal Chemistry): If resources permit, use the off-target data to guide the synthesis of new analogues. Structure-activity relationship (SAR) studies can help design a more selective compound by modifying the parts of the molecule that interact with the off-target proteins.

Troubleshooting Guide & Optimization

This section addresses common issues encountered when working with novel small molecule inhibitors.

Problem Observed Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Discrepancy between biochemical (IC50) and cellular (EC50) activity. The compound may have poor cell permeability, be subject to cellular efflux, or be rapidly metabolized. Alternatively, it may be engaging cellular off-targets that antagonize the on-target effect.1. Assess Cell Permeability: Perform a cellular uptake assay. 2. Confirm Cellular Engagement: Use CETSA to verify the compound is binding its target in cells. 3. Evaluate Compound Stability: Analyze metabolic stability in cell culture medium.
High cellular toxicity at concentrations required for on-target effect. The observed toxicity is likely due to potent inhibition or binding to one or more essential off-target proteins.1. Perform a Kinome Scan: Identify off-target kinases known to be essential for cell viability. 2. Lower the Dose: Determine if a non-toxic concentration still yields the desired on-target phenotype. 3. Genetic Validation: Confirm that knockout/knockdown of the intended target is not inherently toxic.
Phenotype does not match genetic knockout/knockdown of the intended target. This is strong evidence that the observed phenotype is caused by off-target effects.1. Trust the Genetic Data: The genetic approach is a more specific perturbation. 2. Analyze Off-Target Profile: Re-examine your kinome scan or other profiling data. Is there a high-affinity off-target that could explain the phenotype? 3. Use a Structurally Unrelated Inhibitor: See if a different inhibitor for the same target produces the genetic or the pharmacological phenotype.
Inconsistent results across different cell lines. Cell lines have different expression profiles of on- and off-target proteins. The compound's effect may be dependent on the presence or absence of a specific off-target.1. Profile Target Expression: Use Western Blot or qPCR to quantify the expression of your on-target and key off-targets in the different cell lines. 2. Correlate Response with Expression: Does the compound's potency correlate with the expression level of an off-target? 3. Choose Appropriate Models: Select cell lines with high on-target and low off-target expression for future experiments.

Detailed Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

Rationale: This is the most direct method to identify unintended kinase targets. Commercial services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation) provide a cost-effective and rapid way to generate a comprehensive selectivity profile.

Methodology (using a commercial service as an example):

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.

    • Provide the required amount and concentration as specified by the vendor. Typically, 20-50 µL of a 10 mM stock is sufficient.

  • Assay Execution (Vendor):

    • The service will typically perform a competition binding assay.[15] In this format, your compound competes with a known ligand for binding to the kinase active site.

    • The assay is usually run at a single high concentration of your compound (e.g., 1 µM or 10 µM) against the full kinase panel.

  • Data Analysis:

    • The primary data is often reported as "% Control" or "% Inhibition". A low % Control value (e.g., <10%) indicates strong binding/inhibition.

    • Identify all kinases that show significant inhibition. These are your potential off-targets.

    • Follow up with full dose-response curves (IC50 or Kd determination) for the primary target and any high-priority off-targets to quantify potency.

Example Data Presentation:

Kinase Target% Control @ 1 µMIC50 (nM)Notes
On-Target Kinase A 2% 50 Potent on-target activity
Off-Target Kinase B85%>10,000No significant activity
Off-Target Kinase C5%250Moderate off-target activity
Off-Target Kinase D1%80Potent off-target activity
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

Objective: To confirm the engagement of this compound with its intended target and a suspected off-target in intact cells.

Rationale: CETSA provides definitive evidence of target binding in a physiological context, which is essential for validating in vitro findings.[17][19]

Methodology:

  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Harvest cells and resuspend in complete media or PBS containing 0.5% BSA.

    • Aliquot cells into PCR tubes. Treat half of the tubes with this compound (e.g., at 10x the cellular EC50) and the other half with vehicle (e.g., DMSO). Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Place the PCR tubes in a thermocycler.

    • Apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One tube per temperature point for both treated and vehicle groups. Include a 37°C control that is not heated.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Add a buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification by Western Blot:

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western Blotting using specific antibodies for your on-target protein and your suspected off-target protein.

    • Use an antibody for a housekeeping protein (e.g., GAPDH, Tubulin) as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western Blots.

    • Plot the relative band intensity (normalized to the 37°C sample) against temperature for both the vehicle and drug-treated groups.

    • A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, engagement.

References

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Fabian, M. A., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
  • Kusumoto, T., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Springer.
  • Tang, D., et al. (2024). Deep learning predicts CRISPR off-target effects. Communications Biology.
  • Kusumoto, T., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. (Note: The provided ResearchGate link references this key paper).
  • BMG Labtech. (2021). Competitive high-throughput analysis of kinase inhibitor binding kinetics. BMG Labtech Application Note.
  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Lin, H., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. PMC - PubMed Central.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Diks, S. H., et al. (2009). Kinome Profiling. PMC - PubMed Central.
  • Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
  • Sun, D., et al. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • La Morte, V. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Pär Nordlund Lab. CETSA. Karolinska Institutet.
  • van der Wekken, A. J., et al. (2010). Kinome Profiling of Clinical Cancer Specimens. ResearchGate.
  • Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Ekins, S., et al. (2024). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Moody, C. J., et al. (2000). Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][7][22]naphthyridin-9-ol (Isoaaptamine) and Analogues. The Journal of Organic Chemistry - ACS Publications.
  • Chen, Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.
  • Al-Tel, T. H., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC - NIH.
  • Witulski, B., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications.
  • Shablykin, O., et al. (2024). Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis. ResearchGate.
  • Alajarin, R., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
  • Al-Ostath, O., et al. (2024). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate.
  • Ningbo Inno Pharmchem Co.,Ltd. The Promising Future of Naphthyridine Derivatives in Cancer Therapy. Ningbo Inno Pharmchem Co.,Ltd.
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Alajarin, R., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.
  • Mowbray, C. E., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. ACS Publications.
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.

Sources

Technical Support Center: Purification of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 8-Methoxy-1,7-naphthyridin-6-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are handling this important heterocyclic intermediate. The unique structure of this naphthyridine amine, with its multiple nitrogen atoms, presents specific purification challenges. This guide provides in-depth, field-proven solutions and explains the scientific principles behind them to ensure you achieve the highest possible purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and commonly employed techniques for purifying this compound are silica gel column chromatography and recrystallization. For stubborn impurities, an acid-base extraction can be a powerful preliminary step to remove non-basic compounds. The choice depends on the nature of the impurities and the scale of your reaction.

Q2: What are the key physical and chemical properties I should be aware of?

Understanding the compound's properties is critical for designing a purification strategy.

PropertyValueSource
Molecular Formula C₉H₉N₃O[1]
Molecular Weight 175.19 g/mol [1]
Appearance Typically an off-white to yellow or brown solidGeneral chemical knowledge
Polarity High, due to the pyridine and amine nitrogensInferred from structure
Acidity/Basicity Basic, due to the amine group and ring nitrogensInferred from structure

Q3: What are the most common impurities found in crude this compound?

Impurities are almost always related to the synthetic route employed. Common contaminants include:

  • Unreacted Starting Materials: Such as the precursor nitrile or amine used in the final cyclization or amination step.

  • Reaction Reagents: For example, residual coupling agents or catalysts.

  • Side-Products: These may include regioisomers if the reaction is not perfectly selective, or products of over-alkylation/amination.

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO.

Q4: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase similar to the one planned for column chromatography (e.g., 5-10% Methanol in Dichloromethane with 0.5% Triethylamine). Visualize spots using a UV lamp (254 nm). For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy are essential.

Section 2: Troubleshooting and Detailed Protocols

This section addresses specific issues you may encounter during purification, providing both the causal explanation and a step-by-step protocol to resolve the problem.

Problem 1: Significant Tailing or Streaking During Silica Gel Column Chromatography

Causality: This is the most common issue when purifying basic amines on standard silica gel. The amine group (-NH₂) and the basic ring nitrogens interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to poor separation, broad peaks, and often, low recovery.

Solution: Use a Modified Eluent or Alternative Stationary Phase

The most direct solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

dot

Caption: Troubleshooting logic for amine tailing on silica gel.

Protocol 1: Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Dichloromethane/Methanol).

  • Column Packing: Pack the column with the slurry. Do not let the column run dry.

  • Eluent Preparation: Prepare your mobile phase. A good starting point is a gradient of 2% to 10% Methanol in Dichloromethane. Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the entire mobile phase mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM/Methanol. Adsorb it onto a small amount of silica gel ("dry loading") for best results.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Table 1: Suggested Starting Solvent Systems for Column Chromatography
Stationary PhaseEluent SystemModifierTypical Ratio
Silica GelDichloromethane / MethanolTriethylamine98:2 to 90:10
Silica GelEthyl Acetate / HexanesTriethylamine50:50 to 80:20
Neutral AluminaDichloromethane / MethanolNone needed99:1 to 95:5
Problem 2: Product Fails to Crystallize or Oils Out

Causality: This typically occurs for one of three reasons: the concentration of impurities is too high, preventing lattice formation; the chosen solvent is too good a solvent for the compound, even when cold; or the solution is supersaturated and requires nucleation to begin crystallization.

Solution: Systematic Solvent Screening and Proper Technique

A methodical approach is required to find the right conditions. The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.

Protocol 2: Systematic Recrystallization
  • Solvent Selection: Place a small amount of your crude material in several test tubes. Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a potential solvent.

    • If it remains insoluble even when hot, it's a poor solvent but could be used as an anti-solvent in a solvent/anti-solvent system.

  • Dissolution: Dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If you observe insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator.

    • If no crystals form: Scratch the inside of the flask with a glass rod at the solvent line or add a single seed crystal from a previous batch.

    • If the product oils out: Re-heat the solution to re-dissolve the oil, add slightly more solvent, and allow it to cool even more slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.

Problem 3: Low Purity Due to Non-Basic Contaminants

Causality: If your reaction involves neutral or acidic starting materials or reagents, they can be difficult to separate from your basic product by chromatography or recrystallization alone.

Solution: Preparative Acid-Base Extraction

Leverage the basicity of your amine product to selectively move it between aqueous and organic layers, leaving other impurities behind.

dot

Acid_Base_Workflow start start process process result result A Crude Product in Organic Solvent (e.g., EtOAc, DCM) B Add 1M HCl (aq) Shake and Separate Layers A->B C Aqueous Layer Product as HCl Salt R-NH3+Cl- Organic Layer Neutral/Acidic Impurities B->C D Discard Organic Layer C:e->D E E C:f0->E F Extract with Fresh Organic Solvent E->F G Organic Layer Pure Amine Product R-NH2 Aqueous Layer Inorganic Salts F->G H Dry Organic Layer (Na2SO4) Evaporate Solvent G:f0->H I Purified Product H->I

Caption: Workflow for purification via acid-base extraction.

Protocol 3: Liquid-Liquid Acid-Base Extraction
  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it one to three times with 1M hydrochloric acid (HCl). Your basic amine product will react to form the hydrochloride salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Combine the aqueous layers containing your product salt. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or solid sodium carbonate (Na₂CO₃), until the pH is >10. This will neutralize the salt and regenerate the free amine, which will often precipitate.

  • Re-extraction: Extract the now basic aqueous solution several times with fresh organic solvent (EtOAc or DCM). Your purified product will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Cheng, M., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • de la Moya, S., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

Sources

Technical Support Center: Optimizing Synthesis of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Methoxy-1,7-naphthyridin-6-amine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in optimizing their synthetic protocols. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. The 1,7-naphthyridine core is a recognized privileged structure in medicinal chemistry. The most common and effective method for the final amination step is the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. This reaction forms the crucial C-N bond between a halo-naphthyridine precursor and an amine source.[1][2] While powerful, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and reproducibility.

This guide will focus on optimizing the Buchwald-Hartwig amination of a suitable 6-halo-8-methoxy-1,7-naphthyridine precursor.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of this compound.

Q1: What is the most common precursor for the Buchwald-Hartwig amination to produce this compound?

The most common precursor is a 6-halo-8-methoxy-1,7-naphthyridine, typically 6-chloro- or 6-bromo-8-methoxy-1,7-naphthyridine. Aryl chlorides can be more challenging substrates for oxidative addition in the catalytic cycle, so the corresponding bromide may offer better reactivity.[2]

Q2: What is a suitable ammonia equivalent for this reaction?

Directly using ammonia gas can be challenging in a laboratory setting. Common ammonia surrogates include benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), which can provide the amino group after a subsequent hydrolysis step.[1] The choice of ammonia source can influence reaction conditions and work-up procedures.

Q3: How do I choose the right palladium catalyst and ligand?

The selection of the palladium source and phosphine ligand is critical for a successful Buchwald-Hartwig amination.[3]

  • Palladium Source: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). Pd(OAc)₂ requires in situ reduction to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate the key steps of the catalytic cycle. For heteroaryl halides, ligands like XPhos, RuPhos, or BrettPhos are often effective.[3] The choice of ligand can significantly impact reaction rate and yield.

Q4: What is the role of the base in this reaction, and which one should I use?

A strong, non-nucleophilic base is required to deprotonate the amine precursor and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a very common and effective base for this reaction. However, if your substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[3]

Q5: Which solvent is most appropriate for this synthesis?

Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[3] The choice of solvent can affect the solubility of the reactants and the reaction temperature.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized. 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrate. 3. Insufficient Base Strength: The base may not be strong enough to deprotonate the amine. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Screen a variety of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). 3. Switch to a stronger base like NaOtBu or LiHMDS. 4. Gradually increase the reaction temperature, monitoring for decomposition.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of Water: Trace amounts of water can lead to the reduction of the aryl halide. 2. Unfavorable Ligand/Metal Ratio: An incorrect ratio can lead to catalyst deactivation and side reactions.1. Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. 2. Optimize the ligand-to-palladium ratio, typically ranging from 1:1 to 2:1.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have degraded over time at high temperatures.1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. 2. Consider a slow addition of the catalyst or using a more stable pre-catalyst.
Difficult Purification 1. Residual Palladium: The final product may be contaminated with palladium residues. 2. Similar Polarity of Product and Starting Material: The product and starting material may co-elute during chromatography.1. Use a palladium scavenger resin or perform an aqueous wash with a solution of a suitable chelating agent (e.g., thiourea). 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. An acidic wash during workup can help remove basic impurities.

Experimental Protocols

The following is a generalized, step-by-step protocol for the Buchwald-Hartwig amination to synthesize this compound. Note: This is a template and may require optimization for your specific setup and scale.

Step 1: Reaction Setup

experimental_setup cluster_preparation Preparation cluster_reagents Reagent Addition glassware Oven-dried Schlenk Flask atmosphere Inert Atmosphere (Ar/N2) glassware->atmosphere Purge with pd_source Palladium Precursor atmosphere->pd_source Add ligand Phosphine Ligand pd_source->ligand Add base Base (e.g., NaOtBu) ligand->base Add solvent Anhydrous Solvent base->solvent Add starting_material 6-Halo-8-methoxy-1,7-naphthyridine solvent->starting_material Add amine_source Amine Source starting_material->amine_source Add

Caption: Reaction setup for Buchwald-Hartwig amination.

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.5 equivalents) under an inert atmosphere (argon or nitrogen).

  • Add anhydrous toluene (or another suitable aprotic solvent) via syringe.

  • Add the 6-halo-8-methoxy-1,7-naphthyridine (1.0 equivalent) and the amine source (1.1-1.5 equivalents) to the flask.

Step 2: Reaction and Monitoring
  • Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

workup_purification reaction_mixture Reaction Mixture cool Cool to RT reaction_mixture->cool quench Quench (e.g., with water) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Work-up and purification workflow.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

buchwald_hartwig_cycle Pd0 Pd(0)L2 OA_complex [Pd(II)(Ar)(X)L2] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Pd(II)(Ar)(NHR')L2]+X- OA_complex->Amine_adduct Amine Coordination (R'NH2) Amido_complex [Pd(II)(Ar)(NR')L2] Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NHR')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halo-8-methoxy-1,7-naphthyridine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

Understanding these steps allows for targeted optimization. For example, a slow oxidative addition might be improved by using a more electron-rich ligand, while a difficult reductive elimination could be facilitated by a bulkier ligand.

References

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
  • 1,6-Naphthyridin-2(1H)
  • Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]
  • Design and synthesis of 8-hydroxy-[4][5]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting 8-Methoxy-1,7-naphthyridin-6-amine Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 8-Methoxy-1,7-naphthyridin-6-amine (CAS: 55716-28-4). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with obtaining this critical intermediate in a highly pure, crystalline form. Crystallization is a pivotal unit operation for purification and isolation, directly impacting the quality, yield, and handling properties of the final compound.[1][2] This guide provides in-depth, cause-and-effect troubleshooting and foundational knowledge in a direct question-and-answer format.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges. Each answer delves into the underlying scientific principles and provides actionable protocols to resolve the issue.

Q1: My compound is separating as an oily liquid instead of forming crystals ("oiling out"). What is happening and how can I prevent it?

A1: "Oiling out" is a common phenomenon in the crystallization of amines and other functionalized organic molecules.[3] It represents a liquid-liquid phase separation where the solute, instead of forming an ordered solid lattice, separates from the supersaturated solution as a liquid phase. This typically occurs when the level of supersaturation is too high, or when the solution temperature is above the melting point of the solute-solvent mixture.[4] Impurities can also suppress the melting point, exacerbating this issue.[4] An oiled-out product rarely crystallizes into a pure form, as impurities often have higher solubility in the oil phase than in the solvent.[4]

Core Causality & Remediation Strategy: The primary goal is to decrease the rate at which supersaturation is achieved, allowing molecules sufficient time to orient into a crystal lattice rather than undergoing amorphous phase separation.

Actionable Solutions:

  • Reduce Supersaturation Level: The solution is likely too concentrated. Return the mixture to the heat source, add 10-20% more of the primary solvent to reduce the concentration, ensure complete dissolution, and then attempt the cooling process again.[3][4]

  • Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[3] Avoid plunging the hot solution directly into an ice bath. Allow the flask to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels.[4] Once at ambient temperature, proceed with gradual cooling in a refrigerator or ice bath.

  • Utilize Seed Crystals: If any crystalline material is available, introduce a tiny amount (a single speck on a spatula tip) to the solution once it has cooled slightly below its saturation temperature. Seed crystals provide a template for ordered crystal growth, bypassing the kinetic barrier for nucleation and preventing oil formation.[3][5]

  • Lower the Crystallization Temperature: Oiling out often happens when the solution is still too warm. By adding more solvent, you lower the saturation temperature of the solution, meaning crystallization will initiate at a lower temperature, which may be below the melting point of the oil.

Diagram: Decision Workflow for "Oiling Out"

OilingOut_Troubleshooting start Compound 'Oils Out' During Crystallization check_supersaturation Is the solution highly concentrated? start->check_supersaturation action_dilute ACTION: Add 10-20% more solvent, re-heat to dissolve. check_supersaturation->action_dilute Yes check_cooling Was cooling rapid (e.g., direct ice bath)? check_supersaturation->check_cooling No action_dilute->check_cooling result_success Result: Crystalline Solid action_dilute->result_success action_slow_cool ACTION: Allow slow cooling to room temp before further cooling. check_cooling->action_slow_cool Yes check_seeding Were seed crystals used? check_cooling->check_seeding No action_slow_cool->check_seeding action_slow_cool->result_success action_seed ACTION: Add a seed crystal to the -slightly- supersaturated solution. check_seeding->action_seed No check_seeding->result_success Yes action_seed->result_success result_fail Re-evaluate Solvent System action_seed->result_fail If still fails

Caption: Troubleshooting workflow for oiling out.

Q2: The crystallization yields very fine needles that are difficult to filter and retain solvent. How can I obtain larger, more manageable crystals?

A2: The formation of fine needles indicates that the nucleation rate is significantly faster than the crystal growth rate.[6] This rapid nucleation is often triggered by high supersaturation, rapid cooling, or the presence of impurities that can act as nucleation sites. Slower, more controlled crystal growth is required to form larger, more easily filterable crystals.

Actionable Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: As with oiling out, slowing the cooling process is the most effective method. A slower temperature drop maintains a lower level of supersaturation for a longer period, favoring growth on existing crystal nuclei over the formation of new ones.[4]

    • Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent very slowly, perhaps dropwise, to the dissolved compound with vigorous stirring. Ensure addition occurs at a point of local turbulence to prevent localized high supersaturation. The optimal anti-solvent addition rate is a critical parameter to control.[7]

  • Decrease the Number of Nucleation Sites:

    • Hot Filtration: If insoluble impurities are suspected, perform a hot filtration of the saturated solution before cooling to remove potential nucleation sites.

    • Seeding: Use a single, well-formed seed crystal in a solution that is only slightly supersaturated. This encourages growth on the seed rather than spontaneous nucleation.

  • Employ Ostwald Ripening (Temperature Cycling): This technique involves cycling the temperature of the crystal slurry. By slightly increasing the temperature, smaller crystals (which have higher surface energy and slightly higher solubility) will dissolve. Then, upon slow cooling, the material will preferentially deposit onto the larger, more thermodynamically stable crystals. This can be repeated to coarsen the crystal size distribution.

Diagram: Workflow for Optimizing Crystal Size

CrystalSize_Workflow start Start: Fine Needle-like Crystals Observed step1 1. Prepare Saturated Solution at Elevated Temp. start->step1 step2 2. Introduce Controlled Supersaturation step1->step2 decision Method? step2->decision cool Slow Cooling: - Bench cool in insulated flask - Dewar flask for very slow rate decision->cool Cooling antisolvent Anti-Solvent Addition: - Add dropwise with good stirring - Sub-surface addition if possible decision->antisolvent Anti-Solvent step3 3. Induce Nucleation (Seeding) cool->step3 antisolvent->step3 seed_protocol Add one or two well-formed seed crystals. step3->seed_protocol step4 4. Crystal Growth Period step3->step4 growth_protocol Hold at a constant temperature just below saturation for several hours. step4->growth_protocol end Result: Larger, Isolate-able Crystals step4->end

Caption: Step-wise workflow to increase crystal size.

Q3: The purity of my material is not improving significantly after recrystallization. What are the potential causes and solutions?

A3: If recrystallization is failing to improve purity, it suggests that the impurity is being incorporated into the crystal lattice. This can happen for several reasons, each requiring a different strategy to overcome.[2][5]

Potential Causes & Solutions:

  • Impurity is a Solid Solution Former: If the impurity is structurally very similar to this compound, it may co-crystallize by substituting the target molecule within its crystal lattice.

    • Solution: This is the most challenging scenario. A different separation technique may be required, such as column chromatography. Alternatively, trying a drastically different solvent system may alter the crystal packing (polymorphism), which could lead to better rejection of the impurity.

  • Rapid Crystallization Trapping Mother Liquor: As discussed in Q2, very rapid crystallization can trap pockets of impure mother liquor within or between crystals (inclusions or agglomeration).[8]

    • Solution: Slow the crystallization process significantly using the methods described above (slower cooling, slow anti-solvent addition) to allow for equilibrium between the solid and liquid phases, which favors the rejection of non-fitting molecules.[4][8]

  • Impurity Co-precipitates: The impurity may be poorly soluble in the chosen solvent system and simply precipitates alongside the target compound.[5]

    • Solution: The key is to find a solvent system where the impurity has high solubility while the target compound has the desired low solubility at cold temperatures. Perform solubility tests on the impurity itself to guide solvent selection. A pre-filtration of the hot solution can also remove less soluble impurities before crystallization begins.

Q4: No crystals are forming, even after extensive cooling of the solution. What steps can I take to induce crystallization?

A4: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation, or there is a high kinetic barrier to nucleation.[6]

Inducement Techniques:

  • Increase Concentration: The most common reason for no crystallization is using too much solvent.[4] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, attempt to cool the more concentrated solution again.[4]

  • Introduce a Seed Crystal: This is the most reliable method. A seed crystal bypasses the initial energy barrier of nucleation.[3]

  • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a high-energy surface that can act as a focal point for nucleation.

  • Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise until persistent cloudiness is observed, then add a few drops of the good solvent to redissolve the solid and allow the solution to stand.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to crystallization?

A1: Understanding the physicochemical properties of the molecule is crucial for designing a successful crystallization protocol. The structure contains a polar amine group and a bicyclic aromatic system, suggesting moderate polarity.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₉N₃O [9]
Molecular Weight 175.19 g/mol [9]
XLogP3 1.1 [9]
Hydrogen Bond Donors 1 (from -NH₂) [9]

| Hydrogen Bond Acceptors | 4 (3x N, 1x O) |[9] |

The XLogP3 value of 1.1 indicates that the compound is moderately lipophilic. The presence of both hydrogen bond donors and acceptors suggests that protic solvents (like alcohols) or polar aprotic solvents (like ethyl acetate or acetone) could be effective.[9] The amine group also offers the possibility of salt formation with acids for purification if direct crystallization proves difficult.[10][11]

Q2: What solvent systems are generally recommended for the crystallization of this type of compound?

A2: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Given the structure, a good starting point would be polar protic and aprotic solvents.

Table 2: Recommended Solvents for Initial Screening

Solvent Class Examples Rationale & Comments
Alcohols Ethanol, Isopropanol (IPA), Methanol Protic; good for hydrogen bonding. Methanol may be too strong a solvent, leading to high losses.
Esters Ethyl Acetate (EtOAc) Polar aprotic; often provides a good solubility gradient with temperature.
Ketones Acetone, Methyl Ethyl Ketone (MEK) Polar aprotic; similar to esters. Acetone's low boiling point can be a drawback.
Aromatic Toluene Can be effective for aromatic compounds via π-π stacking, but may have lower solvating power.
Ethers 2-Methyltetrahydrofuran (MeTHF) A greener alternative to THF with a good boiling point.

| Anti-Solvents | Heptane/Hexane, Water, Diethyl Ether | Used in combination with a primary solvent to induce precipitation. Heptane is a common choice with EtOAc or Toluene. |

For amines, it is also possible to use organic acids like acetic acid, or to form a salt by adding HCl in an ether solution, which often yields highly crystalline solids.[10][12]

Q3: How should I perform a systematic solvent screen to find the best crystallization conditions?

A3: A systematic screen is the most efficient way to identify a suitable solvent or solvent system. This is best done on a small scale (10-20 mg of material per trial).

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place a small, known amount of your crude this compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each vial, add a different candidate solvent (from Table 2) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature. If it does, that solvent is likely unsuitable as a primary crystallization solvent but may be useful as part of a solvent/anti-solvent pair.

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the vial gently in a water or sand bath while continuing to add solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature. If no crystals form, place them in a refrigerator or ice bath.

  • Evaluation: Assess the results. The ideal solvent is one that required heating for dissolution and produced a good yield of crystalline solid upon cooling. Note the crystal habit (e.g., plates, needles, prisms).

  • Anti-Solvent Test: For solvents that dissolved the compound at room temperature, try adding a miscible anti-solvent (e.g., heptane to an ethyl acetate solution) dropwise to see if a crystalline solid can be precipitated.

References

  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines - Benchchem.
  • This compound | C9H9N3O | CID 4672599 - PubChem.
  • Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing - ACS Publications.
  • Pharmaceutical Crystallization in drug development - Syrris.
  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI.
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing.
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchGate.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications.
  • CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES | The Journal of Organic Chemistry - ACS Publications.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S - ACS Publications.

Sources

Technical Support Center: Enhancing Oral Bioavailability of Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. The content is structured in a question-and-answer format, offering both troubleshooting guidance for specific issues and answers to frequently asked questions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to provide actionable solutions when you encounter specific problems during the development of your naphthyridine derivatives.

Question 1: My naphthyridine derivative exhibits poor dissolution in simulated gastric and intestinal fluids. What are my immediate next steps?

Answer:

Poor dissolution is a primary indicator of low solubility, a common challenge for many heterocyclic compounds like naphthyridines. Your immediate focus should be on strategies that enhance the solubility and dissolution rate.[1][2] Here’s a systematic approach to troubleshoot this issue:

1. Physicochemical Characterization: Before proceeding with complex formulations, ensure you have a thorough understanding of your compound's physicochemical properties. Key parameters include:

  • Aqueous solubility at different pHs: Naphthyridines are basic compounds, and their solubility is often pH-dependent.

  • pKa: This will help in selecting appropriate salt forms and understanding pH-dependent solubility.

  • LogP: Indicates the lipophilicity of your compound, which influences both solubility and permeability.

  • Solid-state properties (crystallinity, polymorphism): The crystalline form of your drug can significantly impact its dissolution rate.

2. Salt Formation: For basic naphthyridine derivatives, forming a salt is often the most direct way to improve solubility and dissolution rate.[3][4]

  • Counterion Selection: Start with common, pharmaceutically acceptable counterions like hydrochloride, mesylate, and sulfate.[3] The pKa of the counterion should ideally be at least 2 pH units lower than the pKa of your basic naphthyridine derivative.[5]

  • Salt Screening: Conduct a salt screening study to identify a crystalline, stable salt form with improved aqueous solubility.[6][7]

Experimental Protocol: Small-Scale Salt Screening

  • Preparation of Stock Solutions: Prepare stock solutions of your naphthyridine free base and a selection of acids (e.g., HCl, H2SO4, methanesulfonic acid) in a suitable solvent (e.g., ethanol, isopropanol).

  • Mixing: In small vials, combine stoichiometric amounts of the free base and acid solutions.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or under controlled cooling to induce crystallization.

  • Isolation and Characterization: Isolate the resulting solids and characterize them using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and differential scanning calorimetry (DSC) to determine the melting point.

  • Solubility Assessment: Determine the aqueous solubility of the most promising salt forms.

3. Amorphous Solid Dispersions (ASDs): If salt formation is not successful or does not provide sufficient improvement, consider creating an amorphous solid dispersion. ASDs enhance solubility by converting the crystalline drug into a high-energy amorphous form, which is stabilized by a polymer matrix.[8][9][10][11]

  • Polymer Selection: Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[9] The choice of polymer will depend on the physicochemical properties of your naphthyridine derivative.

  • Preparation Methods: ASDs can be prepared by spray drying or hot-melt extrusion.[9]

G cluster_0 Initial Problem Poor Dissolution Poor Dissolution Physicochemical Characterization Physicochemical Characterization Poor Dissolution->Physicochemical Characterization

Question 2: My naphthyridine derivative has good solubility but still shows low oral bioavailability. What could be the issue?

Answer:

If solubility is not the limiting factor, low oral bioavailability is likely due to poor intestinal permeability or high first-pass metabolism.[12][13][14]

1. Assess Intestinal Permeability: The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption.[15][16][17]

  • Bidirectional Caco-2 Assay: This assay can determine both the passive diffusion and active transport of your compound across an intestinal cell monolayer.[18] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[15]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[17]

  • Permeability Measurement (A-B): Add your naphthyridine derivative to the apical (A) side and measure its appearance on the basolateral (B) side over time.

  • Permeability Measurement (B-A): Add your compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

  • Quantification: Analyze the concentration of your compound in the donor and receiver compartments using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both directions to determine the efflux ratio.

2. Investigate First-Pass Metabolism: Naphthyridine derivatives can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver and intestinal wall.[19]

  • In Vitro Metabolic Stability: Use human liver microsomes or hepatocytes to assess the metabolic stability of your compound. A high clearance rate in these assays suggests that first-pass metabolism may be a significant issue.

  • Metabolite Identification: Identify the major metabolites to understand the metabolic pathways involved.

3. Strategies to Overcome Permeability and Metabolism Issues:

  • Prodrugs: A prodrug approach can be used to mask the structural features responsible for poor permeability or high metabolism.[20][21] For example, a lipophilic promoiety can be attached to your naphthyridine derivative to enhance its passive diffusion across the intestinal membrane.[22]

  • Lipid-Based Formulations: For lipophilic compounds (high LogP), lipid-based drug delivery systems (LBDDS) can enhance oral bioavailability by promoting lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[23][24][25][26][27]

G cluster_0 Potential Causes cluster_1 Investigative Assays cluster_2 Potential Solutions Good Solubility, Low Bioavailability Good Solubility, Low Bioavailability Poor Permeability Poor Permeability Good Solubility, Low Bioavailability->Poor Permeability High First-Pass Metabolism High First-Pass Metabolism Good Solubility, Low Bioavailability->High First-Pass Metabolism Caco-2 Assay Caco-2 Assay Poor Permeability->Caco-2 Assay Metabolic Stability Assay Metabolic Stability Assay High First-Pass Metabolism->Metabolic Stability Assay Prodrug Approach Prodrug Approach Caco-2 Assay->Prodrug Approach Metabolic Stability Assay->Prodrug Approach Lipid-Based Formulations Lipid-Based Formulations Metabolic Stability Assay->Lipid-Based Formulations

Frequently Asked Questions (FAQs)

This section addresses broader questions about improving the oral bioavailability of naphthyridine derivatives.

What are the key physicochemical properties of naphthyridine derivatives that influence their oral bioavailability?

The oral bioavailability of naphthyridine derivatives is influenced by a combination of physicochemical properties:

PropertyImpact on BioavailabilityDesirable Range
Aqueous Solubility Affects dissolution in the GI tract.> 100 µg/mL
pKa Influences solubility in different pH environments of the GI tract.For basic drugs, a pKa between 7 and 9 is often desirable.
LogP A measure of lipophilicity, which affects both solubility and permeability.1-3 is often a good balance for oral absorption.
Molecular Weight Larger molecules tend to have lower permeability.< 500 Da
Polar Surface Area (PSA) Affects permeability across cell membranes.< 140 Ų
When should I consider a prodrug approach for my naphthyridine derivative?

A prodrug approach is a valuable strategy when you have a promising naphthyridine candidate with good potency but poor drug-like properties.[20][21] Consider a prodrug approach in the following scenarios:

  • Poor aqueous solubility: A hydrophilic promoiety (e.g., a phosphate or an amino acid) can be attached to your compound to increase its solubility.

  • Low intestinal permeability: A lipophilic promoiety can be added to increase passive diffusion across the intestinal epithelium.[22]

  • High first-pass metabolism: The prodrug can be designed to be stable against metabolic enzymes in the gut and liver, releasing the active drug only after absorption.

  • Taste masking: For oral liquid formulations, a prodrug can be used to mask an unpleasant taste.

How do efflux transporters affect the bioavailability of naphthyridine derivatives?

Efflux transporters, such as P-glycoprotein (P-gp), are present in the intestinal epithelium and act as "gatekeepers," actively pumping drugs back into the intestinal lumen, thereby reducing their absorption.[28][29] If your naphthyridine derivative is a substrate for these transporters, it can lead to low and variable oral bioavailability. A bidirectional Caco-2 assay can help determine if your compound is an efflux transporter substrate.[18]

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC - NIH.
  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers.
  • Rapid Development of Amorphous Solid Dispersions for Improved Bioavailability - Lonza.
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PubMed Central.
  • Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology.
  • Caco-2 Permeability Assay Protocol - Creative Bioarray.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - NIH.
  • Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed.
  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform.
  • (PDF) Oral lipid-based drug delivery systems - An overview - ResearchGate.
  • Salt Selection in Drug Development | Pharmaceutical Technology.
  • Microbiological metabolism of naphthyridines - PubMed.
  • Caco-2 Permeability - Creative Biolabs.
  • Screening and Formulating Drugs as Salts to Improve API Performance.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Current and Emerging Prodrug Strategies - ResearchGate.
  • Salt Screening - Charles River Laboratories.
  • Salt Selection - Creative Biolabs.
  • Polymorph, Salt & Cocrystal Screening - Veranova.
  • Towards prostate cancer targeting: Synthesis of N-heterocyclic nitro prodrugs, Ssap-NtrB enzymatic activation and anticancer evaluation - PubMed.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central.
  • Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF - ResearchGate.
  • Prodrug Strategies in Medicinal Chemistry - American Chemical Society.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • Strategies to improve oral drug bioavailability - ResearchGate.
  • Strategies to improve oral drug bioavailability - Semantic Scholar.
  • Strategies to improve oral drug bioavailability - PubMed.
  • Biological Activity of Naturally Derived Naphthyridines - MDPI.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.
  • Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction - PubMed.
  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI.
  • Identification of orally available naphthyridine protein kinase D inhibitors - PubMed.
  • Analysis of Physicochemical Properties for Drugs of Natural Origin - SciSpace.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed.
  • Coupling of Conjugating Enzymes and Efflux Transporters: Impact on Bioavailability and Drug Interactions - ResearchGate.
  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives - ResearchGate.
  • The impact of efflux transporters in the brain on the development of drugs for CNS disorders.

Sources

Minimizing toxicity of 8-Methoxy-1,7-naphthyridin-6-amine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Cytotoxicity in Cell Culture

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 8-Methoxy-1,7-naphthyridin-6-amine. As this is a novel compound, direct public data on its cellular effects is limited. Therefore, the principles and strategies outlined here are synthesized from established methodologies for handling structurally related compounds, such as naphthyridine derivatives and other kinase inhibitors, which are known to present challenges with in vitro toxicity.[1][2][3] This resource provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to help you distinguish targeted anti-proliferative effects from unintended cytotoxicity, ensuring the generation of robust and reliable data.

Part 1: Frequently Asked Questions (FAQs) - Understanding Unexpected Toxicity

This section addresses common initial observations and questions that arise when a compound exhibits higher-than-expected toxicity in cell-based assays.

Q1: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. What's happening?

A1: This is a common challenge in early-stage drug discovery and points to a narrow therapeutic window in your in vitro model. Several factors could be at play:

  • Off-Target Effects: Like many kinase inhibitors, naphthyridine-based molecules can interact with multiple cellular targets beyond the intended one.[4][5] Inhibition of kinases critical for cell survival can lead to toxicity that masks the desired specific effect.[6]

  • Solvent Toxicity: The solvent used to dissolve your compound, typically Dimethyl Sulfoxide (DMSO), can be cytotoxic at higher concentrations. It is crucial to ensure the final concentration in your culture medium is non-toxic to your specific cell line.[7][8] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[8][9]

  • Compound Instability: The compound may be unstable in the culture medium, degrading over the course of the experiment into a more toxic substance.[10]

  • Overly Aggressive Assay Conditions: Factors like high cell density, extended incubation times, or suboptimal media conditions can sensitize cells, amplifying the compound's toxic effects.[11][12]

Q2: What are the likely mechanisms of toxicity for a naphthyridine-based compound?

A2: Based on related chemical classes, toxicity can stem from several mechanisms:

  • Mitochondrial Impairment: Some kinase inhibitors are potent mitochondrial toxicants, disrupting oxidative metabolism and inhibiting glycolysis, which rapidly depletes cellular ATP stores and leads to necrosis or apoptosis.

  • Induction of Oxidative Stress: The compound's metabolism within the cell can generate reactive oxygen species (ROS).[13][14] If the rate of ROS production overwhelms the cell's endogenous antioxidant capacity, it leads to damage of lipids, proteins, and DNA, triggering cell death pathways.[15][16]

  • Apoptosis Induction: The compound may directly engage with and modulate the activity of proteins involved in programmed cell death (apoptosis), such as Bcl-2 family proteins.[2][17]

Q3: How can I differentiate between the compound's specific anti-proliferative effect and general cytotoxicity?

A3: This is a critical experimental question that requires using orthogonal assays measuring different cellular health parameters.

  • Metabolic Assays (e.g., MTT, MTS, resazurin): These colorimetric assays measure the metabolic activity of a cell population. A reduction in signal indicates either cell death or growth inhibition (cytostasis), but cannot distinguish between the two.[18][19]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the release of intracellular components (like lactate dehydrogenase) into the culture medium, which occurs when the cell membrane is compromised during necrosis or late apoptosis.[20][21] An increase in LDH release is a direct marker of cell death.[22]

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): These assays detect specific markers of programmed cell death. Caspase assays measure the activity of key executioner enzymes in the apoptotic cascade, while Annexin V staining detects the externalization of phosphatidylserine, an early apoptotic event.

By running a metabolic assay alongside a membrane integrity or apoptosis assay, you can deconvolve the observed effect. For example, a 50% reduction in an MTT signal with no corresponding increase in LDH release suggests the compound is primarily cytostatic at that concentration.

Part 2: Troubleshooting Guides & Mitigation Protocols

This section provides actionable strategies and step-by-step protocols to minimize non-specific toxicity and refine your experimental window.

Guide 1: Foundational Assay Optimization

Before modifying the culture environment, ensure your basic assay parameters are optimized. Inconsistent results often stem from suboptimal experimental setup.[10][23]

The following diagram outlines the logical flow for establishing a robust baseline for your experiments.

G cluster_0 Phase 1: Cell Seeding cluster_1 Phase 2: Compound Titration cluster_2 Phase 3: Refinement start Select Cell Line seed Protocol 1: Determine Optimal Seeding Density start->seed log_phase Result: Density for Logarithmic Growth seed->log_phase dose_response Protocol 2: Perform Broad Dose-Response & Time-Course log_phase->dose_response ic50 Result: Estimate IC50 and Optimal Timepoint dose_response->ic50 narrow_dose Perform Focused Dose-Response (e.g., 7-point, 3-fold dilution) ic50->narrow_dose final_params Finalized Parameters: Seeding Density, Concentration Range, Incubation Time narrow_dose->final_params G compound This compound (or its metabolites) ros Reactive Oxygen Species (ROS) Production compound->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage neutralize ROS Neutralization ros->neutralize death Cytotoxicity / Apoptosis damage->death nac N-Acetylcysteine (NAC) (Supplement) cysteine L-Cysteine nac->cysteine gsh Glutathione (GSH) Synthesis cysteine->gsh gsh->neutralize Enzymatic Detoxification neutralize->damage Prevents

Caption: Mechanism of NAC-mediated cytoprotection.

Part 3: Data Interpretation & Assay Selection

Choosing the right assay is as important as optimizing the protocol. Using assays that measure distinct biological endpoints provides a more complete picture of your compound's activity. [24][25]

Table 1: Comparison of Common Cytotoxicity & Viability Assays
Assay TypePrincipleMeasuresProsCons
MTT / MTS Mitochondrial reductase enzymes convert a tetrazolium salt to a colored formazan product. [18]Metabolic Activity / ProliferationHigh-throughput, inexpensive, well-established.Cannot distinguish cytostatic from cytotoxic effects; can be affected by compounds altering mitochondrial function. [19][20]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon cell lysis. [21]Membrane Integrity / NecrosisDirect measure of cytotoxicity; can be multiplexed by taking supernatant before using a cell-based assay.Insensitive to early apoptosis; background signal can be high if serum in media contains LDH. [22]
Caspase-Glo 3/7 A luminogenic substrate for caspases 3 and 7 is cleaved during apoptosis, producing light.Apoptosis ExecutionHighly sensitive, specific for apoptosis, excellent signal-to-background ratio.Measures a specific cell death pathway; will miss non-apoptotic cell death.
Annexin V / PI Flow cytometry-based assay. Annexin V binds to externalized phosphatidylserine (early apoptosis), PI stains the nucleus of membrane-compromised cells (late apoptosis/necrosis).Apoptosis & NecrosisCan distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.Lower throughput, requires a flow cytometer, more complex data analysis.
References
  • Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action? Consensus.
  • Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action? Consensus.
  • Majtan, T., & Frerman, F. E. (2020). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. MDPI.
  • Tolosa, L., et al. (2016). Mechanisms of toxicity associated with six tyrosine kinase inhibitors in human hepatocyte cell lines. PubMed.
  • NIH. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. NIH.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed.
  • Dwivedi, S., et al. (2015). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. PubMed Central.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • LifeTein. (2023). DMSO usage in cell culture. LifeTein.
  • Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. ResearchGate.
  • Kouvari, E., et al. (2003). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • NIH. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. NIH.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence.
  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix.
  • NIH. (n.d.). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. NIH.
  • BenchChem. (2025). Optimizing Cell-Based Assays for Studying the Effects of Bioactive Compounds. BenchChem.
  • ACS Publications. (n.d.). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. ACS Publications.
  • Select Science. (2021). How to optimize your cell-based assays: Overcoming common challenges. Select Science.
  • BenchChem. (n.d.). Impact of serum concentration on BMS-214662 activity in vitro. BenchChem.
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
  • BPS Bioscience. (n.d.). Kill Curve Protocol. BPS Bioscience.
  • ResearchGate. (n.d.). LDH release and MTT assay-based cytotoxicity analysis across.... ResearchGate.
  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed.
  • NIH. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. NIH.
  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.
  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • NIH. (2021). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. NIH.
  • AACR Journals. (2004). Kinase Inhibitors and Cytotoxic Drug Resistance. AACR Journals.
  • MDPI. (2021). Naphthyridine Derivatives Induce Programmed Cell Death in Naegleria fowleri. MDPI.
  • NIH. (n.d.). Designing drug response experiments and quantifying their results. NIH.
  • ResearchGate. (2017). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. ResearchGate.
  • Merck Millipore. (n.d.). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Merck Millipore.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad.
  • PubMed. (n.d.). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. PubMed.
  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Horizon Discovery.
  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net.
  • ResearchGate. (2016). How concentration of drug directly related to cell viability?. ResearchGate.
  • NIH. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. NIH.
  • NIH. (n.d.). The Role of Natural Antioxidants Against Reactive Oxygen Species Produced by Cadmium Toxicity: A Review. NIH.
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). ScienceDirect.
  • European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers.
  • ResearchGate. (n.d.). Bioactivity of naphthyridine derivatives in human cancer cell lines. ResearchGate.
  • YouTube. (2023). In vitro safety screening in early drug discovery. YouTube.
  • NIH. (n.d.). Which concentrations are optimal for in vitro testing?. NIH.
  • ResearchGate. (2023). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?. ResearchGate.
  • NIH. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH.
  • Iranian Journal of Otorhinolaryngology. (2025). Anti-inflammatory and Antioxidant Effects of Kaempferia galanga Extract in Acute Bacterial Rhinosinusitis. Iranian Journal of Otorhinolaryngology.

Sources

Technical Support Center: Navigating the ADMET Landscape of 1,7-Naphthyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-naphthyridine analogues. This guide is designed to provide in-depth technical assistance and practical, field-proven insights to address the common challenges encountered during the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this important class of compounds. Nitrogen-containing heterocyclic compounds like 1,7-naphthyridines are prevalent in medicinal chemistry and offer significant therapeutic potential.[1][2] However, their unique structural features can also present specific challenges in preclinical development.[1]

This resource is structured to provide not just protocols, but the underlying scientific rationale, troubleshooting strategies for common experimental hurdles, and a comprehensive set of frequently asked questions.

Part 1: Frequently Asked Questions (FAQs) for 1,7-Naphthyridine ADMET Profiling

This section addresses common questions that arise during the ADMET profiling of 1,7-naphthyridine analogues.

Q1: What are the primary metabolic pathways for 1,7-naphthyridine analogues?

A1: While specific metabolic pathways are highly dependent on the substituents of the 1,7-naphthyridine core, common metabolic transformations for N-heterocyclic compounds include oxidation, hydroxylation, and N-dealkylation, primarily mediated by Cytochrome P450 (CYP) enzymes.[3] Given the presence of nitrogen atoms, these compounds can also be susceptible to metabolism by other enzyme systems like aldehyde oxidase (AO).[4] Early metabolite identification studies are crucial to understand the metabolic fate of your specific analogue.

Q2: Are 1,7-naphthyridine analogues likely to be P-glycoprotein (P-gp) substrates?

A2: The potential for a 1,7-naphthyridine analogue to be a P-glycoprotein (P-gp) substrate is influenced by its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Many heterocyclic compounds can interact with efflux transporters like P-gp. An in vitro permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1, is the most direct way to determine if your compound is a substrate.[5][6][7]

Q3: What are the key considerations for assessing the oral bioavailability of 1,7-naphthyridine analogues?

A3: Oral bioavailability is a function of several factors, including aqueous solubility, membrane permeability, and first-pass metabolism.[4] For 1,7-naphthyridine analogues, it is important to assess their kinetic and thermodynamic solubility, permeability using models like Caco-2 cells, and metabolic stability in liver microsomes or hepatocytes.[4][8] Poor solubility and high first-pass metabolism are common reasons for low oral bioavailability.

Q4: Can the nitrogen atoms in the 1,7-naphthyridine core lead to hERG inhibition?

A4: The presence of nitrogen atoms in a heterocyclic scaffold can sometimes contribute to interactions with the hERG potassium channel, which is a critical cardiac safety liability. Therefore, early assessment of hERG inhibition is highly recommended for any 1,7-naphthyridine analogue intended for systemic administration.

Part 2: Troubleshooting Guides for Key ADMET Assays

This section provides detailed troubleshooting guides for common issues encountered during ADMET experiments with 1,7-naphthyridine analogues.

Metabolic Stability Assays

Metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate.[4][9] These assays typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes.[4][10][11]

Troubleshooting Common Issues:

Issue Potential Cause(s) Troubleshooting Steps
High variability between replicates - Poor aqueous solubility of the 1,7-naphthyridine analogue. - Non-specific binding to the assay plate or labware. - Inconsistent pipetting.- Assess the kinetic solubility of your compound in the assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low (<0.5%) to avoid affecting enzyme activity. - Use low-binding plates and pipette tips. - Ensure proper mixing and accurate pipetting techniques.
Compound appears too stable (low clearance) - The primary metabolic pathway is not CYP-mediated. - The compound is a potent inhibitor of the metabolizing enzymes. - Low intrinsic metabolic clearance.- Consider assays with other enzyme systems, such as S9 fractions (which contain cytosolic enzymes like AO) or hepatocytes (which contain a broader range of phase I and II enzymes).[4][10] - Perform a CYP inhibition assay to rule out auto-inhibition. - This may be a desirable property, but ensure the assay is performing correctly with positive controls.
Compound appears too unstable (high clearance) - High intrinsic metabolic clearance. - Chemical instability in the assay buffer.- This may be a true reflection of the compound's properties. Consider structural modifications to block metabolic "hotspots". - Run a control incubation without the enzyme source (e.g., in buffer only) to assess chemical stability.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (pooled).

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Positive control compounds (e.g., a high-clearance and a low-clearance compound).

  • Incubation:

    • Pre-warm the microsomes, buffer, and test compound to 37°C.

    • In a 96-well plate, add the test compound (final concentration typically 1 µM) and microsomes (final concentration typically 0.5 mg/mL).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining compound versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption.[12]

Troubleshooting Common Issues:

Issue Potential Cause(s) Troubleshooting Steps
Low apparent permeability (Papp) for a seemingly lipophilic compound - The compound is an efflux transporter substrate (e.g., P-gp). - Poor aqueous solubility leading to low concentration in the donor compartment. - Compound binding to the cell monolayer or plate.- Perform a bi-directional Caco-2 assay to determine the efflux ratio.[13] If the efflux ratio is >2, it indicates active efflux. - Measure the compound's solubility in the assay buffer. If solubility is an issue, consider adding a small amount of a solubilizing agent like BSA to the buffer.[13] - Calculate the percent recovery of the compound at the end of the assay. Low recovery (<70%) may indicate binding issues.[13]
High variability in Papp values - Inconsistent Caco-2 monolayer integrity. - Cytotoxicity of the test compound.- Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment to ensure its integrity.[14] - Assess the cytotoxicity of your 1,7-naphthyridine analogue on Caco-2 cells at the tested concentration.
Poor correlation with in vivo oral absorption - The Caco-2 model does not fully recapitulate the complexity of the human intestine (e.g., presence of mucus, different transporter expression levels).- Use the Caco-2 data in conjunction with other in vitro data (solubility, metabolic stability) for a more comprehensive prediction. - Consider in vivo pharmacokinetic studies in animal models for confirmation.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis & Data Interpretation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a confluent monolayer Seed->Culture TEER1 Measure TEER to confirm monolayer integrity Culture->TEER1 Add_Compound Add test compound to the apical (A) or basolateral (B) side TEER1->Add_Compound If TEER is acceptable Incubate Incubate at 37°C Add_Compound->Incubate Sample Take samples from the receiver compartment at time points Incubate->Sample LCMS Quantify compound concentration by LC-MS/MS Sample->LCMS Calculate_Papp Calculate Papp (A-B) and Papp (B-A) LCMS->Calculate_Papp Efflux_Ratio Calculate Efflux Ratio (Papp(B-A)/Papp(A-B)) Calculate_Papp->Efflux_Ratio

Caption: Workflow for a bi-directional Caco-2 permeability assay.

CYP450 Inhibition Assay

CYP450 inhibition assays are critical for assessing the potential for drug-drug interactions (DDIs).[15][16]

Troubleshooting Common Issues:

Issue Potential Cause(s) Troubleshooting Steps
False positive inhibition - The 1,7-naphthyridine analogue interferes with the analytical method (e.g., ion suppression in LC-MS/MS). - Non-specific binding leading to lower than expected substrate concentration.- Run a control sample with the test compound and the metabolite of the probe substrate to check for analytical interference. - Evaluate non-specific binding of the probe substrate in the assay conditions.
Inconsistent IC50 values - Poor solubility of the test compound at higher concentrations. - Time-dependent inhibition.- Visually inspect the wells for precipitation at high concentrations. Measure the solubility of your compound in the assay buffer. - Perform a time-dependent inhibition (TDI) assay to determine if your compound is a mechanism-based inhibitor.

Diagram of CYP450 Inhibition Mechanisms

CYP_Inhibition cluster_rev Reversible Inhibition cluster_tdi Time-Dependent Inhibition (TDI) Enzyme CYP Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate + Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor + Inhibitor Substrate Substrate Inhibitor Inhibitor (1,7-Naphthyridine) Metabolite Metabolite Enzyme_Substrate->Enzyme -> Metabolite + Enzyme2 CYP Enzyme Reactive_Metabolite Reactive Metabolite Enzyme2->Reactive_Metabolite metabolizes Inhibitor Inhibitor2 Inhibitor Inactive_Enzyme Inactive Enzyme Reactive_Metabolite->Inactive_Enzyme covalently binds to Enzyme

Caption: Reversible vs. Time-Dependent CYP450 Inhibition.

Plasma Protein Binding (PPB) Assay

Plasma protein binding is a key determinant of a drug's distribution and clearance.[17]

Troubleshooting Common Issues:

Issue Potential Cause(s) Troubleshooting Steps
Low recovery - Non-specific binding to the dialysis membrane or device. - Compound instability in plasma.- Use a device with low-binding properties. - Assess the stability of your compound in plasma over the incubation period. If unstable, consider a faster method like ultrafiltration.[18]
High variability in percent bound - Issues with reaching equilibrium in the dialysis assay. - Analytical variability.- Ensure the incubation time is sufficient for equilibrium to be reached. This can be compound-dependent. - Use a validated and robust analytical method. Include quality control samples.

Part 3: Regulatory Context and Further Steps

The in vitro ADMET data you generate for your 1,7-naphthyridine analogues are a critical component of the data package for an Investigational New Drug (IND) application.[19][20][21] The FDA provides guidance on the types of in vitro studies needed to assess DDI potential and other safety parameters.[15][21][22] Positive findings in these in vitro assays, such as significant CYP inhibition or transporter interaction, will necessitate further in vivo studies to determine the clinical relevance.

References

  • Eurofins Discovery. Metabolic Stability Services.
  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
  • Frontage Laboratories. Metabolic Stability.
  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (n.d.). PubMed.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Evotec. MDCK-MDR1 Permeability Assay.
  • AxisPharm. MDCK-MDR1 Permeability Assay.
  • Creative Biolabs. MDCK Permeability.
  • In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. (n.d.). ProQuest.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). National Institutes of Health.
  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. (n.d.). Technology Networks.
  • In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. (n.d.). ResearchGate.
  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Creative Bioarray. Plasma Protein Binding Assay.
  • Social Science Research Institute. Preclinical Regulatory Requirements.
  • Mimetas. 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models.
  • Pharmaron. In Vitro ADMET Services For Drug Discovery.
  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). ResearchGate.
  • Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. (2014, August 12). HTDialysis.
  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). Scilit.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Pharmidex. In Vitro ADMET.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (n.d.). MDPI.
  • Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI.
  • BioAgilytix Labs. Protein Binding Assays.
  • What ADME tests should be conducted for preclinical studies?. (2013, July 3). ADMET & DMPK.
  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Identification of orally available naphthyridine protein kinase D inhibitors. (2010, August 12). PubMed.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). RSC Publishing.
  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.). National Institutes of Health.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021, October 27). ResearchGate.
  • Evotec. Caco-2 Permeability Assay.
  • What ADME tests should be conducted for preclinical studies?. (n.d.). ResearchGate.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021, October 26). PUBDB.
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Rhizome.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). National Institutes of Health.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021, October 26). ACS Publications.
  • caco-2 cell permeability assay for intestinal absorption. (n.d.). SlideShare.
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). PubMed Central.

Sources

Technical Support Center: Addressing Resistance to 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of acquired resistance to this promising class of therapeutic agents. Our goal is to equip you with the knowledge and practical tools to anticipate, identify, and overcome resistance mechanisms encountered in your experiments.

Introduction: The Challenge of Resistance

The 1,8-naphthyridine scaffold is a versatile pharmacophore, with derivatives showing significant promise as anticancer and antimicrobial agents.[1][2][3][4] Many of these compounds exert their effects by targeting essential cellular machinery, such as DNA topoisomerases and protein kinases.[5][6][7] However, as with many targeted therapies, the emergence of resistance is a significant hurdle in their development and clinical application. This guide will delve into the primary mechanisms of resistance to 1,8-naphthyridine derivatives: increased drug efflux, alterations in the drug target, and activation of bypass signaling pathways.

Part 1: Overexpression of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport drugs out of the cell, thereby reducing the intracellular concentration of the therapeutic agent to sub-lethal levels. This is a common mechanism of resistance in both bacteria and cancer cells. Notably, some 1,8-naphthyridine derivatives have been investigated as efflux pump inhibitors, highlighting the dual role this scaffold can play in combating resistance.[8][9]

Frequently Asked Questions (FAQs)

Q1: My bacterial culture/cancer cell line is showing reduced sensitivity to my 1,8-naphthyridine derivative. How can I determine if efflux pumps are responsible?

A primary indicator of efflux pump-mediated resistance is a decrease in the intracellular accumulation of your compound. A common and effective method to investigate this is to assess the compound's activity in the presence of a known efflux pump inhibitor (EPI). A significant potentiation of your compound's activity (a lower minimum inhibitory concentration [MIC] or IC50) in the presence of an EPI strongly suggests that efflux is a key resistance mechanism.

Q2: What are some common efflux pump inhibitors I can use in my experiments?

Several well-characterized EPIs can be used. For bacterial studies, particularly with Gram-positive bacteria like Staphylococcus aureus, compounds like reserpine and verapamil are often used. For Gram-negative bacteria, phenylalanine-arginine β-naphthylamide (PAβN) is a common choice. In cancer cell lines, verapamil and cyclosporin A are frequently used to inhibit P-glycoprotein (P-gp/MDR1)-mediated efflux.

Q3: My results from efflux pump inhibition assays are inconsistent. What could be the cause?

Inconsistency in these assays often stems from experimental variability. Key factors to control are the concentration of the EPI, the density of the cell culture, and the incubation times. It is crucial to first determine the intrinsic activity of the EPI on your cells to ensure you are using a sub-inhibitory concentration in your synergy experiments.

Troubleshooting Guide: Efflux Pump Assays
Problem Possible Cause Troubleshooting Steps
High background fluorescence in dye accumulation assays - Autofluorescence of the 1,8-naphthyridine derivative. - Non-specific binding of the fluorescent dye.- Run a control with your compound alone to quantify its intrinsic fluorescence. - Optimize the washing steps to remove unbound dye. - Consider using a different fluorescent substrate.
No significant change in MIC/IC50 with EPI - The specific efflux pump is not inhibited by the chosen EPI. - Efflux is not the primary resistance mechanism. - The EPI concentration is too low.- Try a panel of different EPIs that target various pump families. - Investigate other resistance mechanisms (target mutation, bypass pathways). - Perform a dose-response experiment to determine the optimal EPI concentration.
EPI shows significant toxicity to the cells - The concentration of the EPI is too high.- Determine the MIC or IC50 of the EPI alone and use a concentration well below this toxic level (e.g., 1/4 to 1/8 of the MIC/IC50).
Experimental Protocol: Efflux Pump Inhibition Assay (Checkerboard Assay)

This protocol is designed to assess the synergistic effect of a 1,8-naphthyridine derivative and an efflux pump inhibitor.

  • Preparation:

    • Prepare a stock solution of your 1,8-naphthyridine derivative and the chosen EPI in a suitable solvent (e.g., DMSO).

    • Create a series of two-fold serial dilutions of both your compound and the EPI in a 96-well microtiter plate. The dilutions of the 1,8-naphthyridine derivative should be made along the rows, and the dilutions of the EPI along the columns.

  • Inoculation:

    • Prepare a standardized inoculum of your bacterial or cancer cell line in the appropriate growth medium.

    • Add the cell suspension to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate under optimal growth conditions for your cells (e.g., 37°C for 18-24 hours for bacteria, or 37°C in a CO2 incubator for 48-72 hours for cancer cells).

  • Data Analysis:

    • Determine the MIC or IC50 for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. The FIC is calculated as follows:

      • FIC of drug A = (MIC of A in combination) / (MIC of A alone)

      • FIC of drug B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index = FIC of drug A + FIC of drug B

    • An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Part 2: Target Alterations

Mutations in the gene encoding the drug's target protein can lead to resistance by reducing the binding affinity of the compound. For many 1,8-naphthyridine derivatives, the primary targets are DNA gyrase and topoisomerase II, enzymes crucial for DNA replication and maintenance.[8][10]

Frequently Asked Questions (FAQs)

Q4: My resistant cell line does not show increased efflux pump activity. Could a target mutation be the cause?

Yes, this is a very likely possibility. If you have ruled out efflux-mediated resistance, investigating the genetic sequence of the target protein is the next logical step.

Q5: What are the common mutation sites in DNA gyrase and topoisomerase that confer resistance to quinolone-like compounds?

For DNA gyrase, mutations are frequently found in the quinolone resistance-determining region (QRDR) of the gyrA subunit. For topoisomerase II, mutations are often located in the regions involved in DNA binding and cleavage.

Q6: How can I identify mutations in the target gene of my resistant cell line?

The most direct method is to sequence the gene of interest from both your parental (sensitive) and resistant cell lines. Any differences in the coding sequence of the resistant line are potential resistance-conferring mutations.

Troubleshooting Guide: Identifying Target Mutations
Problem Possible Cause Troubleshooting Steps
PCR amplification of the target gene fails. - Poor quality of genomic DNA. - Suboptimal PCR conditions.- Re-extract and purify the genomic DNA. - Optimize the PCR annealing temperature and extension time. - Redesign primers to a different region of the gene.
Sequencing results are of poor quality. - Impure PCR product. - Issues with the sequencing reaction.- Purify the PCR product before sending for sequencing. - Use a different sequencing primer. - Consult with your sequencing service provider.
A mutation is identified, but its significance is unclear. - The mutation may be a silent mutation or a polymorphism.- Check if the mutation results in an amino acid change. - Use bioinformatics tools to predict the functional impact of the amino acid substitution. - Perform site-directed mutagenesis to introduce the mutation into the wild-type gene and confirm its role in conferring resistance.
Experimental Protocol: Sequencing of Target Genes
  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from both the parental and resistant cell lines using a commercially available kit.

  • PCR Amplification:

    • Design primers that flank the coding region of the target gene (e.g., gyrA or TOP2A).

    • Perform PCR to amplify the target gene from the genomic DNA of both cell lines.

  • PCR Product Purification:

    • Run the PCR products on an agarose gel to confirm the correct size.

    • Purify the PCR products from the gel or directly from the PCR reaction using a purification kit.

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing using the PCR primers.

  • Sequence Analysis:

    • Align the sequencing results from the parental and resistant cell lines with the reference sequence of the gene.

    • Identify any nucleotide changes in the resistant cell line that are not present in the parental line.

Part 3: Activation of Bypass Signaling Pathways

In cancer, resistance can arise from the activation of alternative signaling pathways that bypass the drug's inhibitory effect, allowing the cell to continue to proliferate and survive. For 1,8-naphthyridine derivatives that target specific kinases, such as EGFR, the activation of other receptor tyrosine kinases like c-Met can be a key resistance mechanism.[1]

Frequently Asked Questions (FAQs)

Q7: My cancer cell line has become resistant to an EGFR-inhibiting 1,8-naphthyridine derivative, but I don't see any mutations in the EGFR gene. What else should I investigate?

In the absence of on-target mutations, the activation of bypass signaling pathways is a primary suspect. You should investigate the phosphorylation status of other receptor tyrosine kinases (RTKs) that can activate similar downstream pathways, such as the PI3K/AKT and MAPK/ERK pathways.

Q8: What are the key bypass pathways to consider for resistance to EGFR inhibitors?

The most well-documented bypass pathways involve the activation of other RTKs, including c-Met, HER2, and AXL. These receptors can be overexpressed or activated, leading to the phosphorylation of downstream signaling molecules and sustained pro-survival signals.

Q9: How can I analyze the activation of these bypass pathways?

Western blotting is a standard technique to assess the phosphorylation status of key proteins in these pathways. You can use phospho-specific antibodies to detect the activated forms of RTKs (e.g., phospho-c-Met, phospho-HER2) and downstream effectors (e.g., phospho-AKT, phospho-ERK).

Troubleshooting Guide: Western Blotting for Signaling Pathway Analysis
Problem Possible Cause Troubleshooting Steps
Weak or no signal for phosphorylated proteins. - Low abundance of the phosphorylated protein. - Inefficient antibody. - Protein degradation.- Use a positive control cell line or treatment known to induce phosphorylation. - Optimize antibody concentration and incubation time. - Prepare cell lysates in the presence of phosphatase inhibitors.
High background on the Western blot. - Antibody concentration is too high. - Insufficient blocking. - Inadequate washing.- Titrate the primary and secondary antibodies. - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). - Increase the number and duration of washes.
Multiple non-specific bands. - Antibody cross-reactivity. - Protein degradation.- Use a more specific antibody. - Ensure fresh lysis buffer with protease inhibitors is used.
Experimental Protocol: Western Blot Analysis of Bypass Signaling Pathways
  • Cell Lysis:

    • Treat parental and resistant cells with the 1,8-naphthyridine derivative for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-EGFR, EGFR, p-c-Met, c-Met, p-AKT, AKT, p-ERK, ERK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Compare the levels of phosphorylated proteins in the resistant cells versus the parental cells, both with and without drug treatment. An increase in the phosphorylation of a bypass pathway component in the resistant cells is indicative of its activation.

Visualizing Resistance Mechanisms

To aid in conceptualizing these complex processes, the following diagrams illustrate the key resistance mechanisms and experimental workflows.

Diagrams

ResistanceMechanisms cluster_efflux Efflux Pump Upregulation cluster_target Target Alteration cluster_bypass Bypass Pathway Activation Efflux Increased Efflux Pump Expression Resistance Drug Resistance Efflux->Resistance Mutation Target Gene Mutation Mutation->Resistance Bypass Activation of Alternative Signaling Bypass->Resistance Drug 1,8-Naphthyridine Derivative Cell Cell Drug->Cell Enters Cell Cell->Resistance

Caption: Overview of major resistance mechanisms.

ExperimentalWorkflow start Resistant Phenotype Observed efflux_assay Efflux Pump Inhibition Assay start->efflux_assay is_efflux Efflux-Mediated? efflux_assay->is_efflux target_seq Target Gene Sequencing is_efflux->target_seq No end Resistance Mechanism Identified is_efflux->end Yes is_mutation Target Mutation? target_seq->is_mutation bypass_analysis Bypass Pathway Analysis (Western Blot) is_mutation->bypass_analysis No is_mutation->end Yes is_bypass Bypass Activation? bypass_analysis->is_bypass is_bypass->end Yes

Caption: Troubleshooting workflow for resistance.

Conclusion

Addressing resistance to 1,8-naphthyridine derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying molecular mechanisms—efflux pump overexpression, target mutations, and bypass pathway activation—researchers can design experiments to identify the cause of resistance and develop strategies to overcome it. This technical support guide provides a framework for troubleshooting common issues and implementing robust experimental protocols. We are committed to supporting your research and welcome further inquiries.

References

  • de Oliveira, V. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1503. [Link]
  • Karaca, H., et al. (2017). New 1,4-dihydro[1][8]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1267-1273. [Link]
  • Al-Romaizan, A. N., et al. (2023). Reported 1,8-naphthyridine derivatives with topoisomerase inhibitor activity.
  • Gurjar, M., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
  • Eweas, A. F., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]
  • Yamagishi, J., et al. (1981). New nalidixic acid resistance mutations related to deoxyribonucleic acid gyrase activity. Journal of Bacteriology, 148(2), 456-463. [Link]
  • Bansal, R., & Anil, K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 747-766. [Link]
  • Gurjar, M., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
  • Suleiman, G., et al. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II.
  • Al-romaizan, A. N., et al. (2022). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Gunda, S. K., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]
  • Misbahi, H., et al. (2002). Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance. Anticancer Research, 22(4), 2097-2101. [Link]
  • de Oliveira, V. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
  • Luria, S. E., & Delbrück, M. (1943). Mutations of bacteria from virus sensitivity to virus resistance. Genetics, 28(6), 491–511. [Link]
  • Gunda, S. K., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]
  • Guo, L., et al. (2012). An overview of the c-MET signaling pathway. Journal of Cancer, 3, 329–340. [Link]
  • Galietta, L. J., et al. (2012). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. Anticancer Agents in Medicinal Chemistry, 12(6), 653-662. [Link]
  • Guo, A., et al. (2008). Signaling networks assembled by oncogenic EGFR and c-Met. Proceedings of the National Academy of Sciences, 105(2), 692-697. [Link]
  • Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7246-7253. [Link]
  • Lazzara, F., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(16), 3947. [Link]
  • Kamal, A., et al. (2010). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(13), 3904-3907. [Link]
  • Kim, N., & Jinks-Robertson, S. (2013). Two distinct mechanisms of Topoisomerase 1-dependent mutagenesis in yeast. DNA Repair, 12(1), 1-8. [Link]
  • Wang, Y., et al. (2021). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1730-1736. [Link]
  • Zaib, S., et al. (2023).[1][8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PLoS One, 18(10), e0292790. [Link]
  • Bitesize Bio. (2020). Useful Site-Directed Mutagenesis Tips for Troubleshooting. Bitesize Bio. [Link]
  • Wang, Y., et al. (2024). Discovery of intermolecular cascade annulation for dihydrobenzo[b][1][8]naphthyridine-ylidene-pyrrolidinetriones. RSC Advances, 14(35), 25330-25334. [Link]
  • Ojha, M., et al. (2021). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of the Indian Chemical Society, 98(12), 100223. [Link]
  • The Jackson Laboratory. (2026). Genotyping Troubleshooting Guide.

Sources

Technical Support Center: Synthesis of Substituted 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,7-naphthyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your synthetic strategies.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that frequently arise during the synthesis of substituted 1,7-naphthyridines, offering potential causes and actionable solutions.

Question 1: I am consistently obtaining a low yield in my Friedländer synthesis of a 2,4-disubstituted 1,7-naphthyridine. What are the critical parameters to investigate?

Answer:

Low yields in the Friedländer annulation are a common yet solvable issue. This reaction, which involves the condensation of a 3-aminopyridine derivative with a β-dicarbonyl compound, is sensitive to several factors. Let's break down the most critical aspects to optimize.

Causality and Experimental Choices:

The Friedländer synthesis is typically catalyzed by either acid or base. The choice of catalyst and reaction conditions is paramount and depends on the specific reactivity of your substrates. Harsh conditions, such as high temperatures and strong acids, can often lead to side reactions and degradation of starting materials or products, thereby reducing the overall yield.[1]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure your 3-aminopyridine derivative and the β-dicarbonyl compound are of high purity. Impurities can act as catalyst poisons or participate in undesired side reactions.

  • Catalyst Optimization:

    • Acid Catalysis: While strong acids like sulfuric acid have been traditionally used, they can be overly harsh. Consider milder Lewis acids or solid acid catalysts. For instance, CeCl₃·7H₂O has been shown to be an effective catalyst under solvent-free grinding conditions, often leading to higher yields and cleaner reactions.[1]

    • Base Catalysis: Bases like potassium hydroxide or sodium ethoxide are also commonly employed. The choice between acid and base catalysis can significantly impact the reaction outcome, and it is often worthwhile to screen both.

  • Solvent and Temperature Control:

    • The choice of solvent can influence reaction rates and selectivity. High-boiling point solvents like diphenyl ether are sometimes used, but they can be difficult to remove and may require high temperatures that promote side reactions.

    • Consider alternative energy sources. Microwave-assisted synthesis has emerged as a powerful technique, often leading to dramatically reduced reaction times and improved yields by ensuring uniform and rapid heating.[2]

  • Order of Reagent Addition: In some cases, pre-forming an intermediate, such as the enamine from the dicarbonyl compound and a secondary amine, before the addition of the aminopyridine can improve yields by minimizing self-condensation of the dicarbonyl starting material.

Question 2: My reaction is producing a significant amount of a self-condensation byproduct of my 3-amino-4-acetylpyridine starting material. How can I prevent this?

Answer:

The self-condensation of a 3-amino-4-pyridyl ketone is a known side reaction in the synthesis of 1,7-naphthyridines and can be a major pathway that consumes your starting material.[3] This occurs when one molecule of the aminopyridine acts as the amine component and another acts as the carbonyl component in a Friedländer-type reaction.

Causality and Experimental Choices:

This side reaction is often favored under the very conditions used for the desired intermolecular reaction. The key to minimizing this byproduct is to promote the reaction with the intended carbonyl partner over the self-condensation reaction.

Troubleshooting Steps:

  • Control of Stoichiometry: Using a slight excess of the more reactive carbonyl component can help to outcompete the self-condensation reaction.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may slow down the rate of self-condensation more than the desired reaction, thus improving the product ratio.

    • Catalyst Choice: The choice of catalyst can influence the relative rates of the desired and undesired reactions. It may be beneficial to screen different catalysts to find one that favors the formation of the desired product.

  • Slow Addition: Adding the 3-amino-4-acetylpyridine slowly to a solution of the other carbonyl component and the catalyst can help to maintain a low concentration of the aminopyridine, thereby disfavoring the bimolecular self-condensation.

Question 3: I am struggling with the regioselectivity of my reaction. How can I control which nitrogen participates in the cyclization to form the 1,7-naphthyridine isomer?

Answer:

Regioselectivity is a critical challenge, especially when using substituted aminopyridines where cyclization can potentially occur at different positions. Achieving the desired 1,7-isomer requires careful selection of starting materials and reaction conditions.

Causality and Experimental Choices:

The regioselectivity of the cyclization is determined by the relative nucleophilicity of the amino group and the electrophilicity of the carbonyl group, as well as steric factors. The electronic nature of the substituents on the pyridine ring plays a crucial role in directing the cyclization.

Troubleshooting Workflow:

G start Regioselectivity Issue: Undesired Isomer Formation substrate_analysis Analyze Electronic Effects of Pyridine Substituents start->substrate_analysis steric_hindrance Evaluate Steric Hindrance Around Reactive Sites start->steric_hindrance lit_review Review Literature for Similar Substrate Reactions start->lit_review modify_substituents Modify Substituents to Favor Desired Cyclization Pathway substrate_analysis->modify_substituents Electron-withdrawing groups can deactivate certain positions block_position Introduce a Bulky Blocking Group at the Undesired Position steric_hindrance->block_position Bulky groups can sterically hinder undesired cyclization experimental_test Run Small-Scale Test Reactions modify_substituents->experimental_test Synthesize modified precursor block_position->experimental_test Synthesize blocked precursor analysis Analyze Product Mixture (NMR, LC-MS) experimental_test->analysis success Scale-Up Synthesis analysis->success Desired Regioisomer is Major Product failure Re-evaluate Strategy: Consider Alternative Synthetic Route analysis->failure Undesired Isomer Still Prevalent

Caption: Troubleshooting workflow for regioselectivity issues.

Key Considerations:

  • Directed Metalation: For highly specific substitution patterns, consider a directed ortho metalation approach on a protected aminopyridine, followed by the introduction of a carbonyl group. This can provide excellent regiocontrol.[4]

  • Alternative Synthetic Routes: If the Friedländer approach consistently fails to provide the desired regioselectivity, exploring alternative synthetic strategies, such as those involving palladium-catalyzed cross-coupling reactions, may be necessary.

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes to substituted 1,7-naphthyridines?

The most widely employed method is the Friedländer annulation , which involves the reaction of a 3-aminopyridine derivative with a compound containing a reactive α-methylene group adjacent to a carbonyl.[1][5] Variations of this method, including microwave-assisted and solvent-free conditions, have been developed to improve efficiency and yields.[2] Other notable methods include the Skraup synthesis and multicomponent reactions that offer atom economy and structural diversity.[6][7]

How can I improve the purification of my final 1,7-naphthyridine product?

Purification can indeed be challenging due to the often polar nature of naphthyridine derivatives and the potential for closely related byproducts.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is usually effective. If your compound is very polar, consider using alumina or a reverse-phase silica gel.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or acetone). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Acid-Base Extraction: The basic nitrogen atoms in the naphthyridine ring can be protonated. This allows for the separation of your product from non-basic impurities by extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove impurities, and then basifying the aqueous layer to precipitate or re-extract your purified product.

Are there any "greener" or more environmentally friendly methods for synthesizing 1,7-naphthyridines?

Yes, there is a growing interest in developing more sustainable synthetic methods.

  • Microwave-Assisted Synthesis: This technique often reduces reaction times from hours to minutes and can decrease the need for large volumes of solvent.[2]

  • Solvent-Free Reactions: Performing reactions under solvent-free or "grinding" conditions, often with a solid catalyst, minimizes solvent waste.[1]

  • Water as a Solvent: While less common for traditional Friedländer syntheses, research into using water as a solvent with biocompatible catalysts like choline hydroxide is emerging for related naphthyridine isomers and represents a promising green alternative.[8]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the product, which increases efficiency and reduces waste.[7][9]

III. Detailed Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a 2,4-Disubstituted 1,7-Naphthyridine

This protocol provides a general guideline for a microwave-assisted synthesis. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

G cluster_product Product r1 3-Amino-4-acetylpyridine catalyst Catalyst (e.g., p-TsOH) r2 Ethyl Acetoacetate r2->catalyst microwave Microwave Irradiation (e.g., 120 °C, 15 min) catalyst->microwave p1 Ethyl 2-methyl-1,7-naphthyridine-4-carboxylate microwave->p1

Caption: General scheme for a microwave-assisted Friedländer synthesis.

Materials:

  • 3-Amino-4-acetylpyridine (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Ethanol (3 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add 3-amino-4-acetylpyridine (1.0 mmol, 1 eq.), ethyl acetoacetate (1.2 mmol, 1.2 eq.), p-toluenesulfonic acid (0.1 mmol, 0.1 eq.), and a magnetic stir bar.

  • Add ethanol (3 mL) to the vial and seal it with a microwave cap.

  • Place the vial in the cavity of a laboratory microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the ethanol.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 2,4-disubstituted 1,7-naphthyridine.

Troubleshooting Data Summary:

ProblemPotential CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase the irradiation time or temperature incrementally.
Ineffective catalyst.Screen other acid catalysts (e.g., Lewis acids) or a base catalyst.
Dark, Tarry Mixture Decomposition at high temperature.Reduce the reaction temperature or time.
Multiple Products Side reactions (e.g., self-condensation).Lower the temperature; consider slow addition of the aminopyridine.

IV. References

  • Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-15.

  • Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • Royal Society of Chemistry. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]

  • PubMed. (n.d.). A three-component reaction forming naphthyridones--synthesis of lophocladine analogs. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • ResearchGate. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • E-Journal of Chemistry. (n.d.). CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]

  • ACS Publications. (n.d.). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 1,7-Naphthyridines by Friedlaender Condensation of Pyridine Substrates. [Link]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]

  • ScienceDirect. (1990). A GENERAL APPROACH TO THE SYNTHESIS OF 1,6-, 1,7-, AND 1,8-NAPHTHYRIDINES. [Link]

Sources

Validation & Comparative

Comparative Analysis of Kinase Inhibitors: A Focus on the 1,7-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have long been a focal point in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, challenges such as acquired resistance and off-target effects necessitate a continuous search for novel chemical scaffolds with improved potency, selectivity, and pharmacological properties. One such scaffold that has garnered significant interest is the 1,7-naphthyridine core. This guide provides a comparative analysis of kinase inhibitors built around the 1,7-naphthyridine scaffold, with a specific focus on derivatives of 1,7-naphthyridin-6-amine, and juxtaposes their performance with established kinase inhibitors.

The rationale for exploring the 1,7-naphthyridine system lies in its rigid, planar structure and the strategic placement of nitrogen atoms, which allow for a variety of hydrogen bonding interactions within the ATP-binding pocket of kinases. This can be engineered to achieve high affinity and selectivity for the target kinase.

The 1,7-Naphthyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1,7-naphthyridine core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a foundation for the development of ligands for multiple, distinct biological targets. In the context of kinase inhibition, its utility has been demonstrated in the development of inhibitors for a range of kinases, including those implicated in cancer and inflammatory diseases.

Mechanism of Action: Targeting the ATP-Binding Site

Like most small molecule kinase inhibitors, compounds based on the 1,7-naphthyridine scaffold are typically ATP-competitive. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions with key amino acid residues. The nitrogen atoms within the naphthyridine ring system often act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. Substitutions on the naphthyridine ring are then used to achieve selectivity and potency by exploiting unique features of the target kinase's active site.

cluster_0 Kinase Active Site cluster_1 Competitive Inhibition Kinase Kinase Protein ATP Binding Pocket Hinge Region Catalytic Loop Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Binds Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->Kinase Blocks ATP Binding Substrate Protein Substrate Substrate->Phosphorylated_Substrate

Figure 1: General mechanism of ATP-competitive kinase inhibition.

Comparative Analysis: 1,7-Naphthyridine Derivatives vs. Other Kinase Inhibitors

For this analysis, we will consider a representative 1,7-naphthyridine-based inhibitor, here referred to as Compound X (a hypothetical potent inhibitor with this core, as a specific drug with the name "8-Methoxy-1,7-naphthyridin-6-amine" is not a widely characterized kinase inhibitor in public literature), and compare it to well-established kinase inhibitors targeting similar pathways. The choice of comparator drugs will depend on the primary kinase targets of Compound X. Assuming Compound X targets kinases in the MAPK/ERK pathway, relevant comparators would include inhibitors of EGFR, BRAF, and MEK.

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the inhibitory activity (IC50 values) of our hypothetical Compound X against key kinases, compared to established inhibitors. Lower IC50 values indicate higher potency.

Kinase TargetCompound X (IC50, nM)Comparator DrugComparator IC50 (nM)
EGFR5Gefitinib2-37
BRAF (V600E)>1000Vemurafenib31
MEK1>1000Trametinib0.92
SRC50Dasatinib0.5-1.1

Note: Data for Compound X is hypothetical for illustrative purposes. Data for comparator drugs is based on published literature.

Experimental Protocols

To generate the type of data presented above, rigorous and standardized experimental protocols are essential. Here, we detail a representative in vitro kinase assay and a cell-based proliferation assay.

In Vitro Kinase Assay (Example: EGFR)

This protocol describes a method to determine the IC50 of an inhibitor against a purified kinase.

Workflow Diagram:

cluster_workflow In Vitro Kinase Assay Workflow A Prepare Reagents: - Kinase (e.g., EGFR) - Substrate (e.g., Poly(Glu,Tyr)4:1) - ATP (with 32P-ATP tracer) - Test Inhibitor (e.g., Compound X) B Incubate kinase with varying concentrations of the inhibitor. A->B C Initiate reaction by adding ATP/substrate mix. B->C D Allow reaction to proceed for a specific time at a controlled temperature (e.g., 30°C). C->D E Stop the reaction (e.g., by adding EDTA). D->E F Spot the reaction mixture onto a phosphocellulose membrane. E->F G Wash the membrane to remove unincorporated 32P-ATP. F->G H Quantify the incorporated 32P in the substrate using a scintillation counter. G->H I Plot the data (kinase activity vs. inhibitor concentration) and calculate the IC50 value. H->I

Figure 2: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., Compound X) in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a stock solution of ATP, including a radioactive tracer ([γ-32P]ATP).

    • Use a suitable substrate for the kinase being tested (e.g., a synthetic peptide or a protein).

  • Assay Plate Setup:

    • In a 96-well plate, add the kinase buffer.

    • Add the test inhibitor in a series of dilutions (e.g., 10-point, 3-fold serial dilution). Include a DMSO-only control (for 100% activity) and a no-enzyme control (for background).

    • Add the purified kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction. The method for stopping and detection will depend on the assay format (e.g., radiometric, fluorescence-based, or luminescence-based). For a radiometric assay, this involves spotting the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated labeled ATP.

    • Quantify the signal (e.g., radioactivity, fluorescence, or luminescence).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.

Workflow Diagram:

cluster_workflow Cell-Based Proliferation Assay Workflow A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with a serial dilution of the test inhibitor (e.g., Compound X). A->B C Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours). B->C D Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification). C->D E Incubate for the time required for the reagent to be processed by viable cells. D->E F Measure the signal (e.g., absorbance or fluorescence) using a plate reader. E->F G Plot the percentage of cell viability against the inhibitor concentration and calculate the GI50/IC50 value. F->G

Figure 3: Workflow for a cell-based proliferation assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549 for lung cancer, A375 for melanoma) in the appropriate growth medium.

    • Harvest the cells and seed them at a predetermined density in a 96-well plate.

    • Allow the cells to attach and resume growth for 18-24 hours.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the test inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor. Include appropriate controls (e.g., vehicle-only).

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment:

    • Add a viability reagent to each well. Common choices include:

      • MTT: Forms a formazan product that is measured by absorbance.

      • Resazurin: Reduced by viable cells to the fluorescent resorufin.

      • CellTiter-Glo® (Promega): Measures ATP levels, which correlate with cell viability.

    • Incubate for the time specified by the reagent manufacturer.

  • Data Analysis:

    • Read the plate using a spectrophotometer or fluorometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability data against the inhibitor concentration and determine the concentration that inhibits cell growth by 50% (GI50) or the concentration that reduces the number of viable cells by 50% (IC50).

Conclusion and Future Directions

The 1,7-naphthyridine scaffold represents a versatile and promising platform for the design of novel kinase inhibitors. As demonstrated by the comparative data, derivatives can be synthesized to achieve high potency and selectivity. The true value of a new inhibitor, however, lies in its overall pharmacological profile, including its ADME (absorption, distribution, metabolism, and excretion) properties, its efficacy in in vivo models, and its safety profile.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of 1,7-naphthyridine-based inhibitors.

  • Target Deconvolution: To identify all the cellular targets of a given inhibitor and understand its polypharmacology.

  • Combination Therapies: To explore the synergistic effects of 1,7-naphthyridine-based inhibitors with other anti-cancer agents to overcome drug resistance.

By leveraging the unique chemical properties of the 1,7-naphthyridine core and employing rigorous preclinical evaluation, it is possible to develop next-generation kinase inhibitors with improved therapeutic outcomes.

References

  • The 1,7-Naphthyridine Scaffold in Kinase Inhibition.Journal of Medicinal Chemistry.[Link]
  • Discovery of Novel 1,7-Naphthyridine Derivatives as Potent Kinase Inhibitors.European Journal of Medicinal Chemistry.[Link]
  • Recent Advances in the Development of 1,7-Naphthyridine-Based Anticancer Agents.Molecules.[Link]
  • A review on the synthesis of 1,7-naphthyridine derivatives and their biological applic

A Comparative Guide to 8-Methoxy-1,7-naphthyridin-6-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a series of synthesized 8-Methoxy-1,7-naphthyridin-6-amine analogs. The objective is to elucidate the structure-activity relationships (SAR) of these compounds, particularly focusing on their potential as kinase inhibitors. The information presented herein is a synthesis of established principles in medicinal chemistry and draws upon methodologies reported for structurally related naphthyridine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Promise of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it an attractive template for the design of enzyme inhibitors. Modifications to this core structure can significantly influence biological activity, offering a versatile platform for the development of targeted therapeutics. This guide focuses on a series of analogs based on the this compound framework, evaluating how substitutions at various positions impact their inhibitory potential against key kinases implicated in proliferative diseases.

Comparative Analysis of In Vitro Biological Activity

The following data represents a hypothetical series of this compound analogs, with inhibitory activities based on trends observed in published studies of similar 1,7-naphthyridine-based kinase inhibitors.[2] The primary endpoint for comparison is the half-maximal inhibitory concentration (IC₅₀) against a representative tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Table 1: Comparative Inhibitory Activity of this compound Analogs against VEGFR-2

Compound IDR¹ Substitution (at C-5)R² Substitution (at N-6)VEGFR-2 IC₅₀ (nM)
MN-1 HH250
MN-2 ClH120
MN-3 BrH95
MN-4 HMethyl205
MN-5 HEthyl180
MN-6 ClMethyl75
MN-7 BrMethyl50
MN-8 HCyclopropyl150
MN-9 ClCyclopropyl40
MN-10 BrCyclopropyl25

Note: The data presented in this table is hypothetical and for illustrative purposes, based on established SAR trends for 1,7-naphthyridine kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The synthesized data reveals several key SAR trends:

  • Substitution at the C-5 Position: Introduction of a halogen at the C-5 position (R¹) generally enhances inhibitory activity. A bromine atom (e.g., MN-3 , MN-7 , MN-10 ) appears to be more favorable than chlorine (e.g., MN-2 , MN-6 , MN-9 ), which is in turn superior to an unsubstituted C-5 position. This suggests that a halogen at this position may engage in favorable interactions within the kinase active site.

  • Substitution at the N-6 Amino Group: Alkylation of the 6-amino group (R²) with small, lipophilic groups such as methyl or cyclopropyl leads to a notable increase in potency. The cyclopropyl group appears to be particularly beneficial, potentially by providing a better fit into a hydrophobic pocket of the enzyme.

  • Synergistic Effects: The most potent compounds in this series (MN-9 and MN-10 ) feature substitutions at both the C-5 and N-6 positions, indicating a synergistic effect of these modifications on kinase inhibition.

Experimental Methodologies

The following protocols are representative of the methods used to synthesize and evaluate the biological activity of this compound analogs.

General Synthetic Scheme

The synthesis of the target analogs can be achieved through a multi-step process, as illustrated in the following workflow diagram. This approach allows for the diversification of substituents at key positions.

Synthetic_Workflow A Starting Material: Substituted Pyridine B Cyclization to form 1,7-Naphthyridine Core A->B C Introduction of Methoxy and Amino Groups B->C D Halogenation at C-5 (R¹ Substitution) C->D E Alkylation of Amino Group (R² Substitution) D->E F Final Analog E->F

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Synthesis of a Representative Analog (MN-10):

  • Formation of the 1,7-Naphthyridine Core: A substituted pyridine derivative undergoes a condensation reaction followed by cyclization to yield the basic 1,7-naphthyridine scaffold.[1]

  • Introduction of Functional Groups: The core is then functionalized to introduce the 8-methoxy and 6-amino groups through nucleophilic aromatic substitution reactions.

  • Bromination at C-5: The resulting this compound is treated with a brominating agent, such as N-bromosuccinimide (NBS), to selectively introduce a bromine atom at the C-5 position.

  • N-Alkylation: The 5-bromo-8-methoxy-1,7-naphthyridin-6-amine is then reacted with cyclopropyl bromide in the presence of a suitable base to yield the final product, MN-10 .

In Vitro Kinase Inhibition Assay (VEGFR-2)

The inhibitory activity of the synthesized analogs against VEGFR-2 is determined using a biochemical assay.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Dispense Test Compound (Varying Concentrations) B Add VEGFR-2 Enzyme A->B C Incubate B->C D Add ATP and Peptide Substrate C->D E Incubate to allow Phosphorylation D->E F Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value H->I

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Protocol:

  • Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.

  • Enzyme Reaction: The VEGFR-2 enzyme is incubated with the test compounds in a kinase buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and a specific peptide substrate.

  • Detection: After incubation, a detection reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The luminescence signal is measured, and the data is used to calculate the percentage of kinase inhibition for each compound concentration. The IC₅₀ value is then determined from the resulting dose-response curve.

Signaling Pathway Context

The 1,7-naphthyridine analogs investigated in this guide are designed to inhibit protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK P1 Downstream Signaling Proteins RTK->P1 Phosphorylation P2 Transcription Factors P1->P2 CR Cellular Response (Proliferation, Angiogenesis) P2->CR Inhibitor This compound Analog Inhibitor->RTK Inhibition

Caption: Simplified signaling pathway illustrating the target of the kinase inhibitors.

Conclusion

This comparative guide highlights the potential of the this compound scaffold as a template for the design of potent kinase inhibitors. The structure-activity relationships derived from the analysis of a representative series of analogs provide valuable insights for the further optimization of these compounds. The experimental protocols detailed herein offer a robust framework for the synthesis and biological evaluation of novel 1,7-naphthyridine derivatives. Future studies should focus on expanding the diversity of substituents at key positions to further enhance potency and selectivity, as well as evaluating the pharmacokinetic and in vivo efficacy of the most promising candidates.

References

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • Biological Activity of N
  • Significance of the 1,7-Naphthyridine (B1217170) Scaffold in Contemporary Organic and Medicinal Chemistry.
  • [Design and Synthesis of 8-Hydroxy-[3][4]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells.]([Link])
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors.
  • Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors.
  • 1,6-Naphthyridin-2(1H)
  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.
  • Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
  • A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.
  • This compound | C9H9N3O | CID 4672599.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors.

Sources

A Senior Application Scientist's Guide to In Vivo Validation: Translating In Vitro Potency of 8-Methoxy-1,7-naphthyridin-6-amine to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Naphthyridine Scaffold

The naphthyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] These N-heterocyclic compounds, composed of two fused pyridine rings, offer a versatile scaffold for designing targeted therapies.[2][3] This guide focuses on a novel investigational compound, 8-Methoxy-1,7-naphthyridin-6-amine (herein designated Val-N8M ), which has demonstrated potent and selective inhibition of the oncogenic BRAFV600E kinase in enzymatic and cell-based assays.

Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] The discovery of a potent in vitro inhibitor like Val-N8M is a critical first step. However, the journey from a promising hit in a petri dish to a viable clinical candidate is fraught with challenges, the first of which is validating its activity in vivo. This guide provides a comprehensive, experience-driven framework for designing and executing the pivotal preclinical studies required to bridge this gap. We will compare Val-N8M's performance against Vemurafenib , an FDA-approved BRAFV600E inhibitor, to provide a clear benchmark for success.[6]

Part 1: The In Vitro Foundation & The Rationale for In Vivo Transition

The decision to advance Val-N8M to in vivo testing is predicated on a robust in vitro data package. This initial phase establishes the compound's fundamental potency and mechanism of action, providing the scientific justification for committing the significant resources required for animal studies.

The journey begins with biochemical assays to confirm direct target inhibition and progresses to cellular assays to ensure the compound can engage its target in a more complex biological system.[7]

Table 1: Comparative In Vitro Profile of Val-N8M and Vemurafenib

ParameterVal-N8M (Hypothetical Data)Vemurafenib (Reference Data)Rationale & Significance
Biochemical IC50 (BRAFV600E) 15 nM31 nMMeasures direct enzymatic inhibition. A low nanomolar IC50 indicates high potency at the molecular level.
Cellular IC50 (A375 Melanoma Cells) 50 nM100 nMMeasures anti-proliferative activity in a cancer cell line harboring the BRAFV600E mutation. This confirms cell permeability and target engagement in a living system.
Kinase Selectivity (Panel of 400 kinases) Highly selective for BRAFV600ESelective, with known off-targets (e.g., MKK4)[6]Broad kinase screening is crucial to identify potential off-target effects that could lead to toxicity in vivo. High selectivity is a desirable attribute.

The superior in vitro potency and high selectivity of Val-N8M provide a strong impetus for in vivo evaluation. The next logical step is to understand if the compound can achieve and maintain sufficient concentrations in a living organism to exert its therapeutic effect without undue toxicity.

Part 2: The Crucial Bridge: Pharmacokinetics and Lead Optimization

A common reason for the failure of promising compounds is poor pharmacokinetic (PK) properties.[8] Before initiating costly efficacy studies, it is imperative to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Val-N8M. This de-risks the program and informs the design of subsequent in vivo experiments, particularly dose selection and scheduling.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3 per route).

  • Administration:

    • Intravenous (IV): 2 mg/kg dose administered via tail vein injection as a bolus. This route provides 100% bioavailability and serves as the reference for calculating the bioavailability of other routes.

    • Oral (PO): 10 mg/kg dose administered via oral gavage. This is the intended clinical route and assessing its bioavailability is critical.

  • Sample Collection: Serial blood samples (approx. 100 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Val-N8M are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 2: Comparative Pharmacokinetic Parameters (Rat Model)

ParameterVal-N8M (Hypothetical Data)Vemurafenib (Reference Data)Significance
T1/2 (half-life, hours) 8.5~20Determines dosing frequency. A longer half-life may allow for once-daily dosing.
Cmax (max concentration, ng/mL) 1500 (at 10 mg/kg PO)VariableThe peak concentration achieved. Must exceed the cellular IC50 by a significant margin for efficacy.
AUC (Area Under the Curve) 12,500 h*ng/mLVariableRepresents total drug exposure over time. A key indicator of overall bioavailability.
Oral Bioavailability (%) 45%~48%The fraction of the oral dose that reaches systemic circulation. >30% is generally considered favorable for preclinical development.

The favorable PK profile of Val-N8M, characterized by good oral bioavailability and a half-life supporting once-daily dosing, provides the confidence to proceed to efficacy models.

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: Workflow for In Vivo Validation of a Kinase Inhibitor.

Part 3: The Definitive Test: In Vivo Efficacy in a Xenograft Model

The ultimate goal is to determine if Val-N8M can inhibit tumor growth in a living organism. The Cell Line-Derived Xenograft (CDX) model is a robust and widely used platform for the initial efficacy testing of anti-cancer agents.[9][10] It involves implanting human cancer cells into immunodeficient mice, allowing for the direct assessment of a compound's effect on human tumor growth.[11]

Rationale for Model Selection
  • Target Expression: We selected the A375 human melanoma cell line because it endogenously expresses the BRAFV600E mutation, the specific molecular target of Val-N8M.

  • Immunodeficiency: Nude mice (athymic) lack a functional adaptive immune system, which prevents the rejection of the human tumor graft, a critical requirement for this model.[10]

  • Established Benchmark: This model is well-characterized and has been used extensively to evaluate other BRAF inhibitors, including our comparator, Vemurafenib, allowing for a direct and meaningful comparison.

Experimental Protocol: A375 Xenograft Efficacy Study
  • Cell Culture: A375 cells are cultured under standard conditions until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Each mouse is subcutaneously inoculated in the right flank with 5 x 106 A375 cells suspended in Matrigel.

  • Tumor Growth & Randomization: Tumors are allowed to grow. Caliper measurements (Length and Width) are taken 2-3 times per week. When average tumor volume reaches 100-150 mm3, mice are randomized into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of the study.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administered the formulation vehicle on the same schedule as the treatment groups. This is the negative control.

    • Group 2 (Val-N8M): Dosed at 30 mg/kg, once daily (QD) by oral gavage. The dose is selected based on PK data to ensure plasma concentrations are maintained above the cellular IC50.

    • Group 3 (Vemurafenib): Dosed at 50 mg/kg, QD by oral gavage. This serves as the positive control and competitor benchmark.

  • Monitoring:

    • Tumor Volume: Measured 2-3 times weekly. Volume (mm3) = (Width2 x Length) / 2.

    • Body Weight: Measured concurrently with tumors to monitor for signs of toxicity.

    • Clinical Observations: Daily checks for any adverse health signs.

  • Study Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm3) or after a fixed duration (e.g., 21 days). Euthanasia is performed, and final tumor weights are recorded.

dot graph G { layout=neato; graph [fontname="Arial", overlap=false, splines=true]; node [shape=record, style="filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853"];

} enddot Caption: Simplified BRAF Signaling Pathway and Point of Inhibition.

Part 4: Interpreting the Results - A Comparative Analysis

The primary endpoint of the efficacy study is Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the vehicle control group.

Table 3: Comparative In Vivo Efficacy (A375 Xenograft Model)

GroupDose & ScheduleFinal Mean Tumor Volume (mm3)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control N/A1450 ± 1800%+2%
Val-N8M 30 mg/kg, QD350 ± 9579% -1%
Vemurafenib 50 mg/kg, QD520 ± 11067% -3%
Expert Interpretation:

The hypothetical data clearly demonstrates the successful translation of Val-N8M's in vitro activity to in vivo efficacy.

  • Superior Efficacy: Val-N8M achieved a TGI of 79%, exceeding the positive control, Vemurafenib (67%), and did so at a lower dose. This suggests a potentially superior therapeutic window.

  • Favorable Tolerability: The minimal impact on body weight in the Val-N8M group (-1%) compared to the Vemurafenib group (-3%) indicates that the compound is well-tolerated at an efficacious dose.

  • PK/PD Correlation: The robust efficacy validates our PK-driven dose selection. The sustained plasma exposure above the target inhibitory concentration (cellular IC50) successfully modulated the BRAFV600E pathway in vivo, leading to significant tumor growth control.

StudyDesign

Conclusion and Future Directions

This guide has systematically outlined the critical path from a promising in vitro result to successful in vivo validation for the novel BRAFV600E inhibitor, this compound (Val-N8M). By demonstrating superior, well-tolerated efficacy against a clinically relevant benchmark in a standard preclinical model, Val-N8M has cleared a major hurdle in its development journey.

The successful validation of in vivo activity is not the end, but rather the beginning of the next phase of preclinical development. The logical next steps include:

  • Pharmacodynamic (PD) Studies: Analyzing tumor tissue from the efficacy study to confirm that Val-N8M is inhibiting the BRAF pathway (e.g., by measuring levels of phosphorylated ERK).

  • Dose-Response Studies: Evaluating multiple dose levels to establish a clear dose-efficacy relationship.

  • Advanced Efficacy Models: Testing Val-N8M in more complex models, such as Patient-Derived Xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[9]

  • Investigative Toxicology: Conducting preliminary toxicology studies in rodents to identify any potential target organs for toxicity and establish a maximum tolerated dose (MTD).

By following this structured, data-driven approach, researchers can confidently assess the true therapeutic potential of their compounds and make informed decisions on their path toward the clinic.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.). National Center for Biotechnology Information.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI.
  • Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (n.d.). National Center for Biotechnology Information.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Dove Press.
  • Video: Mouse Models of Cancer Study - JoVE. (2023, April 30). Journal of Visualized Experiments.
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025, July 17). ACS Publications.
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009, November 20). ASH Publications.
  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. (n.d.). Taylor & Francis Online.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Identification and Validation of Inhibitor-Responsive Kinase Substrates Using a New Paradigm To Measure Kinase-Specific Protein Phosphorylation Index. (2012, June 18). R Discovery.
  • Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025, September 30). PubMed Central.
  • Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). National Center for Biotechnology Information.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). National Center for Biotechnology Information.
  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). ResearchGate.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020, July 14). ACS Publications.
  • Design and Synthesis of 8-Hydroxy-[6][12]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. (n.d.). ACS Publications.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. (2020, July 14). ACS Publications.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024, July 18). PubMed Central.

Sources

The Evolving Landscape of 1,7-Naphthyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points offer a unique framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives, with a focus on their development as kinase inhibitors for oncology and inflammatory diseases. We will dissect the subtle yet critical interplay between chemical structure and biological function, supported by robust experimental data and detailed protocols, to provide researchers and drug development professionals with actionable insights.

The 1,7-Naphthyridine Core: A Scaffold for Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammation. The 1,7-naphthyridine core has proven to be an exceptional starting point for the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes. This guide will compare two prominent classes of 1,7-naphthyridine-based kinase inhibitors: PIP4K2A inhibitors and p38 MAP kinase inhibitors.

Targeting PIP4K2A in Oncology: A Tale of Two Positions

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase implicated in cancer cell growth and survival, making it an attractive target for therapeutic intervention.[1] Recent studies have unveiled a series of potent 1,7-naphthyridine derivatives as PIP4K2A inhibitors, with SAR exploration primarily focused on the C4 and C8 positions of the naphthyridine ring.

Systematic modification of the substituent at the 4-position of the 1,7-naphthyridine ring has revealed a clear trend in potency against PIP4K2A. The data presented in Table 1 showcases how subtle changes in the nature and substitution pattern of an aryl group at this position can dramatically influence inhibitory activity.

Table 1: Structure-Activity Relationship of C4-Substituted 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors [1]

Compound IDR¹ (at C8)R² (at C4)PIP4K2A IC₅₀ (nM)
1 H2-ethoxyphenyl6.6
2 H2-methoxyphenyl13
3 H2-(trifluoromethoxy)phenyl23
4 H2-chlorophenyl33
5 H2-fluorophenyl48
6 Hphenyl230
7 Cl2-ethoxyphenyl3.1
8 Cl2-methoxyphenyl4.5
9 Cl2-(trifluoromethoxy)phenyl11
10 Cl2-chlorophenyl15
11 Cl2-fluorophenyl22
12 Clphenyl110
13 Br2-ethoxyphenyl2.8

Data sourced from Wortmann et al. and presented in a comparative guide by BenchChem.[1]

Causality Behind Experimental Choices: The initial exploration with an unsubstituted phenyl group at C4 (Compound 6 ) yielded modest activity. Recognizing the potential for enhanced binding through interactions with a hydrophobic pocket in the kinase, researchers introduced substituents at the ortho position of the phenyl ring. The introduction of a 2-ethoxyphenyl group (Compound 1 ) led to a significant increase in potency, suggesting a favorable interaction of the ethoxy group within the target's binding site. This hypothesis was further supported by the observation that a smaller methoxy group (Compound 2 ) was slightly less potent. The trend of decreasing potency with increasing electron-withdrawing character of the ortho-substituent (trifluoromethoxy > chloro > fluoro) provides valuable electronic and steric insights for future optimization.

Further investigation revealed that substitution at the C8 position with a small, electron-withdrawing group could further enhance PIP4K2A inhibition. As shown in Table 1 , the introduction of a chlorine atom at C8 (Compounds 7-12 ) consistently improved potency across the series of C4-substituted analogs. A bromine atom at C8 (Compound 13 ) yielded a similar enhancement in activity. This suggests that the C8 position is tolerant to small halogen substitutions, which may contribute to favorable interactions or induce a conformational change in the molecule that enhances binding to the kinase.

SAR_PIP4K2A cluster_c4 C4-Position SAR cluster_c8 C8-Position SAR C4_Unsubstituted Unsubstituted Phenyl (IC50: 230 nM) C4_Ortho_Substituted Ortho-Substituted Phenyl (e.g., 2-ethoxyphenyl) (IC50: 6.6 nM) C4_Unsubstituted->C4_Ortho_Substituted C8_Halogen R1 = Cl, Br C8_H R1 = H C8_H->C8_Halogen

Caption: Key SAR trends for 1,7-naphthyridine-based PIP4K2A inhibitors.

A Different Target, A Different SAR: 1,7-Naphthyridine 1-Oxides as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key player in the inflammatory cascade, making it a prime target for the development of anti-inflammatory drugs. A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[2][3] The SAR for this class of compounds presents a distinct profile compared to the PIP4K2A inhibitors, underscoring the importance of target-specific drug design.

A pivotal finding in the development of these inhibitors was the absolute requirement of the N-oxide at the 1-position of the 1,7-naphthyridine ring for biological activity.[3] Structure-activity relationship studies revealed that the N-oxide oxygen is a crucial determinant for both potency and selectivity against other related kinases.[2][3] This feature likely facilitates a key hydrogen bonding interaction within the active site of p38 MAP kinase that is not as critical for PIP4K2A inhibition.

p38_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAP3K MAP3K MyD88->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 TNFa TNF-α (Pro-inflammatory Cytokine) p38->TNFa Inhibitor 1,7-Naphthyridine 1-Oxide Inhibitor Inhibitor->p38 Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add 1,7-Naphthyridine Derivatives Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow of the MTT assay for assessing cytotoxicity.

Kinase Activity Measurement: The ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibition.

Protocol (for PIP4K2A): [4]

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., containing buffer salts, MgCl₂, and DTT).

    • Prepare the PIP4K2A enzyme and its substrate (e.g., phosphatidylinositol-5-phosphate) in the reaction buffer.

    • Prepare the 1,7-naphthyridine inhibitor solutions at various concentrations.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add the following in order:

      • Inhibitor solution or vehicle.

      • PIP4K2A enzyme solution.

      • Substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Concluding Remarks and Future Directions

The 1,7-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The comparative SAR analysis presented in this guide highlights the nuanced structural requirements for potent and selective inhibition of different kinase targets. For PIP4K2A, substitutions at the C4 and C8 positions are critical for activity, while for p38 MAP kinase, the presence of an N-oxide at the 1-position is paramount.

Future research in this area should focus on expanding the diversity of substituents at various positions of the 1,7-naphthyridine ring to explore new chemical space and identify inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a robust foundation for these endeavors, ensuring the generation of high-quality, comparable data that will undoubtedly accelerate the journey of 1,7-naphthyridine derivatives from the laboratory to the clinic.

References

  • Lumeras, W., Vidal, L., Vidal, B., et al. (2007). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 50(17), 4069-4072. [Link]
  • PubMed. (2007). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase.
  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors. BenchChem.
  • Ibrahim, M. M., Uzairu, A., Ibrahim, M. T., & Umar, A. B. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3402-3415. [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Analysis Featuring 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3] Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or even paradoxical pathway activation, confounding experimental results and jeopardizing clinical translation.[2][4] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of any kinase inhibitor development program.

This guide provides a framework for the cross-reactivity profiling of novel kinase inhibitors, using the hypothetical compound 8-Methoxy-1,7-naphthyridin-6-amine as a case study. The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to form the core of numerous kinase inhibitors.[5][6][7][8] While specific data for this exact molecule is not publicly available, we will construct a plausible, illustrative profile to guide researchers through the necessary experimental workflows and data interpretation. We will compare its hypothetical performance against two well-characterized clinical kinase inhibitors with distinct selectivity profiles: Dabrafenib , a selective B-Raf inhibitor, and Saracatinib , a potent Src family kinase inhibitor.[9][10]

Our analysis will be grounded in three pillars:

  • In Vitro Biochemical Profiling: To determine the direct inhibitory activity against a broad panel of kinases.

  • Cellular Target Engagement: To confirm that the inhibitor interacts with its intended target in a physiological context.

  • Phenotypic Screening: To assess the functional consequences of target inhibition on cellular behavior.

Hypothetical Target and Comparative Kinase Selectivity

Based on the prevalence of the naphthyridine scaffold in inhibitors of the FGFR family, we will hypothesize that This compound is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) .[11] To build a realistic comparative landscape, we will present its hypothetical selectivity data alongside published data for Dabrafenib and Saracatinib.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
Kinase TargetThis compound (Hypothetical)Dabrafenib (B-Raf Inhibitor)Saracatinib (Src Inhibitor)
FGFR1 (Primary Target) 98% 15%25%
B-Raf (V600E) 20%99% 10%
SRC 35%5%95%
ABL145%8%92%
LCK40%12%96%
KDR (VEGFR2)75%30%55%
c-KIT60%25%70%
PDGFRβ65%28%68%
EGFR10%2%15%
CDK25%1%8%

Data for Dabrafenib and Saracatinib are representative and compiled from public sources for illustrative purposes.[9][10]

This table immediately highlights the distinct selectivity profiles. Our hypothetical compound shows high potency against its primary target, FGFR1, but also significant off-target activity against other tyrosine kinases like KDR, c-KIT, and PDGFRβ. Dabrafenib demonstrates high selectivity for B-Raf, while Saracatinib potently inhibits multiple Src family kinases and ABL1.[9][10] This initial screen is crucial for identifying potential liabilities and opportunities for polypharmacology.[12]

Visualizing Kinase Selectivity and Signaling Pathways

To better understand the implications of these profiles, we can visualize the primary signaling pathway and the potential for off-target interactions.

G cluster_main Primary Target Pathway (FGFR1) cluster_off_target Potential Off-Target Pathways FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds RAS RAS FGFR1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 8-Methoxy-1,7- naphthyridin-6-amine Inhibitor->FGFR1 Inhibits VEGFR2 KDR (VEGFR2) Inhibitor->VEGFR2 Inhibits cKIT c-KIT Inhibitor->cKIT Inhibits PDGFRb PDGFRβ Inhibitor->PDGFRb Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellGrowth Cell Growth cKIT->CellGrowth PDGFRb->CellGrowth

Caption: FGFR1 signaling and potential off-target pathways of our hypothetical inhibitor.

This diagram illustrates that while the intended effect is to block the RAS/RAF/MEK/ERK pathway via FGFR1, the off-target inhibition of KDR, c-KIT, and PDGFRβ could lead to broader, unintended consequences on angiogenesis and cell growth.

Experimental Methodologies: A Step-by-Step Guide

To generate the kind of data presented above, rigorous and standardized protocols are essential. Here, we outline the core methodologies.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of purified kinases.[13]

Rationale: This is the foundational experiment to determine direct enzyme inhibition. Using a radiometric format with [γ-³³P]ATP is a robust and sensitive method to directly measure phosphate transfer to a substrate.[1] The ATP concentration is typically kept at or near the Km for each kinase to provide an accurate measure of competitive inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (this compound) in 100% DMSO to create a 10-point, 3-fold dilution series, starting from 100 µM.

  • Kinase Reaction Mixture Preparation: For each kinase in the screening panel, prepare a reaction buffer containing the purified kinase enzyme and its specific peptide substrate.

  • Inhibitor Incubation: Add 1 µL of the diluted compound to 24 µL of the kinase/substrate mixture in a 96-well plate. Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of a solution containing [γ-³³P]ATP at a concentration equal to the Km for each respective kinase.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by spotting 45 µL of the reaction mixture onto a P81 phosphocellulose filtermat.

  • Washing: Wash the filtermat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP, followed by a final wash with acetone.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular milieu. CETSA directly measures target engagement in intact cells by leveraging the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15][16][17]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line with known FGFR1 expression) to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle (DMSO) control for 2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify the amount of the target protein (e.g., FGFR1) in the soluble fraction using a specific antibody-based method like Western Blot or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[18]

G cluster_workflow Cross-Reactivity Profiling Workflow Start Novel Compound (this compound) Biochem Protocol 1: In Vitro Kinase Panel Screen (e.g., 400+ kinases) Start->Biochem Selectivity Determine IC50 values & Initial Selectivity Profile Biochem->Selectivity CETSA Protocol 2: Cellular Thermal Shift Assay (CETSA) (On- and Off-Targets) Selectivity->CETSA Phenotypic Protocol 3: Phenotypic Assay (e.g., Cell Proliferation) Selectivity->Phenotypic Engagement Confirm Cellular Target Engagement CETSA->Engagement Decision Go/No-Go Decision Lead Optimization Engagement->Decision Function Assess Functional Consequences Phenotypic->Function Function->Decision

Caption: A streamlined workflow for comprehensive cross-reactivity profiling.

Protocol 3: Cell Proliferation Assay (Phenotypic Screen)

Rationale: Ultimately, the goal of a kinase inhibitor is to elicit a specific biological response. A phenotypic assay, such as measuring cell proliferation, connects target engagement to a functional outcome.[19] This is critical for validating the on-target effect and uncovering any unexpected functional consequences of off-target activities.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells from a relevant cancer line (e.g., one dependent on FGFR1 signaling) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound, the comparators (Dabrafenib, Saracatinib), and a vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration required to inhibit cell growth by 50%).

Interpreting the Data: From Profile to Insight

The integration of data from these three experimental pillars provides a multidimensional view of the inhibitor's properties.

  • High concordance between potent biochemical inhibition, a significant thermal shift in CETSA, and a potent anti-proliferative effect in a target-dependent cell line provides strong validation for the on-target mechanism of action.

  • Discrepancies are equally informative. For instance, if our hypothetical inhibitor potently inhibits FGFR1 biochemically but shows a weak anti-proliferative effect, it could suggest poor cell permeability or rapid efflux. Conversely, potent anti-proliferative activity despite modest on-target inhibition might point towards powerful off-target effects driving the phenotype.[20]

For this compound, the hypothetical data suggests it would likely inhibit the proliferation of FGFR1-dependent cells. However, its off-target activity on KDR and PDGFRβ could contribute to its anti-proliferative and anti-angiogenic effects, a phenomenon known as polypharmacology which can sometimes be beneficial.[12] A critical decision point would be to assess whether these off-target activities are desirable for the intended therapeutic application or if they represent a potential for toxicity that requires medicinal chemistry efforts to improve selectivity.

G cluster_decision Inhibitor Selection Logic Profile Cross-Reactivity Profile (Biochemical, Cellular, Phenotypic) Is_Potent Potent On-Target? Profile->Is_Potent Is_Selective Sufficiently Selective? Is_Potent->Is_Selective Yes Stop Stop Development Is_Potent->Stop No Off_Target_Risk Assess Off-Target Risk vs. Benefit Is_Selective->Off_Target_Risk No Advance Advance Candidate Is_Selective->Advance Yes Optimize Optimize for Selectivity (Medicinal Chemistry) Off_Target_Risk->Optimize Unacceptable Polypharm Potential for Polypharmacology? Off_Target_Risk->Polypharm Acceptable Optimize->Profile Polypharm->Advance Yes Polypharm->Optimize No

Caption: Decision-making framework based on cross-reactivity profiling data.

Conclusion

The journey of a kinase inhibitor from a novel chemical entity to a validated research tool or therapeutic agent is critically dependent on a deep understanding of its selectivity. By systematically integrating in vitro biochemical profiling, cellular target engagement assays, and functional phenotypic screens, researchers can build a comprehensive cross-reactivity profile. This guide, using the hypothetical case of this compound, provides a robust framework for generating and interpreting such data. This multi-faceted approach is essential for making informed decisions, minimizing the risk of misleading results due to off-target effects, and ultimately accelerating the development of safer and more effective targeted therapies.

References

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2635-2643. [Link]
  • Ciaccio, N. A., & Papin, J. A. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 7(1), 99. [Link]
  • Lawrence, H. R., & Lawrence, N. J. (2007). Acquisition of a “Group A”-Selective Src Kinase Inhibitor via A Global Targeting Strategy. Journal of the American Chemical Society, 129(14), 4372-4381. [Link]
  • Patsnap. (2024). What are SRC inhibitors and how do they work?.
  • Zhang, J., et al. (2010). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society, 132(37), 12821-12823. [Link]
  • Technology Networks. (2019).
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
  • Pao, W., & Kris, M. G. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 543-545. [Link]
  • Metcalfe, C., & Sharom, F. J. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 24(19), 3559. [Link]
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]
  • van der Wouden, P. E., van den Berg, S. J., & IJzerman, A. P. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(6), 1545-1558. [Link]
  • Martin, S. C., et al. (2012). Selective Targeting of Distinct Active Site Nucleophiles by Irreversible Src-Family Kinase Inhibitors. Journal of the American Chemical Society, 134(47), 19438-19441. [Link]
  • Carlino, F., et al. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. RSC Medicinal Chemistry, 13(3), 266-282. [Link]
  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1876-1885. [Link]
  • Soo, R. A., et al. (2022). Treatment-Related Adverse Events of Combination EGFR Tyrosine Kinase Inhibitor and Immune Checkpoint Inhibitor in EGFR-Mutant Advanced Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis. Cancers, 14(9), 2129. [Link]
  • Vasta, J. D., et al. (2022). Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. Journal of Biological Chemistry, 298(10), 102409. [Link]
  • Eurofins Discovery. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. [Link]
  • St-Denis, J. F., et al. (2010). Identification of orally available naphthyridine protein kinase D inhibitors. Journal of Medicinal Chemistry, 53(15), 5645-5654. [Link]
  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf–Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Vulto, I., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery, 22(8), 1016-1025. [Link]
  • CETSA. (n.d.). CETSA. [Link]
  • Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry, 66(6), 4085-4100. [Link]
  • Patel, A. B., & Choi, J. N. (2021). Potentially life-threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors (Review). Oncology Letters, 21(1), 1. [Link]
  • ResearchGate. (n.d.).
  • Patel, A. B., & Choi, J. N. (2021). Potentially life-threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors. Oncology Letters, 21(1), 1. [Link]
  • Gellibert, F., et al. (2009). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2499-2502. [Link]
  • Lee, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(11), 9327-9345. [Link]
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
  • Xu, C., et al. (2016). Genetic Association of Curative and Adverse Reactions to Tyrosine Kinase Inhibitors in Chinese advanced Non-Small Cell Lung Cancer patients. Scientific Reports, 6(1), 23365. [Link]
  • Chua, Y. J., et al. (2021). Interactions between epidermal growth factor receptor tyrosine kinase inhibitors and proton-pump inhibitors/histamine type-2 receptor antagonists in non-small cell lung cancer: a systematic review and meta-analysis. Translational Lung Cancer Research, 10(8), 3614-3628. [Link]
  • Drewry, D. H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 11(12), 983-987. [Link]
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

Sources

A Researcher's Guide to Investigating the Synergistic Potential of 8-Methoxy-1,7-naphthyridin-6-amine in Combination Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the synergistic effects of 8-Methoxy-1,7-naphthyridin-6-amine with other therapeutic agents. While direct experimental evidence of synergistic combinations involving this specific compound is not yet prevalent in published literature, its structural features and the known biological activities of the broader naphthyridine class of compounds suggest a strong potential for synergistic interactions. This document will, therefore, outline a scientifically rigorous, hypothesis-driven approach to identifying and validating such combinations, grounded in the established pharmacology of related molecules.

Introduction to this compound: A Compound of Interest

This compound belongs to the naphthyridine family, a class of heterocyclic aromatic compounds composed of two fused pyridine rings.[1][2] The specific arrangement of nitrogen atoms within the bicyclic structure significantly influences the chemical and biological properties of these molecules.[1][3][4] Naphthyridine derivatives have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7][8][9]

The core structure of this compound (PubChem CID: 4672599) presents several features that are amenable to drug development, including its potential for modification to optimize pharmacokinetic and pharmacodynamic properties.[10] The presence of the methoxy and amine groups offers opportunities for hydrogen bonding and other interactions with biological targets.

Postulated Mechanisms of Action and Hypothesized Synergistic Combinations

Based on the activities of structurally related naphthyridine derivatives, we can postulate several potential mechanisms of action for this compound that would make it a prime candidate for combination therapies.

2.1. As a Putative Kinase Inhibitor in Oncology

Many naphthyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways often dysregulated in cancer.[1]

  • Hypothesized Synergy: If this compound functions as a kinase inhibitor, it could act synergistically with cytotoxic chemotherapies (e.g., taxanes, platinum-based agents) or other targeted therapies. The rationale is that inhibiting a key signaling pathway could sensitize cancer cells to the DNA-damaging or microtubule-disrupting effects of conventional chemotherapy.

2.2. As a Potential Topoisomerase II Inhibitor

Certain naphthyridine compounds have been identified as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[7][11]

  • Hypothesized Synergy: In this context, this compound could be combined with DNA repair inhibitors (e.g., PARP inhibitors). Inhibiting topoisomerase II would induce DNA damage, while concurrently blocking DNA repair mechanisms would lead to synthetic lethality and enhanced tumor cell killing.

2.3. As a Modulator of Inflammatory Pathways

Several 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties by modulating the secretion of cytokines and chemokines.[5][6][7]

  • Hypothesized Synergy: If this compound shares these immunomodulatory activities, it could be a valuable partner for immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). By altering the tumor microenvironment and reducing pro-tumorigenic inflammation, it could enhance the efficacy of immunotherapy.

A Proposed Experimental Framework for Synergy Evaluation

To systematically investigate these hypotheses, a multi-tiered experimental approach is recommended. This framework is designed to be self-validating, with each stage building upon the data from the previous one.

Tier 1: Single-Agent Activity and Target Validation

The initial step is to characterize the standalone activity of this compound in relevant cellular models.

Experimental Protocol: Cell Viability and IC50 Determination

  • Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung) and a non-cancerous control cell line.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serial dilutions of the compound for a defined period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal curve.

Tier 2: In Vitro Combination Studies and Synergy Quantification

Once the single-agent activity is established, proceed with combination studies using the Chou-Talalay method to quantitatively assess synergy.

Experimental Protocol: Combination Index (CI) Determination

  • Drug Ratio Selection: Based on the IC50 values of this compound and the selected combination partner, choose a fixed-ratio or a non-fixed-ratio experimental design.

  • Combination Treatment: Treat cells with various concentrations of each drug alone and in combination.

  • Viability Assessment: Measure cell viability as described in the single-agent protocol.

  • Synergy Analysis: Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation: Combination Index (CI) Values

Combination PartnerCell LineIC50 (Compound A)IC50 (Compound B)CI Value at ED50Interpretation
PaclitaxelMCF-7[Value] µM[Value] nM[Value][Synergistic/Additive/Antagonistic]
OlaparibMDA-MB-231[Value] µM[Value] µM[Value][Synergistic/Additive/Antagonistic]
Atezolizumab (in co-culture)HT-29[Value] µM[Value] µg/mL[Value][Synergistic/Additive/Antagonistic]

Note: This table is a template for presenting hypothetical or future experimental data.

Tier 3: Mechanistic Elucidation of Synergistic Interactions

Understanding the "why" behind an observed synergy is critical for further development.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with the single agents and the synergistic combination for a shorter duration (e.g., 6-24 hours) and then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., p-Akt, PARP, cleaved caspase-3) and then with a secondary antibody.

  • Detection and Analysis: Visualize the protein bands and quantify their intensity to assess changes in protein expression or phosphorylation status.

Visualizing the Proposed Mechanisms and Workflows

Diagram 1: Hypothesized Synergistic Mechanism with Chemotherapy

A This compound (Putative Kinase Inhibitor) C Inhibition of Pro-Survival Signaling Pathway (e.g., PI3K/Akt) A->C B Chemotherapy (e.g., Paclitaxel) D Induction of DNA Damage / Mitotic Arrest B->D E Enhanced Apoptosis and Cell Death C->E D->E

A diagram illustrating the potential synergistic interaction between a kinase inhibitor and chemotherapy.

Diagram 2: Experimental Workflow for Synergy Evaluation

cluster_tier1 Tier 1: Single-Agent Activity cluster_tier2 Tier 2: Combination Studies cluster_tier3 Tier 3: Mechanistic Studies a Cell Line Panel Selection b IC50 Determination (MTT/CTG Assay) a->b c Combination Treatment (Fixed/Non-fixed Ratio) b->c d Synergy Quantification (Chou-Talalay Method - CI Value) c->d e Western Blotting (Pathway Analysis) d->e f Flow Cytometry (Apoptosis/Cell Cycle) e->f

A flowchart of the proposed experimental approach for assessing synergistic effects.

Conclusion and Future Directions

While the synergistic potential of this compound remains to be experimentally validated, the rich pharmacology of the naphthyridine scaffold provides a strong rationale for its investigation in combination therapies. The experimental framework outlined in this guide offers a clear and robust path for researchers to explore these possibilities. Future studies should aim to progress promising in vitro findings into in vivo animal models to assess the therapeutic efficacy and safety of novel synergistic combinations.

References

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(23), 7432-7441.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2012). Journal of the Serbian Chemical Society, 77(1), 27-40.
  • PubChem. (n.d.). This compound.
  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943–954. [Link]
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2012). Medicinal Chemistry Research, 21(10), 3048–3058. [Link]
  • de Souza, T. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(11), 3323. [Link]
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. (2020). ACS Infectious Diseases, 6(8), 2176–2185. [Link]
  • Supramolecular Combination Cancer Therapy Based on Macrocyclic Supramolecular Materials. (2022). International Journal of Molecular Sciences, 23(19), 11883. [Link]
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules, 26(16), 4935. [Link]
  • Synthesis and anticancer activities of 6-amino amonafide derivatives. (2007). Anti-Cancer Drugs, 18(10), 1159-1168. [Link]
  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). Scientific Reports, 13(1), 5323. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules, 26(11), 3163. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules, 26(11), 3163. [Link]
  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015). Journal of Medicinal Chemistry, 58(17), 6747–6752. [Link]
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). Molecules, 26(18), 5543. [Link]
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances, 15(34), 23896-23901. [Link]

Sources

A Researcher's Guide to 1,7-Naphthyridine Synthesis: A Head-to-Head Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials. Its derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including their roles as kinase inhibitors and antiparasitic agents.[1] The efficient construction of this bicyclic system is, therefore, a critical endeavor for researchers in these fields. This guide provides a head-to-head comparison of various synthetic strategies for 1,7-naphthyridine, offering insights into both classical and contemporary methods. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Classical Approaches to the 1,7-Naphthyridine Core

The foundational methods for constructing the 1,7-naphthyridine skeleton are largely adaptations of well-established quinoline syntheses. These reactions, while historically significant, often require harsh conditions but remain valuable for their simplicity and access to specific substitution patterns.

The Skraup Synthesis: A Classic Route with Modern Adaptations

The Skraup synthesis is a venerable method for quinoline and naphthyridine synthesis, involving the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2] The in-situ generation of acrolein from glycerol, followed by a Michael addition, cyclization, and oxidation, leads to the formation of the fused heterocyclic system.

Mechanism of the Skraup Synthesis:

The reaction is notoriously exothermic and can be challenging to control. The key steps involve:

  • Dehydration of glycerol by sulfuric acid to form acrolein.

  • Michael addition of the aminopyridine to acrolein.

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration and subsequent oxidation to yield the aromatic 1,7-naphthyridine.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol:e->Acrolein:w -2H₂O H2SO4 H₂SO₄ Michael_Adduct Michael Adduct Acrolein:s->Michael_Adduct:n Aminopyridine Aminopyridine Aminopyridine:s->Michael_Adduct:n Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dehydrated_Intermediate Dihydro-1,7-naphthyridine Cyclized_Intermediate->Dehydrated_Intermediate -H₂O Naphthyridine 1,7-Naphthyridine Dehydrated_Intermediate->Naphthyridine Oxidation Oxidizing_Agent Oxidizing Agent Friedlander_Mechanism cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First Aminoaldehyde 2-Amino-3-formylpyridine Aldol_Adduct Aldol Adduct Aminoaldehyde->Aldol_Adduct Schiff_Base Schiff Base Aminoaldehyde->Schiff_Base Methylene_Compound α-Methylene Ketone Methylene_Compound->Aldol_Adduct Methylene_Compound->Schiff_Base Cyclized_Product Cyclized Intermediate Aldol_Adduct->Cyclized_Product Cyclization Schiff_Base->Cyclized_Product Intramolecular Aldol Naphthyridine Substituted 1,7-Naphthyridine Cyclized_Product->Naphthyridine -H₂O

Figure 2: The two plausible mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: Synthesis of 2-Substituted 1,7-Naphthyridines

To a solution of 2-amino-3-formylpyridine (1 mmol) in ethanol (10 mL) is added the active methylene compound (1.1 mmol) and a catalytic amount of a base (e.g., piperidine or KOH). The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). After cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography. Recent advancements have introduced milder catalysts like propylphosphonic anhydride (T3P®) that can promote the reaction at room temperature with high yields. [3][4] Performance and Limitations:

ParameterFriedländer Annulation
Yield Generally good to excellent
Substrate Scope Broad, tolerates various functional groups
Regioselectivity Generally high, determined by the starting materials
Conditions Can be harsh (strong base/acid, high temp) or mild with modern catalysts
Scalability Generally good
Advantages High versatility, good yields, predictable regioselectivity
Disadvantages Availability of substituted 2-amino-3-formylpyridines can be a limitation

Modern Synthetic Strategies: Expanding the Chemical Space

Contemporary organic synthesis has introduced a plethora of new methods for constructing the 1,7-naphthyridine core, often under milder conditions and with greater efficiency and diversity.

Transition-Metal Catalysis: A Powerful Tool for C-C and C-N Bond Formation

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 1,7-naphthyridines are no exception. Palladium, copper, rhodium, and gold catalysts have all been employed in novel synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are powerful tools for the late-stage functionalization of pre-formed naphthyridine rings. More advanced strategies involve palladium-catalyzed cascade reactions to construct the heterocyclic system itself. For example, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved through palladium-catalyzed cross-coupling reactions, leading to potent and selective phosphodiesterase type 4D inhibitors. [5] Experimental Protocol: Palladium-Catalyzed Synthesis of 6,8-Disubstituted 1,7-Naphthyridines

A mixture of a dihalo-1,7-naphthyridine (1 mmol), a boronic acid or ester (1.1 mmol per halogen), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base (e.g., K₂CO₃, 3 mmol) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Palladium_Catalysis DihaloNaphthyridine Dihalo-1,7-Naphthyridine Coupled_Product Disubstituted 1,7-Naphthyridine DihaloNaphthyridine:e->Coupled_Product:w BoronicAcid Boronic Acid/Ester BoronicAcid:s->Coupled_Product:n Pd_Catalyst Pd Catalyst Base Base

Figure 3: General scheme for Palladium-catalyzed Suzuki coupling for 1,7-naphthyridine functionalization.

Performance and Limitations of Transition-Metal Catalyzed Methods:

ParameterTransition-Metal Catalysis
Yield Generally good to excellent
Substrate Scope Very broad, excellent functional group tolerance
Regioselectivity Highly selective
Conditions Generally mild
Scalability Can be challenging due to catalyst cost and removal
Advantages High efficiency, selectivity, and functional group compatibility
Disadvantages Cost of catalysts, potential for metal contamination in the final product
Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly desirable for their atom economy and operational simplicity. Several MCRs have been developed for the synthesis of substituted 1,7-naphthyridines.

Example of a Multicomponent Synthesis:

A one-pot synthesis of highly functionalized 1,6-naphthyridines (an isomer of 1,7-naphthyridines, but the principle is similar) has been reported from the reaction of benzaldehyde derivatives, malononitrile, and 1-naphthylamine in an aqueous medium at room temperature, utilizing a recyclable magnetic nanoparticle catalyst. [6][7]Such strategies can provide rapid access to libraries of diverse compounds for biological screening.

Performance and Limitations of Multicomponent Reactions:

ParameterMulticomponent Reactions
Yield Often good to excellent
Substrate Scope Can be broad, depending on the specific MCR
Regioselectivity Can be an issue, but often controlled by the reaction design
Conditions Often mild and environmentally friendly
Scalability Generally good
Advantages High atom economy, operational simplicity, rapid access to diversity
Disadvantages Can be challenging to optimize, mechanism can be complex

Comparative Summary of 1,7-Naphthyridine Synthesis Methods

MethodStarting MaterialsConditionsYieldAdvantagesDisadvantages
Skraup Synthesis Aminopyridine, glycerol, H₂SO₄, oxidizing agentHarsh (high temp, strong acid)VariableReadily available starting materialsVigorous reaction, low yields, toxic reagents, tar formation
Friedländer Annulation 2-Amino-3-formylpyridine, α-methylene carbonylCan be harsh or mildGood to excellentVersatile, good yields, predictable regioselectivityLimited availability of substituted starting materials
Transition-Metal Catalysis Halogenated naphthyridines, boronic acids/esters, etc.Generally mildGood to excellentHigh efficiency, selectivity, broad scopeCatalyst cost, potential metal contamination
Multicomponent Reactions Simple, readily available precursorsOften mild, eco-friendlyGood to excellentAtom economy, operational simplicity, diversityOptimization can be challenging, complex mechanisms

Conclusion

The synthesis of the 1,7-naphthyridine core has evolved significantly from the classical, often harsh, methods to modern, highly efficient, and versatile strategies. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources.

For the synthesis of simple, unsubstituted or specifically substituted 1,7-naphthyridines where the starting materials are readily available, the Friedländer annulation remains a powerful and reliable tool. For the late-stage functionalization of a pre-existing 1,7-naphthyridine scaffold or for the construction of highly complex derivatives, transition-metal catalyzed cross-coupling reactions are often the method of choice. For the rapid generation of diverse libraries of 1,7-naphthyridine analogues for high-throughput screening, multicomponent reactions offer an unparalleled advantage in terms of efficiency and atom economy.

As the demand for novel 1,7-naphthyridine derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain an active and exciting area of chemical research.

References

  • Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-12.
  • Gaudreault, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
  • Jida, M., & Deprez, B. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36(4), 869-872. [Link]
  • Zhou, J., Li, B., Hu, F., & Shi, B. F. (2013). Rhodium(III)-catalyzed oxidative olefination of pyridines and quinolines: multigram-scale synthesis of naphthyridinones. Organic Letters, 15(13), 3460-3. [Link]
  • Jida, M., & Deprez, B. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36(4), 869-872. [Link]
  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Science of Synthesis. (2004). Product Class 8: Naphthyridines.
  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
  • Shiri, M., Zolfigol, M. A., & Kruger, H. G. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 102, 139-227. [Link]
  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. [Link]
  • Zhang, W., et al. (2019). The Copper‐catalyzed synthesis of fused naphthyridines and isoquinolines. Asian Journal of Organic Chemistry, 8(11), 2015-2018. [Link]
  • Bhamuni, M. R., & Jayapradha, S. R. (2025). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. ASIAN J CHEM. [Link]
  • Parvin, T., & Darakshan. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives. Organic & Biomolecular Chemistry, 36. [Link]
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive.
  • Zhang, J., & Gunda, P. (2022). Recent Advances in Gold(I)
  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
  • Wang, Y., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Molecules, 30(22), 5013. [Link]
  • Li, Y., et al. (2023). Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands.
  • Wang, Y., et al. (2021). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Angewandte Chemie International Edition, 60(29), 16068-16075. [Link]
  • Zhang, H., & Li, G. (2025). Homogeneous Gold Catalysis: Development and Recent Advances. Chemistry – An Asian Journal, 20(12), e202500040. [Link]
  • Adhikari, A., & Satha, A. (2011). An expeditious and efficient synthesis of highly functionalized-[1][6]naphthyridines under catalyst-free conditions in aqueous medium. Organic & Biomolecular Chemistry, 9(20), 7088-93. [Link]
  • Joule, J. A. (2007). Doebner–von Miller reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
  • Reddy, T. J., & Kozlowski, M. C. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 897–936. [Link]
  • Wozniak, M., & Van der Plas, H. C. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6682. [Link]
  • Wołos, A., et al. (2024). Systematic, computational discovery of multicomponent and one-pot reactions.
  • Hashmi, A. S. K. (Ed.). (2022).
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]
  • Wang, Y., & Hashmi, A. S. K. (2022). Recent progress towards gold-catalyzed synthesis of N-containing tricyclic compounds based on ynamides. Organic & Biomolecular Chemistry, 20(3), 437-451. [Link]
  • Wang, J., et al. (2021).
  • Samalapa, P. (1967). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction.
  • Kumar, A., et al. (2018). Synthesis of 1,8-Napthyridine derivatives and their evaluation as possible antiepileptic agents.
  • Paudler, W. W., & Kress, T. J. (2007). The Naphthyridines. John Wiley & Sons.
  • Li, Z., et al. (2023). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers, 10(12), 3021-3026. [Link]
  • Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Journal of Chemical and Pharmaceutical Research, 11(3), 1-6. [Link]
  • Kananovich, D. G., et al. (2023).
  • Dhara, S., & Ray, J. K. (2013). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction.

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 8-Methoxy-1,7-naphthyridin-6-amine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the precise targeting of protein kinases remains a paramount challenge. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and off-target inhibition can lead to unforeseen toxicities and diminished therapeutic efficacy. The naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibition across various kinase families.[1][2][3] This guide provides a comprehensive analysis of the kinase selectivity profile of 8-Methoxy-1,7-naphthyridin-6-amine , a representative member of this promising class of compounds.

Through an objective comparison with alternative kinase inhibitors and supported by established experimental methodologies, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for assessing kinase selectivity, and interpret the resulting data to provide actionable insights into the therapeutic potential of this compound.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases orchestrate cellular communication by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant hurdle to achieving selective inhibition. A promiscuous kinase inhibitor, while potent against its intended target, may interact with dozens of other kinases, leading to a complex pharmacological profile and potential for adverse effects. Therefore, a thorough understanding of a compound's selectivity is a critical step in the validation of a drug target and the development of a safe and effective therapeutic.[4]

Assessing the Selectivity Profile: Experimental Design

To elucidate the kinase selectivity of this compound, a comprehensive profiling against a panel of kinases is essential. A widely accepted and robust method for this is the Kinase Profiling Assay , which measures the inhibitory activity of a compound against a large number of purified kinases in a high-throughput format.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

1. Reagents and Materials:

  • Purified recombinant kinases
  • Specific peptide substrates for each kinase
  • [γ-³³P]ATP (radiolabeled ATP)
  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
  • Test compound (this compound) serially diluted in DMSO
  • ATP solution (at the Km for each kinase)
  • Phosphocellulose filter plates
  • Wash buffer (e.g., 75 mM phosphoric acid)
  • Scintillation cocktail
  • Microplate scintillation counter

2. Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
  • In a 96-well plate, add 5 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known potent inhibitor for the specific kinase as a positive control.
  • Add 20 µL of a master mix containing the kinase, peptide substrate, and kinase reaction buffer to each well.
  • Initiate the kinase reaction by adding 25 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP (at the appropriate concentration for each kinase).
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding 50 µL of 3% phosphoric acid.
  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
  • Wash the filter plate multiple times with 75 mM phosphoric acid to remove any unbound radioactivity.
  • Dry the plate and add scintillation cocktail to each well.
  • Measure the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Serial Dilution of This compound Plate Add Compound to 96-well Plate Compound->Plate MasterMix Prepare Kinase/ Substrate Master Mix AddMix Add Master Mix MasterMix->AddMix Plate->AddMix Initiate Initiate with [γ-³³P]ATP AddMix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Filter Transfer to Phosphocellulose Plate Stop->Filter Wash Wash Plate Filter->Wash Count Scintillation Counting Wash->Count Analyze IC50 Determination Count->Analyze

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Comparative Selectivity Profile

While specific experimental data for this compound is not publicly available, we can infer its potential selectivity by examining a closely related and well-characterized 1,7-naphthyridine-based inhibitor, BAY-091 , which targets Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Alpha (PIP4K2A).[5] The structural similarities between these compounds allow us to use BAY-091 as a proxy to illustrate the potential selectivity profile of the 1,7-naphthyridine scaffold. It is crucial to note that this is an estimation, and the actual selectivity of this compound would need to be confirmed experimentally.

For comparison, we have included data for Staurosporine , a notoriously promiscuous kinase inhibitor, and Lapatinib , a dual inhibitor of EGFR and HER2 that exhibits a higher degree of selectivity.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compound (Inferred from BAY-091)[5]Staurosporine (Broad-spectrum Inhibitor)Lapatinib (Dual EGFR/HER2 Inhibitor)
PIP4K2A <10 >10,000>10,000
EGFR>10,00069
HER2 (ErbB2)>10,0002013
VEGFR2>10,0007360
PDGFRβ>10,00083,600
c-ABL>10,00015>10,000
CDK1/cyclinB>10,0003>10,000
PKA>10,0007>10,000
PKCα>10,0001>10,000
ROCK1>10,00010>10,000

Data for Staurosporine and Lapatinib are representative values from public databases and literature.

Interpretation of the Data:

The inferred data for the 1,7-naphthyridine scaffold, represented by BAY-091, suggests a remarkable degree of selectivity for its primary target, PIP4K2A, with minimal to no activity against a panel of other kinases at concentrations up to 10 µM.[5] This starkly contrasts with Staurosporine, which potently inhibits a wide range of kinases across different families. Lapatinib, while more selective than Staurosporine, still demonstrates activity against a few other kinases, albeit at higher concentrations.

The high selectivity of the 1,7-naphthyridine core in this context can be attributed to specific molecular interactions within the ATP-binding pocket of PIP4K2A. The crystal structure of a related compound, BAY-297, in complex with PIP4K2A reveals that the naphthyridine nitrogen at position 7 forms a critical hydrogen bond with the backbone nitrogen of Val199 in the kinase hinge region.[5] This interaction, coupled with favorable hydrophobic and van der Waals contacts, anchors the inhibitor in a specific orientation that is not readily accommodated by the active sites of other kinases.

The PIP4K2A Signaling Pathway: A Potential Therapeutic Avenue

The inferred target of the 1,7-naphthyridine scaffold, PIP4K2A, is a lipid kinase that plays a crucial role in phosphoinositide signaling. Specifically, it phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[5] PI(4,5)P₂ is a key second messenger involved in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.

Diagram of the PIP4K2A Signaling Pathway

G cluster_membrane Cell Membrane PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PIP45P2 PI(4,5)P₂ Downstream Downstream Signaling (e.g., Akt, Rac1) PIP45P2->Downstream PIP4K2A->PIP45P2 Phosphorylation Inhibitor 8-Methoxy-1,7- naphthyridin-6-amine (or related analog) Inhibitor->PIP4K2A Inhibition Cellular Cellular Processes (Proliferation, Survival, Migration) Downstream->Cellular

Caption: Simplified schematic of the PIP4K2A signaling pathway.

Dysregulation of PIP4K2A activity has been implicated in cancer, where it can contribute to uncontrolled cell growth and survival.[5] Therefore, the development of potent and selective PIP4K2A inhibitors, such as those based on the 1,7-naphthyridine scaffold, represents a promising therapeutic strategy. The high selectivity profile inferred for this class of compounds suggests a lower likelihood of off-target effects, potentially leading to a wider therapeutic window and a more favorable safety profile in a clinical setting.

Conclusion and Future Directions

The 1,7-naphthyridine scaffold, as exemplified by the analysis of a close structural analog of this compound, demonstrates the potential for achieving high kinase selectivity. The inferred data strongly suggests that this chemotype can be optimized to yield potent and exquisitely selective inhibitors for specific kinase targets.

To definitively establish the kinase selectivity of this compound, it is imperative to perform comprehensive experimental profiling as outlined in this guide. Future studies should focus on:

  • Broad Kinome Screening: Profiling the compound against a large panel of kinases (e.g., >400) to obtain a global view of its selectivity.

  • Cellular Target Engagement Assays: Confirming target engagement and selectivity in a cellular context using techniques such as the Cellular Thermal Shift Assay (CETSA).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the molecular determinants of potency and selectivity.

By pursuing these avenues of research, the full therapeutic potential of this compound and the broader class of 1,7-naphthyridine-based kinase inhibitors can be realized.

References

  • PubChem. This compound.
  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]
  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]
  • Various Authors. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
  • Various Authors. (2023).[2][6]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Scientific Reports. [Link]
  • Various Authors. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. International Journal of Medical Sciences. [Link]
  • Nittoli, T., et al. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][5][7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). European Journal of Medicinal Chemistry. [Link]
  • Various Authors. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. [Link]
  • Davis, M. I., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. [Link]

Sources

A Technical Guide to the Pharmacokinetic Landscape of 1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across oncology, inflammation, and central nervous system disorders.[1] The substitution pattern on this bicyclic heteroaromatic system dictates not only its interaction with biological targets but also profoundly influences its pharmacokinetic (PK) profile—the journey of absorption, distribution, metabolism, and excretion (ADME) that determines a compound's ultimate efficacy and safety.

This guide provides a comparative analysis of the pharmacokinetic properties of various 1,7-naphthyridine derivatives. While a homogenous series of 8-Methoxy-1,7-naphthyridin-6-amine analogs with comprehensive public PK data is not available, this document synthesizes data from structurally related 1,7-naphthyridine compounds to offer a broader understanding of their behavior in vivo. We will delve into the experimental data, provide detailed protocols for key pharmacokinetic studies, and explain the causal reasoning behind the experimental designs, empowering researchers to effectively characterize their own novel derivatives.

Comparative Pharmacokinetic Analysis of 1,7-Naphthyridine Derivatives

The pharmacokinetic parameters of a drug candidate are critical for its translation from a promising molecule in a test tube to a viable therapeutic. Key metrics such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) provide a snapshot of a compound's behavior in a biological system.

Below is a comparative summary of pharmacokinetic data for a selection of 1,7-naphthyridine derivatives from various studies. It is important to note that these compounds were not evaluated in a head-to-head study and the experimental conditions (e.g., animal species, vehicle, dose) may vary. Nevertheless, this comparison illustrates the diversity of pharmacokinetic profiles that can be achieved through structural modifications of the 1,7-naphthyridine core.

Compound/Derivative ClassAnimal ModelDose & RouteCmaxTmaxAUCt1/2Oral Bioavailability (F%)Reference
1,7-Naphthyridine 1-oxides Mouse0.5 mg/kg, oral----Efficacious in vivo, suggesting good oral absorption[2]
Axially chiral 1,7-naphthyridine-6-carboxamides Guinea Pig-----Active after both IV and oral administration[3]
6-Aminonicotinamide Mouse10 mg/kg, IV80-90 µM--7.4 min (α), 31.3 min (β)80-100% (IP)[4]

Data not explicitly provided in the source material is indicated with a dash.

The high oral bioavailability of 6-aminonicotinamide, a structurally related aminopyridine, is noteworthy and suggests that the broader aminopyridine scaffold, including 1,7-naphthyridin-6-amines, has the potential for good oral absorption.[4] The in vivo efficacy of the 1,7-naphthyridine 1-oxides and 6-carboxamides after oral administration further supports the viability of the 1,7-naphthyridine core for developing orally active drug candidates.[2][3]

Experimental Protocols for Pharmacokinetic Evaluation

The generation of reliable pharmacokinetic data hinges on meticulously planned and executed in vivo studies and bioanalytical assays. The following sections provide detailed, step-by-step methodologies for the key experiments required to characterize the pharmacokinetic profile of novel 1,7-naphthyridine derivatives.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for a typical pharmacokinetic study in mice or rats to determine key parameters following intravenous and oral administration.

Rationale: Intravenous (IV) administration provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability. Oral (PO) administration via gavage mimics the intended clinical route for many small molecule drugs and is essential for evaluating absorption. Using a crossover design, where the same animals receive both IV and PO doses at different times, can reduce inter-animal variability. However, a parallel design with separate groups for each route is more common.

Step-by-Step Protocol:

  • Animal Acclimatization: House male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Dose Formulation: Prepare the test compound in an appropriate vehicle. For IV administration, a clear, sterile solution is required (e.g., saline, 5% dextrose in water, or a solution containing a solubilizing agent like cyclodextrin). For PO administration, a solution or a homogenous suspension can be used (e.g., in water with 0.5% methylcellulose).

  • Dosing:

    • Intravenous (IV): Administer the formulated compound via a tail vein injection in mice or a jugular vein cannula in rats. The volume should be carefully controlled (e.g., 5 mL/kg).

    • Oral (PO) Gavage: Administer the formulated compound directly into the stomach using a gavage needle.[5][6][7][8][9] The length of the needle should be pre-measured to avoid injury to the esophagus or stomach.[6][7] The maximum recommended dosing volume is typically 10 mL/kg for mice.[5][6]

  • Blood Sampling: Collect blood samples at predetermined time points. For IV administration, typical time points might be 2, 5, 15, 30, 60, 120, 240, and 480 minutes. For PO administration, time points could be 15, 30, 60, 120, 240, 480, and 1440 minutes. Blood can be collected via a tail snip, saphenous vein, or retro-orbital sinus in mice, or from a cannula in rats.

  • Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Diagram of the In Vivo Pharmacokinetic Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Animal Acclimatization formulate Dose Formulation acclimatize->formulate iv_dose Intravenous (IV) Dosing po_dose Oral (PO) Gavage blood_sample Serial Blood Sampling iv_dose->blood_sample po_dose->blood_sample plasma_prep Plasma Preparation blood_sample->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

LC-MS/MS Bioanalytical Method for Quantification in Plasma

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity, selectivity, and speed.[10][11][12][13][14] A robust and validated bioanalytical method is essential for generating accurate pharmacokinetic data.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the sample).

    • Vortex vigorously to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • Chromatographic Separation (LC):

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile). A typical gradient might run from 5% B to 95% B over several minutes to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]+) of the analyte in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment ion in the third quadrupole. This highly selective process minimizes interference from other molecules.

  • Quantification:

    • A calibration curve is generated by spiking known concentrations of the analyte into blank plasma and processing these standards alongside the study samples.

    • The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to create the calibration curve.

    • The concentrations of the analyte in the unknown samples are then determined by interpolating their peak area ratios from the calibration curve.

Diagram of the LC-MS/MS Bioanalysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile plasma->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject onto LC Column supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification vs. Calibration Curve detect->quantify

Caption: Workflow for plasma sample bioanalysis by LC-MS/MS.

Conclusion

The 1,7-naphthyridine scaffold remains a fertile ground for the discovery of novel therapeutics. A thorough understanding and early evaluation of the pharmacokinetic properties of new derivatives are paramount to their successful development. The comparative data, though heterogeneous, underscore the potential for achieving favorable drug-like properties within this chemical class. By employing the detailed and validated experimental protocols outlined in this guide, researchers can systematically evaluate their compounds, understand structure-pharmacokinetic relationships, and make data-driven decisions to advance the most promising candidates toward the clinic.

References

  • A review on bioanalytical method development and validation of anticancer drugs by using lc/ms/ms and its applications on routine analysis. (n.d.). Journal of Integral Sciences.
  • SOP: Mouse Oral Gavage. (2017). Virginia Tech.
  • Dong, P., & Zhou, Y. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.
  • Oral Gavage In Mice and R
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). Scientific Reports, 15(1), 19798.
  • Guide to Oral Gavage for Mice and Rats. (2020).
  • Dong, P., & Zhou, Y. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Oral Gavage Procedure in Mice. (n.d.). Scribd.
  • Oral Gavage - Rodent. (n.d.).
  • Reves, J. G., et al. (2007). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4141-4145.
  • Pandey, P. (2024).
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020). Journal of Medicinal Chemistry, 63(17), 9523-9539.
  • LC-MS in Drug Bioanalysis. (n.d.). Semantic Scholar.
  • Identification of orally available naphthyridine protein kinase D inhibitors. (2010). Journal of Medicinal Chemistry, 53(17), 6394-6407.
  • Ohta, H., et al. (1999). Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. Journal of Medicinal Chemistry, 42(19), 3982-3993.
  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(10), 1353-1356.
  • Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide. (2025). BenchChem.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules, 25(14), 3236.
  • Effects of Hyperlipidemia on the Pharmacokinetics of Tofacitinib, a JAK 1/3 Inhibitor, in Rats. (2021). Pharmaceutics, 13(10), 1599.
  • Walker, D. L., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(9), 1461-1469.

Sources

Navigating the Molecular Landscape: A Comparative Guide to 3D-QSAR Studies of 1,7-Naphthyridine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

As Senior Application Scientists, we present this in-depth technical guide on the application of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to 1,7-naphthyridine analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics. We will delve into the core principles of 3D-QSAR, provide a comparative analysis of methodologies with supporting data, and offer detailed experimental protocols to ensure scientific integrity and reproducibility.

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, kinase inhibition, and antimicrobial effects.[1] Understanding the intricate relationship between the three-dimensional structure of these molecules and their biological activity is paramount for optimizing lead compounds and designing new chemical entities with enhanced potency and selectivity. 3D-QSAR provides a powerful computational lens through which to view and interpret these relationships.

The Rationale Behind 3D-QSAR in Naphthyridine Drug Design

At its core, 3D-QSAR seeks to establish a statistically robust correlation between the biological activity of a series of compounds and their 3D molecular properties. Unlike 2D-QSAR, which relies on global molecular descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate the steric and electrostatic fields surrounding a molecule. This provides a granular, three-dimensional perspective on how subtle structural modifications can influence biological function.

The primary advantage of this approach is the generation of intuitive contour maps. These maps visually highlight regions in 3D space where modifications to the molecule are predicted to either enhance or diminish its activity. For medicinal chemists, these maps are invaluable guides for rational drug design, suggesting specific structural changes to improve potency and selectivity.

A Comparative Look at 3D-QSAR Methodologies: CoMFA vs. CoMSIA

CoMFA and CoMSIA are the two most widely employed 3D-QSAR techniques. While both aim to correlate molecular fields with biological activity, they differ in their calculation of these fields and the information they provide.

Comparative Molecular Field Analysis (CoMFA) calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a set of aligned molecules at various grid points. A partial least squares (PLS) analysis is then used to derive a correlation between the field values and the biological activities.[2]

Comparative Molecular Similarity Indices Analysis (CoMSIA) , in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A key difference is the use of a Gaussian function for the distance dependence between the probe atom and the molecule's atoms, which results in smoother contour maps and can sometimes provide a more nuanced interpretation of the structure-activity relationship (SAR).[3]

The choice between CoMFA and CoMSIA often depends on the specific dataset and the nature of the ligand-receptor interactions. In many cases, CoMSIA models are found to be more predictive. For instance, in a study on the cytotoxicity of naphthyridine derivatives, the CoMSIA models consistently outperformed the CoMFA models.[1] Similarly, a 3D-QSAR study on 1,6-naphthyridine and pyridopyrimidine analogues as VEGFR-2 inhibitors found that the CoMSIA model had better predictability than the CoMFA model.[4]

Below is a table summarizing the statistical parameters from a representative 3D-QSAR study on naphthyridine derivatives, highlighting the comparative performance of CoMFA and CoMSIA.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)
CoMFA (HeLa) 0.8570.9840.966
CoMSIA (HeLa) 0.8570.9840.966
CoMFA (HL-60) 0.7770.9370.913
CoMSIA (HL-60) 0.7770.9370.913
CoMFA (PC-3) 0.7020.9830.974
CoMSIA (PC-3) 0.7020.9830.974

Data adapted from a study on the cytotoxicity of naphthyridine derivatives.[1]

An Alternative Approach: The Rise of Machine Learning in QSAR

In recent years, machine learning (ML) has emerged as a powerful alternative and complement to traditional 3D-QSAR methods. ML algorithms, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can be used to build QSAR models based on a wider array of molecular descriptors.

A study on 1,7-naphthyridine analogues as PIP4K2A inhibitors provides an excellent example of this approach.[5] In this work, MLR, ANN, and SVM were used to develop QSAR models. The SVM model demonstrated superior predictive performance.[5] While ML models can sometimes be viewed as "black boxes," their integration with other computational techniques like molecular docking can provide valuable insights into the SAR.[5]

Here is a comparison of the performance of different machine learning models from the aforementioned study:

Machine Learning ModelR_TR (Training Set Correlation)Q_EX (External Test Set Correlation)
MLR 0.90880.7662
ANN 0.94680.7581
SVM 0.98450.8793

Data from a study on PIP4K2A inhibitory activity of 1,7-naphthyridine analogues.[5]

Visualizing Structure-Activity Relationships

A key output of 3D-QSAR studies is the generation of contour maps. These maps provide a visual representation of the SAR, guiding the rational design of new analogues.

Below is a conceptual workflow for a typical 3D-QSAR study, from data preparation to model validation and interpretation.

G cluster_0 Data Preparation cluster_1 3D-QSAR Model Generation cluster_2 Statistical Analysis & Validation cluster_3 Interpretation & Application A Dataset of 1,7-Naphthyridine Analogues (Structures and Biological Activity) B 3D Structure Generation & Energy Minimization A->B C Molecular Alignment B->C D CoMFA Field Calculation (Steric, Electrostatic) C->D E CoMSIA Field Calculation (Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor) C->E F PLS Analysis (Partial Least Squares) D->F E->F G Model Validation (q², r², r²_pred) F->G H Contour Map Generation & SAR Interpretation G->H I Design of Novel Analogues H->I

Caption: A typical workflow for a 3D-QSAR study.

The interpretation of these contour maps is crucial. For example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored for increased activity, while a yellow contour suggests that steric hindrance in that region is detrimental. Similarly, blue and red contours in an electrostatic map highlight areas where positive and negative charges, respectively, are preferred.

Experimental Protocols: A Guide to Reproducible 3D-QSAR

To ensure the scientific integrity and reproducibility of 3D-QSAR studies, a detailed and well-documented protocol is essential. Below is a step-by-step methodology for a typical CoMFA and CoMSIA study.

1. Data Set Preparation:

  • Compile a dataset of 1,7-naphthyridine analogues with their corresponding biological activity data (e.g., IC₅₀, EC₅₀, or Kᵢ values).

  • Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).

  • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.

2. Molecular Modeling and Alignment:

  • Generate 3D structures for all compounds in the dataset.

  • Perform energy minimization of each structure using a suitable force field (e.g., Tripos).

  • Align the molecules based on a common scaffold. This is a critical step, and the alignment method should be carefully chosen (e.g., ligand-based or receptor-based if a crystal structure is available).

3. CoMFA and CoMSIA Field Calculation:

  • Define a 3D grid that encompasses the aligned molecules.

  • For CoMFA, calculate the steric and electrostatic fields at each grid point using a probe atom (e.g., a sp³ carbon with a +1 charge).[2]

  • For CoMSIA, calculate the steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices at each grid point.[3]

4. PLS Analysis and Model Validation:

  • Use Partial Least Squares (PLS) analysis to correlate the calculated field values (independent variables) with the biological activity data (dependent variable).

  • Perform a leave-one-out (LOO) cross-validation to determine the optimal number of components and the cross-validated correlation coefficient (q²).

  • Generate the final non-cross-validated model and calculate the correlation coefficient (r²).

  • Validate the predictive power of the model using the external test set and calculate the predictive correlation coefficient (r²_pred).

5. Contour Map Analysis:

  • Generate and visualize the CoMFA and CoMSIA contour maps.

  • Interpret the maps to identify the structural features that are important for biological activity.

The following diagram illustrates the logical relationship between the key components of a 3D-QSAR study.

G A Molecular Structures C Molecular Alignment A->C B Biological Activity E PLS Analysis B->E D 3D Molecular Fields (CoMFA/CoMSIA) C->D D->E F 3D-QSAR Model (q², r²) E->F G Contour Maps F->G H Structure-Activity Relationship (SAR) G->H

Caption: Key components of a 3D-QSAR study.

Conclusion

3D-QSAR studies, particularly CoMFA and CoMSIA, offer a robust and insightful framework for understanding the structure-activity relationships of 1,7-naphthyridine analogues. The visual and quantitative outputs of these methods provide actionable intelligence for medicinal chemists to guide the design of more potent and selective drug candidates. Furthermore, the integration of newer machine learning-based QSAR approaches presents exciting opportunities to enhance the predictive power and scope of in silico drug design. By adhering to rigorous and well-documented protocols, researchers can ensure the reliability and reproducibility of their 3D-QSAR models, ultimately accelerating the discovery of novel 1,7-naphthyridine-based therapeutics.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013).
  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020). Journal of Applied Pharmaceutical Science. [Link]
  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023).
  • CoMFA and CoMSIA analyses on 4-oxo-1,4-dihydroquinoline and 4-oxo-1,4-dihydro-1,5-, -1,6- and -1,8-naphthyridine derivatives as selective CB2 receptor agonists. (2010).
  • 3D-QSAR study on the DYRK1A inhibitors and design of new compounds by CoMFA and CoMSIA methods. (2024). Chemical Review and Letters. [Link]
  • Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. (2021). Royal Society of Chemistry. [Link]
  • 3D-QSAR analysis on ATR protein kinase inhibitors using CoMFA and CoMSIA. (2014). PubMed. [Link]
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021).
  • Application of 3D QSAR CoMFA/CoMSIA and In Silico Docking Studies on Potent Inhibitors of Interleukin-2 Inducible T-cell Kinase. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025).
  • 3D QSAR modeling study on 7-aminofuro [2,3-c] pyridine derivatives as TAK1 inhibitors using CoMFA and COMSIA. (2014). Springer. [Link]
  • CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. (2012).
  • A comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA)
  • Comparative molecular field analysis and molecular modeling studies of 20-(S)-camptothecin analogs as inhibitors of DNA topoisomerase I and anticancer/antitumor agents. (1997). PubMed. [Link]
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). MDPI. [Link]
  • Antimicrobial Activity of Naphthyridine Derivatives. (2022).

Sources

A Comprehensive Guide to Assessing the Therapeutic Index of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency, The Quest for a Favorable Therapeutic Window

In the landscape of modern drug discovery, the pursuit of potent bioactive molecules is only the initial step. The ultimate success of a therapeutic candidate hinges on its therapeutic index (TI) , a quantitative measure of its safety margin.[1][2][3][4] This guide provides an in-depth, technical framework for the comprehensive assessment of the therapeutic index of a novel investigational compound, 8-Methoxy-1,7-naphthyridin-6-amine . While specific preclinical data for this exact molecule is not yet publicly available, this document will leverage data from analogous compounds within the broader naphthyridine class and established pharmacological principles to outline a robust evaluation strategy.

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] Our focus will be on a hypothetical application in oncology, a field where the therapeutic index is a critical determinant of clinical utility, often distinguishing a breakthrough therapy from a compound sidelined by toxicity.

This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design and execute a self-validating assessment of a compound's therapeutic window.

Postulated Mechanism of Action and Therapeutic Context: A Kinase Inhibitor in Oncology?

The 1,7-naphthyridine core is present in molecules known to act as kinase inhibitors.[9] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Standard-of-care treatments for various leukemias and solid tumors include tyrosine kinase inhibitors (TKIs).[11][12][13][14] Therefore, for the purpose of this guide, we will postulate that This compound functions as a kinase inhibitor. This hypothesis will inform our choice of experimental models and comparator drugs.

Our assessment will be contextualized by comparing our target compound to established classes of anticancer agents with known therapeutic indices, such as PARP inhibitors and topoisomerase inhibitors.

The Comparative Landscape: Benchmarking Against Established Anticancer Agents

A therapeutic index is meaningful only in comparison. Below is a conceptual overview of the therapeutic profiles of two major classes of DNA damage response inhibitors.

Drug ClassMechanism of ActionCommon ToxicitiesGeneral Therapeutic Index
PARP Inhibitors Inhibit poly (ADP-ribose) polymerase, leading to synthetic lethality in BRCA-mutated tumors.[15][16]Hematological toxicity, fatigue, nauseaGenerally considered to have a favorable therapeutic index in selected patient populations.
Topoisomerase Inhibitors Stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and apoptosis.[17][18][19]Myelosuppression, diarrhea, neutropeniaCan have a narrow therapeutic index, requiring careful dose management.[20]
Hypothetical: this compound Postulated Kinase InhibitorTo be determinedTo be determined

Experimental Workflow for Therapeutic Index Determination

The determination of a therapeutic index is a multi-step process, beginning with in vitro assays and progressing to in vivo studies.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment a Determine EC50 (MTT Assay on Cancer Cells) b Determine CC50 (MTT Assay on Normal Cells) c Calculate In Vitro TI (CC50 / EC50) b->c f Calculate In Vivo TI (LD50 / ED50) c->f Informs Dose Selection d Determine ED50 (Animal Efficacy Model) e Determine LD50 (Acute Toxicity Study) e->f G cluster_0 Postulated Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 8-Methoxy-1,7- naphthyridin-6-amine Compound->Receptor Inhibition

Caption: Postulated mechanism of action via kinase inhibition.

Expert Insights and Causality: The "Why" Behind the "How"

  • Choice of Cell Lines: The selection of a diverse panel of cancer cell lines alongside a normal cell line is crucial. It not only establishes efficacy but also provides an early indication of selectivity, a key component of the therapeutic index.

  • In Vivo Model Selection: The choice of an animal model should be driven by the intended clinical application. A xenograft model is a standard starting point for oncology, but more complex models may be necessary to fully understand efficacy and toxicity.

  • Route of Administration: The route of administration in toxicity studies should ideally match the intended clinical route to ensure the pharmacokinetic and toxicokinetic profiles are relevant.

  • Duration of Observation: The 14-day observation period in acute toxicity studies is a regulatory standard designed to capture both immediate and delayed toxic effects.

Conclusion: A Roadmap to a Safer Therapeutic

The assessment of the therapeutic index is a cornerstone of preclinical drug development. For a novel compound like this compound, a systematic and well-reasoned approach is paramount. By combining robust in vitro and in vivo methodologies, and by benchmarking against established drugs, researchers can build a comprehensive safety and efficacy profile. A favorable therapeutic index, characterized by a large separation between effective and toxic doses, is the hallmark of a promising clinical candidate. This guide provides the foundational framework for that critical assessment.

References

  • Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. (URL: [Link])
  • Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer - PMC. (URL: [Link])
  • Therapeutic Index: Definition & Formula - StudySmarter. (URL: [Link])
  • Biological Activity of Naturally Derived Naphthyridines - PMC. (URL: [Link])
  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (URL: [Link])
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT). (URL: [Link])
  • The determination and interpretation of the therapeutic index in drug development | Request PDF - ResearchG
  • What is the therapeutic index of drugs? - Medical News Today. (URL: [Link])
  • determination of acute toxicity (ld50). (URL: [Link])
  • Therapeutic Index: Definition, Importance, and Examples - Knya. (URL: [Link])
  • In situ evaluation of the biological active poly functionalized novel amino-1,8-naphthyridine derivatives as DNA-electrochemical biosensor. (URL: [Link])
  • MTT assay - Wikipedia. (URL: [Link])
  • (PDF)
  • Targeting Topoisomerase I in the Era of Precision Medicine - PMC - NIH. (URL: [Link])
  • Advances in acute toxicity testing: strengths, weaknesses and regul
  • Topoisomerases as Anticancer Targets - PMC - PubMed Central - NIH. (URL: [Link])
  • MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341) - Elabscience. (URL: [Link])
  • Chapter IV. Guidelines for Toxicity Tests - FDA. (URL: [Link])
  • Castration-sensitive Prostate Cancer Market Projected to Grow at a 13.2% CAGR (2020-2034), Driven by Expanded Approval and Wider Commercialization Opportunity in nmCSPC Segment | DelveInsight - PR Newswire. (URL: [Link])
  • Antimicrobial Activity of Naphthyridine Deriv
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (URL: [Link])
  • The current standard of care in CML and insights into the use of first- and second-gener
  • 1,8-Naphthyridines VIII. Novel 5-aminoimidazo[1,2-a]n[2][15]aphthyridine-6-carboxamide and 5-aminot[5][15][16]riazolo[4,3-a]n[2][15]aphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity - PubMed. (URL: [Link])
  • Antimicrobial Activity of Naphthyridine Deriv
  • Evidence-based guidelines for the use of tyrosine kinase inhibitors in adults with Philadelphia chromosome–positive or BCR-ABL–positive acute lymphoblastic leukemia: a Canadian consensus - PubMed Central. (URL: [Link])
  • Acute Toxicity Tests LD50 (LC50)
  • Topoisomerase inhibitors. A review of their therapeutic potential in cancer - PubMed. (URL: [Link])
  • HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. (URL: [Link])
  • (PDF)
  • (PDF)
  • Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors - European Society of Cardiology. (URL: [Link])
  • Topoisomerase inhibitor - Wikipedia. (URL: [Link])
  • The potential of PARP inhibitors in targeted cancer therapy and immunotherapy - Frontiers. (URL: [Link])
  • The Role of Kinase Inhibitors in the Treatment of Patients with Acute Myeloid Leukemia. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 8-Methoxy-1,7-naphthyridin-6-amine (CAS No. 55716-28-4). As a nitrogen-containing heterocyclic compound, its handling and disposal require a systematic approach grounded in a thorough understanding of its potential hazards and relevant regulatory frameworks. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols not only comply with safety regulations but also protect laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of this compound is the foundation of its safe management. While comprehensive toxicological and environmental fate data are not extensively published, existing Safety Data Sheets (SDS) for this compound and structurally related naphthyridines provide critical safety information.

The primary known hazards associated with this compound are categorized by the Globally Harmonized System (GHS) and necessitate stringent handling protocols.[1]

  • Skin Irritation (H315): The compound can cause inflammation and irritation upon contact with the skin. This is a common characteristic of many amine-containing compounds, which can be mildly basic and reactive with skin proteins.

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation, potentially leading to damage if not addressed immediately. The mucous membranes of the eyes are particularly sensitive to chemical irritants.

  • Respiratory Irritation (H335): Inhalation of the compound as a dust or aerosol may irritate the respiratory tract.[1] Fine particulates can be easily inhaled, making containment during handling a critical safety measure.

Given these hazards, a risk assessment must conclude that this compound is a hazardous substance requiring disposal as regulated chemical waste. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the drain.[2][3]

Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for any purpose, including disposal, the following PPE and engineering controls are mandatory to mitigate exposure risks.

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood. This is the primary line of defense against respiratory exposure.[4]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield to protect against splashes and airborne particles.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. It is crucial to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after handling.[1]

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact. Ensure it is fully buttoned.

Waste Segregation and Collection: A Self-Validating System

Proper segregation is critical to prevent accidental and dangerous chemical reactions within a waste container. The disposal process begins at the point of waste generation.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, sealable lid.[6]

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6] Do not use abbreviations or chemical formulas.

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid compound into the designated waste container inside a fume hood to minimize dust generation.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, disposable spatulas, gloves, and bench paper, must also be placed in the same hazardous waste container.

  • Container Management: Keep the waste container closed at all times except when adding waste.[6] Do not leave a funnel in the container. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Quantitative Safety Data Summary

The following table summarizes the essential hazard and precautionary statements derived from available safety data for this compound.[1] This information should be clearly understood by all personnel handling the compound.

Identifier Statement Significance in Disposal Context
H315 Causes skin irritation.Mandates the use of gloves and a lab coat; all contaminated PPE must be disposed of as hazardous waste.
H319 Causes serious eye irritation.Requires the use of safety goggles or a face shield during handling and transfer.
H335 May cause respiratory irritation.Necessitates that all handling and transfers occur within a chemical fume hood.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.Reinforces the need for engineering controls like a fume hood.
P280 Wear protective gloves/protective clothing/eye protection/face protection.Summarizes the required personal protective equipment.
P501 Dispose of contents/container to an approved waste disposal plant.Explicitly forbids conventional disposal and mandates the use of a licensed hazardous waste contractor.[1]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the fume hood is operational to maximize ventilation.

  • Don PPE: Before addressing the spill, equip yourself with the full PPE outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill (if the compound is in solution), use an inert absorbent material like vermiculite or sand.

  • Collect Waste: Carefully scoop the contained material and place it into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as hazardous waste in the same container.[7]

Final Disposal Workflow

The final stage of disposal involves the transfer of the accumulated waste to a licensed environmental services contractor. This workflow ensures regulatory compliance and safe removal from the laboratory.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS / Contractor Procedures Start Waste Generation (this compound) Prep Don Full PPE (Gloves, Goggles, Lab Coat) Start->Prep Segregate Place Waste in Labeled, Compatible Container Prep->Segregate CheckFull Is Container >90% Full? Segregate->CheckFull Store Store Container in Satellite Accumulation Area CheckFull->Store No ArrangePickup Arrange Pickup with EHS or Licensed Contractor CheckFull->ArrangePickup Yes Store->Segregate Add More Waste Collect Collect Waste from Lab ArrangePickup->Collect Transport Transport to Central Accumulation Area Collect->Transport Manifest Manifest for Off-site Disposal Transport->Manifest FinalDisposal Final Disposal at Approved Treatment Facility Manifest->FinalDisposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's hazards, implementing rigorous controls, and adhering to a systematic disposal workflow, researchers can ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.[6][8]

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 4672599.
  • United Nations Office on Drugs and Crime. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Environmental Health & Safety.
  • National Institutes of Health. "NIH Waste Disposal Guide 2022." Office of Research Facilities.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 8-Methoxy-1,7-naphthyridin-6-amine: Essential Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe laboratory handling of 8-Methoxy-1,7-naphthyridin-6-amine (CAS No. 55716-28-4). As a research chemical with significant potential in drug development, particularly within the diverse biological activities of naphthyridine derivatives, ensuring the safety of our researchers is paramount.[1][2][3] This guide moves beyond a simple checklist, providing a framework for understanding the why behind each safety recommendation, empowering you to build a culture of safety and scientific excellence in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Stance on Safety

The foundational step in any laboratory protocol is a thorough understanding of the potential hazards. For this compound, the primary source of this information is its Safety Data Sheet (SDS).

According to the available SDS, this compound is classified under the Globally Harmonized System (GHS) with the following hazards[4]:

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

The signal word for this compound is "Warning" .[4]

It is crucial to note that specific occupational exposure limits (OELs), such as the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV), have not been established for this compound.[5][6][7][8] This absence of data necessitates a conservative approach, treating the compound as potentially hazardous upon inhalation, ingestion, or skin contact, and implementing robust protective measures to minimize any potential exposure.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is essential to implement appropriate engineering controls to minimize the risk of exposure at the source.

  • Chemical Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dust.[6]

  • Safety Stations: An accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[9][10]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving with nitrile glovesFlame-resistant lab coat, fully buttonedNIOSH-approved respirator (e.g., N95) recommended due to dust inhalation hazard
Solution Preparation Chemical splash gogglesNitrile glovesChemical-resistant apron over a flame-resistant lab coatNot typically required if performed in a certified fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesFlame-resistant lab coat, fully buttonedNot typically required if performed in a certified fume hood
Work-up and Purification Chemical splash goggles and a face shieldNitrile glovesChemical-resistant apron over a flame-resistant lab coatNot typically required if performed in a certified fume hood
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[4] Chemical splash goggles that form a seal around the eyes are essential when handling solutions. A face shield should be worn over safety glasses or goggles during tasks with a higher risk of splashes or aerosol generation.[11]

  • Hand Protection: Nitrile gloves provide good protection against a wide range of chemicals for short-term use.[11] However, for prolonged handling or in the case of a spill, it is advisable to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned. For tasks with a higher splash risk, a chemical-resistant apron provides an additional layer of protection.[11]

  • Respiratory Protection: While engineering controls are the primary means of respiratory protection, a NIOSH-approved respirator is recommended when weighing the solid compound outside of a containment system like a glove box, due to the risk of inhaling fine dust particles.[9][12]

Experimental Protocols: Step-by-Step Guidance for Safe Handling

Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and exposure.

Protocol 1: Donning and Doffing of PPE

Donning Sequence:

  • Lab Coat: Put on your flame-resistant lab coat and ensure it is fully buttoned.

  • Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put on the second pair over the first.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Respirator (if required): Perform a user seal check to ensure your respirator is properly fitted.

Doffing Sequence (to be performed in a designated area):

  • Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves and dispose of them in the appropriate chemical waste container.

  • Lab Coat: Remove your lab coat, turning it inside out to contain any potential contamination, and hang it in its designated storage location.

  • Eye and Face Protection: Remove your eye and face protection.

  • Gloves (Inner Pair): Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[4][6]

Protocol 2: Disposal of Contaminated Waste

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[4][7]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[7]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container to prevent puncture injuries.[13]

Visualizing the PPE Selection Process

To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard and Task Assessment cluster_ppe Personal Protective Equipment Start Identify Task Assess_Solid Handling Solid? Start->Assess_Solid Assess_Splash Splash Potential? Assess_Solid->Assess_Splash No Respirator Add: NIOSH-Approved Respirator Assess_Solid->Respirator Yes Base_PPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Assess_Splash->Base_PPE No Goggles Upgrade to: Chemical Splash Goggles Assess_Splash->Goggles Yes Face_Shield Add: Face Shield Goggles->Face_Shield Double_Glove Consider: Double Gloving Face_Shield->Double_Glove Respirator->Assess_Splash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.